4-Bromo-3-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTNWXBHRAIQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426966 | |
| Record name | 4-Bromo-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-40-7 | |
| Record name | 4-Bromo-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3-methoxyaniline: A Technical Guide for Researchers
CAS Number: 19056-40-7[1][2][3][4][5]
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in 4-Bromo-3-methoxyaniline. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis and pharmaceutical research.
Chemical and Physical Properties
This compound is an aromatic amine containing both a bromine atom and a methoxy group. These functional groups make it a versatile intermediate for creating more complex molecules.[6] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C7H8BrNO | [1][2][7] |
| Molecular Weight | 202.05 g/mol | [1][2][7] |
| Melting Point | 96-100 °C | [8][9] |
| Appearance | White to brown crystalline powder or yellow solid | [8][9] |
| Purity (Typical) | 97-98% | [1] |
| SMILES String | COc1cc(N)ccc1Br | [7] |
| InChI Key | RUTNWXBHRAIQSP-UHFFFAOYSA-N | [7] |
Spectroscopic Data
¹H NMR (DMSO-d6, 400 MHz): δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H) ppm.[8]
Safety Information
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
| Hazard Classification | GHS Codes |
| Acute Toxicity, Oral (Category 4) | H302 |
| Skin Sensitization (Category 1) | H317 |
Experimental Protocols
Synthesis of this compound from 2-Bromo-5-nitroanisole
This protocol describes the reduction of a nitro group to an amine.
Reaction:
References
- 1. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. 19056-40-7|this compound|BLD Pharm [bldpharm.com]
- 4. 19056-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | CAS#:19056-40-7 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 19056-40-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to 4-Bromo-3-methoxyaniline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various organic compounds. Its chemical structure lends itself to diverse functionalization, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted cancer therapeutics.
Chemical Structure and Properties
This compound, also known as 5-amino-2-bromoanisole, is an aromatic amine with the molecular formula C₇H₈BrNO.[1][2] The molecule consists of a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and an amino group (-NH₂).[1] The strategic placement of these functional groups provides multiple reactive sites for further chemical modifications.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Pale cream to brown crystalline powder | [3] |
| Melting Point | 96-100 °C | [4] |
| Boiling Point | 272.1±20.0 °C (Predicted) | [4] |
| CAS Number | 19056-40-7 | [2] |
| SMILES | COC1=C(C=CC(=C1)N)Br | [5] |
| InChI Key | RUTNWXBHRAIQSP-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not consistently available in the public domain. Therefore, predicted spectral data from computational models are presented below as a reference. It is crucial to note that these are theoretical values and should be confirmed with experimental data.
2.1. ¹H NMR Spectroscopy
A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following chemical shifts (δ) in ppm: 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H).[4]
2.2. Predicted ¹³C NMR Spectroscopy
| Predicted Chemical Shift (ppm) | Assignment |
| 156.5 | C-OCH₃ |
| 148.2 | C-NH₂ |
| 124.1 | C-H |
| 112.9 | C-Br |
| 108.6 | C-H |
| 100.5 | C-H |
| 56.3 | -OCH₃ |
Note: These are predicted values and the actual experimental values may vary.
2.3. Predicted FT-IR Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3500 | N-H stretch (asymmetric and symmetric) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch (-OCH₃) |
| 1600-1620 | N-H bend |
| 1450-1580 | Aromatic C=C stretch |
| 1200-1275 | Aryl C-O stretch |
| 1000-1100 | C-N stretch |
| 550-650 | C-Br stretch |
Note: These are predicted values and the actual experimental values may vary.
2.4. Predicted Mass Spectrometry
The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 201 and an [M+2]⁺ peak of similar intensity at m/z 203, which is characteristic of a compound containing one bromine atom.
Experimental Protocols
3.1. Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro precursor.[4]
Experimental Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).[4]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it overnight.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a bed of Celite. Concentrate the filtrate under reduced pressure.[4]
-
Extraction and Purification: Partition the residue between water (200 mL) and ethyl acetate (200 mL). Separate the organic layer, wash it with a brine solution (100 mL), and dry it over anhydrous sodium sulfate.[4]
-
Isolation: Concentrate the organic layer under reduced pressure to obtain this compound as a yellow solid.[4]
3.2. Characterization
The synthesized product should be characterized using standard analytical techniques:
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis to confirm the chemical structure.
-
FT-IR Spectroscopy: Obtain the infrared spectrum to identify the characteristic functional groups.
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern of bromine.
-
Melting Point Analysis: Determine the melting point range of the purified product and compare it with the literature value.
Applications in Drug Development
This compound is a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[4] It is notably used in the preparation of 4-anilino substituted α-carboline compounds, which have been identified as potent inhibitors of Breast tumor kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[4]
4.1. Breast Tumor Kinase (Brk) Signaling Pathway
Brk is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is associated with poor patient outcomes. It plays a significant role in promoting cancer cell proliferation, survival, migration, and invasion. The inhibition of Brk is, therefore, a promising strategy for cancer treatment.
Simplified Brk Signaling Pathway
Caption: A diagram illustrating the role of Brk in cancer cell signaling and its inhibition.
The Brk signaling cascade is initiated by upstream signals, such as growth factors, leading to the activation of Brk. Activated Brk then phosphorylates and activates several downstream effector proteins, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Phosphorylation of STAT3 by Brk leads to its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell proliferation and survival.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Brk can activate components of the MAPK pathway, such as ERK5 and p38, which are critical for cell proliferation and migration.
-
PI3K/Akt Pathway: The activation of the PI3K/Akt pathway by Brk promotes cell survival by inhibiting apoptosis.
By serving as a precursor to potent Brk inhibitors, this compound plays a vital role in the development of novel anti-cancer agents that can disrupt these oncogenic signaling pathways.
Conclusion
This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and reactivity make it an ideal starting material for the construction of complex molecules, including potent enzyme inhibitors. The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents for the treatment of cancer and other diseases. This guide provides a foundational understanding of its chemical and biological significance, offering valuable insights for researchers and professionals in drug discovery and development.
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. scbt.com [scbt.com]
- 3. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 19056-40-7 [chemicalbook.com]
- 5. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyaniline is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its substituted aniline structure makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, ensuring proper handling, reaction optimization, and safety. This guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental considerations.
Core Physical Properties
The physical properties of this compound have been determined and are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C7H8BrNO | [2][3][4][5] |
| Molecular Weight | 202.05 g/mol | [3][4][5] |
| Appearance | Pale cream to brown crystalline powder or solid. | [6][7] |
| Melting Point | 96-100 °C | [2][3][6][8] |
| Boiling Point | 272.1 °C at 760 mmHg | [2][6] |
| Density | 1.531 g/cm³ | [2][6] |
| Flash Point | 118.3 °C | [2] |
| Vapor Pressure | 6.74 x 10⁻⁹ mmHg at 25°C | [2][6] |
| Refractive Index | 1.655 | [2] |
| CAS Number | 19056-40-7 | [2][3][5] |
Experimental Protocols: Determination of Melting Point
While specific experimental protocols for determining the physical properties of this compound are not extensively published, a general procedure for melting point determination of a solid organic compound is provided below. This is a standard method used in organic chemistry labs.
Objective: To determine the melting point range of a solid organic compound like this compound.
Materials:
-
Sample of this compound
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range from the initial to the final temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination and characterization of the physical properties of a chemical compound like this compound.
Caption: A logical workflow for the characterization of a chemical compound's physical properties.
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction.[4][9] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or under a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. Page loading... [guidechem.com]
- 3. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound | 19056-40-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Properties and Analysis of 4-Bromo-3-methoxyaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyaniline is a key organic intermediate utilized in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural characteristics, featuring a substituted benzene ring with bromo, methoxy, and amino functional groups, make it a versatile building block. For instance, it serves as a crucial reagent in the preparation of 4-anilino substituted α-carboline compounds, which act as potent inhibitors for breast tumor kinase (Brk), a significant target in cancer therapy.[2]
Accurate characterization of this compound is paramount for ensuring the purity and quality of downstream products. The melting point is a fundamental physical property that serves as a primary indicator of purity for crystalline solids.[3] This document provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and relevant physicochemical data.
Physicochemical and Safety Data
The properties of this compound are well-documented, providing a baseline for sample identification and quality control. The data presented below has been compiled from various chemical suppliers and databases.
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | 96-100 °C | [2][4][5] |
| Molecular Formula | C₇H₈BrNO | [4][6][7][8] |
| Molecular Weight | 202.05 g/mol | [4][7][8] |
| CAS Number | 19056-40-7 | [2][4][6] |
| Appearance | White to brown or pale cream crystalline powder | [5][6] |
| Assay Purity | ≥97% | [6] |
| IUPAC Name | This compound | [6][7] |
| InChI Key | RUTNWXBHRAIQSP-UHFFFAOYSA-N | [6][7] |
Safety and Handling Information
This compound is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[7][9]
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.[9]
-
Handling: Handle in a well-ventilated area.[9] Avoid formation of dust and aerosols.[9] Personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, is required.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is recommended to keep the material refrigerated.[5][10]
Experimental Protocol: Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. The following protocol describes the standard capillary method for determining the melting point of this compound.
Materials and Equipment
-
This compound sample (must be dry and finely powdered)[3]
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thin-walled capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
Watch glass or weighing paper
Sample Preparation
-
Ensure Dryness: The sample must be completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator.[3]
-
Create a Fine Powder: If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a clean, dry mortar and pestle.[3] This ensures efficient and uniform heat transfer.[3]
-
Load the Capillary Tube: Tap the open end of a capillary tube onto a small pile of the powdered sample on a watch glass.[11] A small amount of solid will enter the tube.
-
Pack the Sample: Invert the tube and tap its closed end gently on a hard surface to cause the solid to fall to the bottom.[11] Alternatively, drop the tube through a long glass tube to compact the sample. The final packed height of the sample should be no more than 1-2 mm.[11][12]
Measurement Procedure
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute) to find an approximate range.[13]
-
Calibrated Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[13]
-
Set the heating rate to a slow value, typically 1-2°C per minute, especially when approaching the expected melting point.[11] A slow heating rate is critical for an accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last crystal melts and the entire sample becomes a clear liquid (the end of the melting range).
-
-
Repeat for Consistency: Perform at least two careful determinations to ensure the results are consistent and reproducible.
Visualization of Analytical Workflow
The determination of a melting point is a critical step in the identification and purity assessment of a known or unknown compound. The following workflow illustrates this logical process, including the use of the mixed melting point technique for identity confirmation.[12]
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. This compound | 19056-40-7 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. chm.uri.edu [chm.uri.edu]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
4-Bromo-3-methoxyaniline: A Technical Guide to its Solubility and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and synthetic protocols for 4-Bromo-3-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental methodologies for its determination. Furthermore, a proven synthetic route is detailed, offering a clear pathway for its preparation.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol [1] |
| Melting Point | 96-100 °C |
| Appearance | Yellow to brown crystalline solid |
Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Compound | Solubility | Rationale / Notes |
| Water | This compound | Slight | The hydrophobic nature of the brominated benzene ring likely dominates over the hydrophilic character of the amine and methoxy groups. |
| Organic Solvents | This compound | High | Expected to be soluble in a range of common organic solvents due to its organic structure[2]. |
| Water | 4-Bromoaniline | Moderately Soluble | A structurally similar compound without the methoxy group[3]. |
| Ethanol | 4-Bromoaniline | Soluble | A common polar protic solvent for organic compounds[3]. |
| Ether | 4-Bromoaniline | Soluble | A common non-polar aprotic solvent for organic compounds[3][4]. |
| Chloroform | 4-Bromoaniline | Soluble | A common polar aprotic solvent for organic compounds[3]. |
| Aqueous HCl | 4-Bromoaniline | Soluble | The basic amine group reacts with acid to form a more soluble salt[4]. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 1-bromo-2-methoxy-4-nitrobenzene.
Materials and Equipment:
-
1-bromo-2-methoxy-4-nitrobenzene
-
Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl)
-
Zinc powder
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure: [5]
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2-methoxy-4-nitrobenzene (e.g., 23 g, 99.6 mmol) in tetrahydrofuran (e.g., 200 mL).
-
Addition of Reagents: To this solution, add ammonium chloride (e.g., 64 g, 1.2 mol) and zinc powder (e.g., 78.1 g, 1.2 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove solid residues.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between water (e.g., 200 mL) and ethyl acetate (e.g., 200 mL) in a separatory funnel.
-
Washing: Separate the organic layer and wash it with a brine solution (e.g., 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.
Determination of Qualitative Solubility
This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.
Materials and Equipment:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.
-
Solvent Addition: Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 1 minute.
-
Observation: Visually inspect the solution to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: If the solid dissolves completely.
-
Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Repeat: Repeat the procedure for each solvent to be tested.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for qualitative solubility determination.
References
- 1. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. reddit.com [reddit.com]
- 5. This compound | 19056-40-7 [chemicalbook.com]
Spectroscopic Profile of 4-Bromo-3-methoxyaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-methoxyaniline (CAS No. 19056-40-7), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data and experimental protocols to support their research and development activities.
Chemical Structure and Properties
This compound is a substituted aniline with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[3] The structure features a bromine atom at the 4-position and a methoxy group at the 3-position of the aniline ring.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.1 | d | 1H | Ar-H |
| 6.31 | s | 1H | Ar-H |
| 6.1 | d | 1H | Ar-H |
| 5.27 | bs | 2H | -NH₂ |
| 3.72 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆, Instrument: 400 MHz[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
At the time of this publication, specific experimental ¹³C NMR data for this compound was not publicly available in the searched databases.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been recorded.[4] While the full spectrum is not provided here, the key functional group absorptions are expected in the following regions:
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (methyl) | 2850-2960 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (ether) | 1000-1300 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[1]
-
Standard acquisition parameters for proton NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[4]
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The presence of bromine will result in two major molecular ion peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio.
Synthesis Workflow
The synthesis of this compound can be achieved through the reduction of 1-bromo-2-methoxy-4-nitrobenzene.[1]
Caption: Synthesis of this compound.
Logical Relationship of Spectroscopic Analysis
The combination of different spectroscopic techniques provides a comprehensive characterization of the molecule.
Caption: Spectroscopic analysis workflow.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (1H NMR) spectrum of 4-Bromo-3-methoxyaniline. The document details the structural assignment of proton signals, the underlying principles of their chemical shifts and coupling patterns, and a standard protocol for acquiring such a spectrum. This information is critical for the structural verification and purity assessment of this compound, which serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]
Molecular Structure and Proton Environments
This compound (C7H8BrNO) is a substituted benzene ring with three distinct aromatic protons, a methoxy group, and an amine group.[2][3][4][5] The electronic environment of each proton is unique due to the differing electron-donating and withdrawing effects of the bromo, methoxy, and amino substituents. This results in a well-resolved 1H NMR spectrum with characteristic chemical shifts and splitting patterns.
The protons on the molecule are designated as follows for the purpose of spectral assignment:
-
H-2, H-5, H-6 : Aromatic protons
-
-NH2 : Amine protons
-
-OCH3 : Methoxy protons
1H NMR Spectral Data
The following table summarizes the 1H NMR spectral data for this compound, acquired on a 400 MHz spectrometer using DMSO-d6 as the solvent.[6]
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H-5 | 7.1 | Doublet (d) | 1H |
| H-2 | 6.31 | Singlet (s)* | 1H |
| H-6 | 6.1 | Doublet (d) | 1H |
| -NH2 | 5.27 | Broad Singlet (bs) | 2H |
| -OCH3 | 3.72 | Singlet (s) | 3H |
*Note: The signal at 6.31 ppm, reported as a singlet, is likely a doublet with a small coupling constant (meta-coupling), which is not fully resolved at 400 MHz.
Spectral Interpretation
-
Aromatic Region (δ 6.0-7.2 ppm) :
-
The proton at the C-5 position (H-5 ) resonates at the lowest field in this region (δ 7.1 ppm). Its downfield shift is primarily due to the deshielding effect of the adjacent bromine atom. It appears as a doublet due to coupling with H-6.
-
The proton at the C-2 position (H-2 ) at δ 6.31 ppm is ortho to both the electron-donating methoxy and amino groups, resulting in significant shielding and an upfield shift.
-
The proton at the C-6 position (H-6 ) at δ 6.1 ppm is ortho to the strongly electron-donating amino group, causing it to be the most shielded of the aromatic protons. It appears as a doublet due to coupling with H-5.
-
-
Amine Protons (δ 5.27 ppm) :
-
The two protons of the amine group (-NH2) appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
-
-
Methoxy Protons (δ 3.72 ppm) :
-
The three protons of the methoxy group (-OCH3) are chemically equivalent and do not couple with other protons. Consequently, they appear as a sharp singlet.
-
Proton Coupling Relationships
The splitting patterns observed in the aromatic region are governed by through-bond spin-spin coupling between adjacent protons. The following diagram illustrates these relationships.
Caption: Coupling relationships between aromatic protons in this compound.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
A. Sample Preparation
-
Weighing the Sample : Accurately weigh approximately 5-25 mg of this compound.
-
Solvent Addition : Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the proton spectrum.
-
Dissolution : Gently agitate the vial to ensure complete dissolution of the sample.
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Sample Volume : Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).
-
Capping : Cap the NMR tube securely to prevent solvent evaporation.
B. Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Insertion and Locking : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming : Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Spectrometer Frequency : 400 MHz
-
Pulse Sequence : Standard pulse-acquire
-
Spectral Width : ~16 ppm
-
Acquisition Time : ~4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 8-16 scans (can be adjusted based on sample concentration)
-
Temperature : 298 K (25 °C)
-
C. Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction : Apply a baseline correction to ensure the baseline of the spectrum is flat.
-
Referencing : Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d5 at δ 2.50 ppm).
-
Integration : Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
The following workflow illustrates the key stages of NMR data acquisition and analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 19056-40-7 [chemicalbook.com]
In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-methoxyaniline
For Immediate Release
An In-Depth Technical Guide on the ¹³C NMR Analysis of 4-Bromo-3-methoxyaniline
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its spectral features, a robust experimental protocol, and an interpretation of substituent effects on its carbon framework.
Introduction to ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon skeleton of organic molecules. For complex aromatic systems like this compound, it provides invaluable information on the electronic environment of each carbon atom. The chemical shift of each carbon is highly sensitive to the nature and position of substituents on the aromatic ring, making ¹³C NMR an essential tool for unambiguous structure verification and for understanding the electronic properties of substituted anilines.
Predicted ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, a predicted ¹³C NMR dataset was generated using established computational methods. The predicted chemical shifts provide a reliable basis for spectral assignment and interpretation.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 147.5 |
| C2 | 110.5 |
| C3 | 146.5 |
| C4 | 101.4 |
| C5 | 124.5 |
| C6 | 115.5 |
| OCH₃ | 56.5 |
Note: Data predicted using nmrdb.org. Assignments are based on established substituent effects.
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted chemical shifts for this compound can be rationalized by considering the electronic effects of the amino (-NH₂), methoxy (-OCH₃), and bromo (-Br) substituents on the benzene ring.
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly shields the ortho (C2, C6) and para (C4) positions, causing their signals to appear at higher fields (lower ppm values). The ipso-carbon (C1) is also affected by the amino group.
-
Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group, contributing to the shielding of the ortho (C2, C4) and para (C6) carbons relative to its position. The methoxy carbon itself gives a characteristic signal around 56.5 ppm.
-
Bromo Group (-Br): The bromo substituent has a dual effect. It is inductively electron-withdrawing but can also exhibit a weak resonance-donating effect. Its primary influence is a deshielding (downfield shift) of the ipso-carbon (C4) and a moderate influence on the ortho (C3, C5) and para (C1) positions.
The interplay of these substituent effects results in the predicted chemical shifts. For instance, C4 is expected to be significantly shielded due to the strong para-directing effect of the amino group, while C1 and C3, being attached to the electron-donating amino and methoxy groups respectively, appear at lower fields.
Experimental Protocol for ¹³C NMR Spectroscopy of Aromatic Amines
The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of an aromatic amine like this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: Set to the deuterated solvent used for sample preparation.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): Approximately 1.0-2.0 seconds.
-
Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Perform baseline correction.
-
Calibrate the spectrum using the known chemical shift of the deuterated solvent.
-
Integrate the peaks (note: for standard proton-decoupled ¹³C spectra, integration is not always quantitative).
-
Pick and label the peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a compound like this compound.
Caption: Logical workflow for ¹³C NMR analysis.
This guide provides a foundational understanding of the ¹³C NMR analysis of this compound. For further detailed analysis, two-dimensional NMR experiments such as HSQC and HMBC are recommended for unambiguous assignment of all carbon and proton signals.
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methoxyaniline from 3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the direct bromination of 3-methoxyaniline. This document details the reaction mechanism, experimental protocols, and characterization of the product, presented in a format tailored for scientific professionals.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom and a methoxy group on an aniline ring, provides multiple points for further functionalization. This guide focuses on the direct electrophilic bromination of 3-methoxyaniline (m-anisidine), a common and efficient route to the desired product.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from 3-methoxyaniline is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two substituents on the aromatic ring: the amino (-NH₂) group and the methoxy (-OCH₃) group.
Both the amino and methoxy groups are strong activating groups and are ortho, para-directing. In 3-methoxyaniline, the positions ortho to the amino group are 2 and 4, and the position para is 6. The positions ortho to the methoxy group are 2 and 4, and the position para is 6. Therefore, all three available positions (2, 4, and 6) are activated.
The substitution pattern is determined by the synergistic directing effects of both groups. The 4-position is activated by both the amino group (ortho) and the methoxy group (ortho). The 2-position is also activated by both groups (ortho to both). The 6-position is activated by both the amino group (para) and the methoxy group (para).
Despite the activation of all three positions, the bromination reaction shows a preference for the 4-position. This is attributed to a combination of electronic and steric factors. The formation of the sigma complex intermediate is most stabilized when the bromine atom adds to the 4-position.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 3-Methoxyaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₉NO | C₇H₈BrNO |
| Molecular Weight | 123.15 g/mol [2] | 202.05 g/mol [3] |
| Appearance | Pale yellow oily liquid[2][4] | Solid |
| Melting Point | -1 to 1 °C | 96-100 °C[5] |
| Boiling Point | 251 °C | Not available |
| Density | 1.096 g/mL at 25 °C | Not available |
| CAS Number | 536-90-3 | 19056-40-7[6] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound from 3-methoxyaniline using N-Bromosuccinimide (NBS) as the brominating agent are presented below.
Protocol 1: Bromination in Acetonitrile
This protocol describes the synthesis of this compound using NBS in anhydrous acetonitrile, yielding the product as a pale solid.
Reagents and Materials:
-
3-Methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
n-pentane and Ethyl Acetate for eluent
Procedure:
-
In a round-bottom flask, prepare a solution of 3-methoxyaniline (3.00 g, 24.4 mmol) in anhydrous acetonitrile (24 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (4.34 g, 24.4 mmol) in anhydrous acetonitrile (24 mL).
-
Add the NBS solution dropwise to the cooled 3-methoxyaniline solution.
-
Allow the reaction mixture to warm to ambient temperature and stir for 20 hours.
-
Quench the reaction by adding deionized water (50 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine the organic phases and wash with saturated aqueous NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica-gel column chromatography using a mixture of n-pentane/EtOAc (7/3) as the eluent.
Expected Yield: 39% (1.89 g) of this compound as a pale solid with a melting point of 94 - 96 °C.[7]
Protocol 2: Bromination in Chloroform
This protocol provides an alternative method using chloroform as the solvent.
Reagents and Materials:
-
3-Methoxyaniline (m-Anisidine)
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Sodium Hydroxide (2 M solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-methoxyaniline (5.00 g, 40.6 mmol) in chloroform (40 mL) in a suitable reaction vessel.
-
Chill the solution to 5 °C in an ice bath.
-
Add N-Bromosuccinimide (7.23 g, 40.6 mmol) portion-wise to the chilled solution over a period of 1 hour.
-
Stir the mixture for an additional 4 hours in the ice bath at 5-10 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Wash the mixture with 2 M sodium hydroxide solution (50 mL), followed by deionized water (60 mL).
-
Dry the organic layer over anhydrous sodium sulfate.[7]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.
Product Characterization
The synthesized this compound can be characterized using various analytical techniques.
| Analysis | Data |
| ¹H NMR | The ¹H NMR spectrum of this compound in DMSO-d₆ (400 MHz) shows the following signals: δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H) ppm.[5] |
| ¹³C NMR | Specific ¹³C NMR data for this compound was not found in the provided search results. However, related spectra for similar compounds are available for comparison.[8][9] |
| Melting Point | 96-100 °C[5] |
Conclusion
This technical guide provides detailed procedures for the synthesis of this compound from 3-methoxyaniline. The direct bromination using N-Bromosuccinimide offers a reliable and efficient method for obtaining this important chemical intermediate. The provided protocols and characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyaniline(536-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | 19056-40-7 [chemicalbook.com]
- 6. This compound 97 19056-40-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methoxyaniline via Bromination of m-Anisidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus of this document is the direct bromination of m-anisidine (3-methoxyaniline), offering a comparative analysis of different synthetic protocols, quantitative data, and detailed experimental procedures.
Introduction
This compound serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its structure, featuring a bromine atom, a methoxy group, and an amine group on a benzene ring, allows for diverse chemical modifications. This guide explores the regioselective bromination of m-anisidine, a common and direct method for preparing this valuable compound. The electron-donating nature of both the amino and methoxy groups in m-anisidine activates the aromatic ring towards electrophilic substitution. However, this high reactivity can also lead to the formation of multiple isomers and polybrominated products, making the control of regioselectivity a critical aspect of the synthesis.
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several routes. The most direct method is the electrophilic aromatic substitution of m-anisidine using a suitable brominating agent. Alternative methods, often employed in industrial settings or for specific applications, include the reduction of a nitro-group precursor and a multi-step synthesis from p-fluoronitrobenzene.[3][4]
Comparative Analysis of Direct Bromination Methods
The direct bromination of m-anisidine is a widely utilized method due to its atom economy and straightforward approach. The choice of brominating agent and solvent system is crucial for achieving high yield and regioselectivity, primarily favoring the para-position to the amino group.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 1 | ~95 | High para-selectivity.[5] |
| Acetone | Room Temp. | < 1 | 46.5 (GC Yield) | Rapid reaction.[6] | |
| Dichloromethane | -10 to Room Temp. | ~1 | High | Good for selective mono-bromination. | |
| Copper(II) Bromide (CuBr2) | Ionic Liquid | Room Temp. | 1 | 95 | High yield and para-selectivity.[7] |
| Molecular Bromine (Br2) | Pyridine/HBr | 80-100 | 2 | ~80 | Good yield but requires careful handling of Br2.[8] |
| N-benzyl-N,N-dimethylanilinium peroxodisulfate / KBr | Acetonitrile | Reflux | 1.5 - 9.5 | Good to Excellent | Mild method with good to excellent selectivity.[5] |
Detailed Experimental Protocols
Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol offers a high yield of the desired product with excellent regioselectivity.
Materials:
-
m-Anisidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve m-anisidine (1.0 eq) in acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Bromination using Copper(II) Bromide in an Ionic Liquid
This method provides an efficient and highly selective synthesis of this compound.[7]
Materials:
-
m-Anisidine
-
Copper(II) Bromide (CuBr2)
-
1-Hexyl-3-methylimidazolium bromide (ionic liquid)
-
Diethyl ether
-
Water
Procedure:
-
In a reaction vessel, add m-anisidine (1.0 eq) to the ionic liquid, 1-hexyl-3-methylimidazolium bromide.
-
Add Copper(II) Bromide (3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by GC-MS.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Alternative Synthesis: Reduction of 2-Bromo-5-nitroanisole
This two-step approach, starting from 2-bromo-5-nitroanisole, offers a high-yielding alternative to direct bromination.[3]
Materials:
-
1-Bromo-2-methoxy-4-nitrobenzene
-
Zinc powder
-
Ammonium chloride
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq) in THF, add ammonium chloride (12.0 eq) and zinc powder (12.0 eq).[3]
-
Heat the reaction mixture to reflux overnight.[3]
-
Cool the mixture to room temperature and filter through a bed of diatomaceous earth (Celite).
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. A yield of 87% has been reported for this method.[3]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C7H8BrNO[9] |
| Molecular Weight | 202.05 g/mol [9] |
| Appearance | White to brown crystalline powder[10] |
| Melting Point | 96-100 °C (lit.)[9] |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H) ppm[3] |
Purification
Purification of the crude product is essential to obtain high-purity this compound suitable for further applications.
Column Chromatography
Silica gel column chromatography is an effective method for purifying the product. A typical eluent system is a mixture of n-hexane and ethyl acetate.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. Suitable solvents for the recrystallization of this compound include ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate. The choice of solvent depends on the impurity profile of the crude product. The general procedure involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Conclusion
The synthesis of this compound via direct bromination of m-anisidine is an efficient and versatile method. The choice of brominating agent and solvent system significantly influences the reaction's yield and regioselectivity. N-Bromosuccinimide in acetonitrile and Copper(II) bromide in an ionic liquid have been shown to be highly effective, providing excellent yields of the desired para-substituted product under mild conditions. For applications requiring very high purity and yield, the alternative route involving the reduction of 2-bromo-5-nitroanisole is a valuable option. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high-quality this compound for use in research and development.
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 3. This compound | 19056-40-7 [chemicalbook.com]
- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. researchgate.net [researchgate.net]
- 8. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 9. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
In-Depth Technical Guide to the Safety of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 4-Bromo-3-methoxyaniline (CAS No: 19056-40-7), a chemical intermediate utilized in pharmaceutical and agrochemical synthesis.[1] This document synthesizes available safety data, outlines standardized experimental protocols for hazard assessment, and presents a logical workflow for chemical safety evaluation.
Chemical Identification and Physical Properties
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 19056-40-7 | [2][3][4][5] |
| Molecular Formula | C₇H₈BrNO | [2][4] |
| Molecular Weight | 202.05 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
| Melting Point | 96-100 °C | [3] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its toxicological profile. The primary hazards are acute oral toxicity and skin sensitization.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Source: ECHEMI Safety Data Sheet, PubChem[1][2]
Signal Word: Warning[1]
Hazard Pictograms:
Toxicological Data Summary
| Toxicological Endpoint | GHS Classification | Quantitative Data |
| Acute Oral Toxicity | Category 4 | Data not available. Category 4 indicates an LD50 range of 300 < LD50 ≤ 2000 mg/kg for a solid. |
| Acute Dermal Toxicity | No data available | Data not available |
| Acute Inhalation Toxicity | No data available | Data not available |
| Skin Corrosion/Irritation | No data available | Data not available |
| Serious Eye Damage/Irritation | No data available | Data not available |
| Skin Sensitization | Category 1 | Data not available. Category 1 indicates the substance is a skin sensitizer. Quantitative data, such as the EC3 value from a Local Lymph Node Assay (LLNA), is not available. |
| Germ Cell Mutagenicity | No data available | Data not available |
| Carcinogenicity | No data available | Data not available |
| Reproductive Toxicity | No data available | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | No data available | Data not available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Data not available |
| Aspiration Hazard | No data available | Data not available |
Experimental Protocols for Hazard Assessment
In the absence of specific experimental data for this compound, this section details the standard methodologies that would be employed to assess its known hazards, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a limited number of animals to assign a GHS hazard category.
Methodology:
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the subsequent step, allowing for classification with a minimal number of animals.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: The test substance is administered orally by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure:
-
Step 1: A group of three animals is dosed at the selected starting level.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Subsequent Steps: The decision to proceed to the next step (dosing at a higher or lower level) is based on the number of mortalities observed in the preceding step. The procedure continues until a stopping criterion is met, which allows for the assignment of a GHS category.
-
-
Data Analysis: The GHS classification is determined by the dose level at which mortality or clear signs of toxicity are observed.
Skin Sensitization Assessment (OECD Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA))
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. It provides quantitative data that can be used to determine the potency of a sensitizer.
Methodology:
-
Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the ears of mice. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to control animals. The concentration of the test substance required to produce this threefold increase is termed the EC3 value.[6]
-
Test Animals: Typically, female CBA/J or CBA/Ca mice are used.
-
Procedure:
-
A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
On day 6, a radioactive label (e.g., ³H-methyl thymidine) is injected intravenously.
-
Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioactive label is measured by β-scintillation counting.
-
-
Data Analysis:
-
The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.
-
A substance is classified as a skin sensitizer if the SI is ≥ 3.
-
The EC3 value is calculated by linear interpolation of the dose-response curve and represents the concentration at which the SI is 3.
-
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory to minimize exposure risk.
| Precautionary Measure | Recommendations |
| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and after any sign of contamination. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
| Handling Procedures | Avoid formation of dust and aerosols.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
| Spill and Leak Procedures | In case of a spill, avoid dust formation.[1] Wear appropriate PPE.[1] Sweep up the material and place it in a suitable container for disposal. |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor/physician if you feel unwell.[7] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[7] |
Diagrams
Chemical Safety Assessment Workflow
Caption: Workflow for Chemical Safety Assessment.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 19056-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. rivm.nl [rivm.nl]
- 7. fishersci.com [fishersci.com]
4-Bromo-3-methoxyaniline: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of 4-Bromo-3-methoxyaniline (CAS No. 19056-40-7). Adherence to these guidelines is critical to mitigate potential risks and ensure a safe laboratory environment. This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1]
Hazard Identification and Classification
This compound is a substituted aniline that presents several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 19056-40-7 | [3] |
| Molecular Formula | C₇H₈BrNO | [4][5] |
| Molecular Weight | 202.05 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Melting Point | 96-100 °C | [3][4] |
| Boiling Point | 272.1 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 118.3 ± 21.8 °C | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Storage Class | 11 - Combustible Solids | [3] |
Experimental Protocols
Handling Protocol
Due to its hazardous nature, this compound should be handled with strict adherence to safety protocols to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][3]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3]
Handling Procedures:
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS).
-
Wash hands thoroughly with soap and water before and after handling the compound.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Transport the chemical in a sealed, clearly labeled container within secondary containment.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and minimize exposure.
For Small Spills (manageable by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Don the appropriate PPE as described in the handling protocol.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Ventilate the area to disperse any remaining vapors.
For Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact the institutional safety office or emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
Waste Disposal Protocol
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Segregation: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container. As a halogenated organic compound, it should be segregated with other halogenated organic wastes.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Storage Precautions
Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.
-
Container: Store in a tightly closed, original container.[1][2]
-
Location: Keep in a dry, cool, and well-ventilated place.[1][2]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]
-
Light and Atmosphere: Protect from light and store under an inert atmosphere to maintain product quality.[2]
Visualizations
Safe Handling and Storage Workflow
The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
Reactivity of the Amine Group in 4-Bromo-3-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyaniline is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical structure, featuring an amine group, a bromine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for the construction of complex molecules.[1] This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, focusing on its basicity and nucleophilicity in key chemical transformations. This document is intended to be a comprehensive resource for researchers in drug discovery and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| CAS Number | 19056-40-7 | |
| Melting Point | 96-100 °C | [1] |
| Appearance | Pale cream to brown crystalline powder | Thermo Fisher Scientific |
Reactivity of the Amine Group
The reactivity of the amine group in this compound is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the meta-position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom of the amine group. Conversely, the bromine atom at the para-position is an electron-withdrawing group through its inductive effect, which decreases the electron density on the nitrogen. The interplay of these opposing effects governs the basicity and nucleophilicity of the amine group.
Basicity
Key Reactions of the Amine Group
The amine group of this compound readily participates in a variety of chemical reactions, making it a valuable synthon for the introduction of nitrogen-containing functionalities.
N-Acylation
N-acylation of the amine group is a common transformation used to form amides. This reaction is often employed to protect the amine group during subsequent reactions or to synthesize biologically active molecules. A typical acylation involves the reaction of this compound with an acylating agent such as acetic anhydride or an acyl chloride.
Experimental Protocol: N-Acetylation of this compound
This protocol describes the synthesis of N-(4-bromo-3-methoxyphenyl)acetamide.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stir plate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain N-(4-bromo-3-methoxyphenyl)acetamide.
-
| Reactant | Acylating Agent | Solvent | Conditions | Yield |
| This compound | Acetic Anhydride | Pyridine | 0 °C to RT, 2-4 h | High (expected) |
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acetylation of this compound.
N-Alkylation
N-alkylation of this compound introduces alkyl groups to the nitrogen atom, forming secondary or tertiary amines. This reaction is crucial for synthesizing various pharmaceutical intermediates. A common method involves the reaction with an alkyl halide in the presence of a base.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the N-alkylation of an aniline derivative.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl chloride)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Solvent (e.g., Acetone, Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stir plate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
-
| Reactant | Alkylating Agent | Base | Solvent | Conditions | Yield |
| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux | Moderate to High (expected) |
| This compound | Benzyl Chloride | NaHCO₃ | Acetonitrile | Reflux | Moderate to High (expected) |
Diazotization and Subsequent Reactions
The amine group of this compound can be converted to a diazonium salt through diazotization. This is a pivotal reaction as the diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles, including halides (Sandmeyer reaction), cyano groups, and hydroxyl groups.
Experimental Protocol: Diazotization of this compound
This protocol outlines the formation of the diazonium salt.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of the chosen acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the subsequent reaction.[6]
-
Visualization of Diazotization and Sandmeyer Reaction
Caption: Pathway from this compound to aryl halides/nitriles.
Sandmeyer Reaction: The freshly prepared diazonium salt solution can be added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide group, respectively.[7] This reaction is a powerful tool for introducing these functionalities onto the aromatic ring.
Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, in an azo coupling reaction to form brightly colored azo dyes.[8][9]
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the coupling of the diazonium salt of this compound with a coupling component like 2-naphthol.
-
Materials:
-
Diazonium salt solution of this compound (prepared as above)
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Maintain a basic pH during the addition.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The amine group serves as a crucial handle for constructing the pharmacophore responsible for interacting with the target protein.
Synthesis of Kinase Inhibitors
Substituted anilines are integral components of many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site. This compound has been utilized in the preparation of inhibitors for Breast Tumor Kinase (Brk).[1] The synthesis of 4-anilino substituted α-carboline compounds, which are active as Brk inhibitors, highlights the importance of this starting material.[1]
Visualization of the Role in Kinase Inhibitor Synthesis
Caption: Synthesis of a 4-anilino-α-carboline kinase inhibitor.
Conclusion
The amine group of this compound exhibits predictable yet versatile reactivity, making it a valuable building block in organic synthesis. Its nucleophilicity allows for straightforward N-acylation and N-alkylation, while its ability to form a diazonium salt opens up a wide array of subsequent transformations, including Sandmeyer reactions and azo couplings. The strategic use of this intermediate has proven particularly fruitful in the development of kinase inhibitors for cancer therapy. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this compound in the synthesis of complex and biologically relevant molecules.
References
- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the bromo, methoxy, and amino substituents on the aromatic ring of 4-bromo-3-methoxyaniline. A thorough understanding of these effects is crucial for predicting the molecule's reactivity, basicity, and potential interactions in biological systems, which is of paramount importance in the field of drug development. This document presents a compilation of quantitative data, detailed experimental protocols for the determination of key electronic parameters, and visual representations of the underlying chemical principles.
Introduction to Electronic Effects
The electronic properties of a substituted benzene ring are governed by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density distribution within the aromatic system and at its functional groups, thereby influencing the molecule's chemical behavior.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I effect), while electron-donating groups (EDGs) push electron density (+I effect).
-
Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs or π-bonds can donate (+R effect) or withdraw (-R effect) electron density from the π-system of the ring.
The net electronic influence of a substituent is a combination of its inductive and resonance effects. The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ), which are correlated with the logarithms of reaction rates or equilibrium constants.
Electronic Properties of Substituents in this compound
The electronic character of this compound is determined by the cumulative effects of the amino (-NH₂), methoxy (-OCH₃), and bromo (-Br) groups. The positions of these substituents relative to the amino group are critical in dictating their influence.
-
Amino Group (-NH₂): The primary functional group, the amino group, is a strong electron-donating group. It exerts a weak -I effect due to the higher electronegativity of nitrogen compared to carbon, but its +R effect, stemming from the donation of the nitrogen lone pair into the aromatic ring, is significantly stronger. This leads to an overall increase in electron density on the benzene ring, particularly at the ortho and para positions.
-
Methoxy Group (-OCH₃): Located meta to the amino group, the methoxy group is also an electron-donating group. It exhibits a -I effect due to the electronegativity of the oxygen atom. However, it also possesses a +R effect through the donation of oxygen's lone pair electrons. In the meta position, the resonance effect is less pronounced compared to the ortho and para positions.
-
Bromo Group (-Br): Positioned para to the amino group, the bromo group is a halogen substituent. Halogens are generally considered deactivating groups due to their strong -I effect, which outweighs their +R effect (donation of a lone pair).
Quantitative Analysis of Substituent Effects
To quantify the electronic effects of the substituents, we can utilize Hammett constants (σ) and Swain-Lupton parameters (Field, F, and Resonance, R).
Table 1: Hammett (σ) and Swain-Lupton (F, R) Constants for Individual Substituents
| Substituent | Position relative to -NH₂ | Hammett σ | Field (F) | Resonance (R) |
| -NH₂ | - | σₚ = -0.66, σₘ = -0.16 | 0.02 | -0.68 |
| -OCH₃ | meta | σₘ = 0.12 | 0.26 | -0.51 |
| -Br | para | σₚ = 0.23 | 0.44 | -0.17 |
Note: Hammett constants are position-dependent. For the analysis of the basicity of the amino group, the σ constants for the methoxy and bromo groups are considered.
Predicted pKa of this compound
An experimental pKa value for this compound was not found in the reviewed literature. However, we can estimate the pKa of its conjugate acid (the anilinium ion) using the principle of additivity of Hammett constants. The Hammett equation for the ionization of anilinium ions is:
pKa = pKa(aniline) - ρΣσ
where:
-
pKa(aniline) = 4.60
-
ρ (rho) is the reaction constant for the ionization of anilinium ions, approximately 2.8.
-
Σσ is the sum of the Hammett constants of the substituents.
For this compound, the substituents are a bromo group at the 4-position (para to the amino group) and a methoxy group at the 3-position (meta to the amino group). Therefore:
Σσ = σₚ(-Br) + σₘ(-OCH₃) = 0.23 + 0.12 = 0.35
Predicted pKa = 4.60 - 2.8 * (0.35) = 4.60 - 0.98 = 3.62
This predicted pKa value suggests that this compound is a weaker base than aniline. This is due to the net electron-withdrawing effect of the bromo and methoxy substituents at these specific positions, which decreases the electron density on the nitrogen atom and makes the lone pair less available for protonation. It is important to note that this is an estimation, and the actual pKa may deviate due to potential non-additive effects and steric interactions.
Visualizing Electronic Effects and Experimental Workflows
Interplay of Inductive and Resonance Effects
The following diagram illustrates the electronic push and pull of the substituents in this compound.
Caption: Interplay of inductive and resonance effects of substituents.
Logical Workflow for Determining Overall Electronic Effect
The following diagram outlines the logical steps to assess the overall electronic impact on the basicity of this compound.
Caption: Workflow for assessing the overall electronic effect.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of an amine, such as this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
-
Initial pH: Record the initial pH of the aniline solution.
-
Titration: Add the HCl solution in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Equivalence Point: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Data Analysis:
-
Plot a graph of pH versus the volume of HCl added.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steep rise in pH).
-
The pH at the half-equivalence point (i.e., when half of the aniline has been protonated) is equal to the pKa of the anilinium ion.
-
Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.
-
Determination of Hammett Constants (σ) by Ester Hydrolysis
This protocol describes a general method for determining Hammett constants by measuring the rates of hydrolysis of a series of substituted ethyl benzoates.
Materials:
-
A series of meta- and para-substituted ethyl benzoates
-
Ethanol
-
Standardized sodium hydroxide (NaOH) solution
-
UV-Vis spectrophotometer
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of each substituted ethyl benzoate and the unsubstituted ethyl benzoate in ethanol. Prepare a stock solution of NaOH in a suitable solvent (e.g., a water-ethanol mixture).
-
Kinetic Runs:
-
Equilibrate the ester solution and the NaOH solution to a constant temperature in the water bath.
-
Initiate the reaction by mixing known volumes of the ester and NaOH solutions in a cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the product (the benzoate anion) absorbs and the reactant (the ester) does not.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under conditions where [NaOH] >> [ester].
-
The rate constant (k) for each substituted ester is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The Hammett constant (σ) for each substituent is calculated using the Hammett equation: log(k/k₀) = ρσ where k is the rate constant for the substituted ester, k₀ is the rate constant for the unsubstituted ester, and ρ is the reaction constant (which can be determined from a plot of log(k/k₀) versus known σ values for a set of standard substituents).
-
Caption: Workflow for the determination of Hammett constants.
Conclusion
The electronic properties of this compound are a result of the combined inductive and resonance effects of its amino, methoxy, and bromo substituents. The strong electron-donating amino group's influence is tempered by the electron-withdrawing nature of the bromo group at the para position and the methoxy group at the meta position. This results in a predicted pKa of approximately 3.62, indicating that this compound is a weaker base than aniline. This understanding of the electronic landscape of the molecule is fundamental for predicting its reactivity in various chemical transformations and its potential interactions in a biological context, providing a valuable tool for medicinal chemists and drug development professionals. The experimental protocols provided herein offer a practical guide for the empirical determination of these crucial electronic parameters.
Methodological & Application
Application Notes and Protocols for 4-Bromo-3-methoxyaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-bromo-3-methoxyaniline as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and heteroaryl structures that are pivotal in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for structurally similar bromoanilines, providing a robust starting point for reaction optimization.
Introduction
This compound is a valuable synthetic intermediate possessing a bromine atom that is amenable to palladium-catalyzed cross-coupling reactions. The presence of the methoxy and aniline functional groups offers opportunities for further molecular diversification, making it an attractive starting material for the synthesis of novel pharmaceutical agents and functional materials. The Suzuki-Miyaura coupling, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters, is an ideal method for the arylation of this substrate.
The general transformation involves the palladium-catalyzed reaction of this compound with an organoboron reagent in the presence of a base to yield the corresponding biaryl product.
Principle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Palladium(0) catalyst.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions for Substituted Bromoanilines
While specific data for this compound is not widely published, the following table summarizes successful Suzuki coupling conditions for structurally analogous bromoanilines. These examples serve as a valuable reference for developing a protocol for this compound.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | Toluene/H₂O | 90 | - | 33-40 | [3][4] |
| 4-Bromoaniline | Phenylboronic Acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ (2) | DMF/H₂O | 80 | 2 | 95 | [5] |
| 4-Bromoaniline | Various Arylboronic Acids | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 | [6][7] |
| ortho-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (2) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 16 | 95 | [8] |
| 4-Bromo-2,6-diiodoaniline | Arylboronic Acid (at Br position) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O | 100 | 12-24 | Moderate | [9] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, derived from successful procedures for similar substrates.[3][4][5][8] Optimization of catalyst, base, solvent, and temperature may be required for specific boronic acid coupling partners.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 202 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol, 637 mg).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: Generalized experimental workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert gas purging should be performed with care to avoid pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. By leveraging the established protocols for similar bromoaniline substrates, researchers can efficiently synthesize a wide array of biaryl structures. The provided application notes and generalized protocol offer a solid foundation for the development and optimization of these transformations, paving the way for the discovery of new molecules in drug development and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1][2] These application notes provide detailed protocols and guidance for the successful amination of 4-bromo-3-methoxyaniline, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a methoxy and an amino group on the aromatic ring makes the resulting N-aryl-3-methoxyaniline derivatives attractive scaffolds for further functionalization.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
The success of the reaction is highly dependent on the choice of palladium source, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[4]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are starting points, and optimization may be necessary for specific substrates and desired outcomes.
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12-24 | 70-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | Est. 60-80 |
| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 24 | Est. 50-70 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | DavePhos (2) | LHMDS (1.5) | THF | 80 | 16 | Est. 65-85 |
Note: Estimated yields are based on typical outcomes for similar aryl bromide substrates and may vary.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Amination with a Cyclic Secondary Amine (Pyrrolidine)
This protocol is adapted from a known procedure for the synthesis of 3-methoxy-4-(pyrrolidin-1-yl)aniline.
Materials:
-
This compound
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and XPhos (2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Under the inert atmosphere, add this compound (1.0 equiv.) and sodium tert-butoxide (1.2 equiv.).
-
Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide) via syringe.
-
Add pyrrolidine (1.1 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-methoxyaniline.
Protocol 2: General Procedure for Amination with Primary or Other Secondary Amines
This generalized protocol can be adapted for various primary and secondary amines. Optimization of the ligand, base, and solvent may be required.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, n-butylamine, aniline)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, RuPhos, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., dioxane, t-BuOH, THF)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium source (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.
-
Add the base (1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction for 16-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1, step 9.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 4-Bromo-3-methoxyaniline as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has led to the intensive development of small molecule kinase inhibitors as targeted therapeutics. A key strategy in the design of these inhibitors is the exploration of diverse chemical scaffolds that can be systematically modified to achieve high potency and selectivity.
4-Bromo-3-methoxyaniline is a valuable and versatile building block in the synthesis of such kinase inhibitors. Its substituted aniline structure provides a key pharmacophore for interaction with the hinge region of the ATP-binding site of many kinases. The presence of the bromo and methoxy groups offers opportunities for further chemical modification to optimize pharmacological properties, including potency, selectivity, and pharmacokinetics. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Src, and Mitogen-activated protein kinase kinase (MEK).
Data Presentation: Potency of Kinase Inhibitors Derived from Anilino-Quinoline/Quinazoline Scaffolds
The following table summarizes the inhibitory activities (IC50 values) of various quinoline and quinazoline-based kinase inhibitors, highlighting the contribution of the anilino moiety to their potency. While specific data for compounds directly synthesized from this compound is limited in publicly available literature, the data for structurally related compounds underscore the potential of this building block.
| Compound ID | Target Kinase | Scaffold | Substitution on Anilino Ring | IC50 (nM) |
| 1a | Src | 3-Quinolinecarbonitrile | 2,4-dichloro | 30[1] |
| 1c | Src | 3-Quinolinecarbonitrile | 2,4-dichloro-5-methoxy | Potent Inhibition[1] |
| 2c | Src | 3-Quinolinecarbonitrile | 2,4-dichloro-5-methoxy (at C4) & 3-(morpholin-4-yl)propoxy (at C7) | Potent Inhibition[1] |
| 31a | Src | 3-Quinolinecarbonitrile | 2,4-dichloro-5-methoxy (at C4) & 3-(4-methylpiperazin-1-yl)propoxy (at C7) | 1.2[1] |
| 4a | EGFR | Quinazoline | 3-Bromo | 5-15[2] |
| 5a | EGFR | Quinazoline | 3-Bromo | ~4[2] |
| WHI-P154 | - | 6,7-dimethoxyquinazoline | 3'-bromo-4'-hydroxyl | Significant Cytotoxicity |
| Compound 12n | c-Met | 6,7-dimethoxy-4-anilinoquinoline | Benzimidazole moiety | 30 |
| Saracatinib | Src | Quinazoline | - | 2.7 |
| Dasatinib | Src, Bcr-Abl | - | - | Potent (pM range) |
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified Src Kinase Signaling Pathway.
Caption: Simplified MEK/ERK Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of a 4-(4-Bromo-3-methoxyanilino)quinoline Derivative
This protocol describes a general two-step synthesis of a 4-anilinoquinoline kinase inhibitor, starting from this compound.
Step 1: Synthesis of 6-Bromo-7-methoxyquinolin-4-ol
-
In a reflux apparatus, combine 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.2 equivalents) and trimethyl orthoformate (10 equivalents) and heat at 105°C for 1 hour.
-
To the reaction mixture, add this compound (1.0 equivalent) and continue refluxing for an additional hour.
-
Cool the suspension and filter the solid product. Wash the solid with methanol and dry under vacuum to yield 5-(((4-bromo-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Add the intermediate from the previous step to diphenyl ether (10-15 equivalents) and heat to 230°C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into hexane to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry under vacuum to obtain 6-bromo-7-methoxyquinolin-4-ol as a solid.
Step 2: Synthesis of 4-Chloro-6-bromo-7-methoxyquinoline
-
Suspend 6-bromo-7-methoxyquinolin-4-ol (1.0 equivalent) in phosphorus oxychloride (POCl3, 5-10 equivalents).
-
Heat the mixture to 110°C and stir for 1 hour.
-
Cool the reaction mixture and carefully pour it into an ice-cold saturated sodium carbonate solution with vigorous stirring to quench the excess POCl3.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-bromo-7-methoxyquinoline.
Step 3: Synthesis of the Final 4-(4-Bromo-3-methoxyanilino)quinoline Derivative
-
To a solution of 4-chloro-6-bromo-7-methoxyquinoline (1.0 equivalent) in isopropanol, add the desired substituted aniline (1.1 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the reaction to room temperature and add a saturated solution of sodium bicarbonate to neutralize the acid formed.
-
Collect the precipitated product by filtration, wash with water and then with a small amount of cold isopropanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-anilinoquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the in vitro inhibitory activity of a synthesized compound against a target kinase (e.g., EGFR, Src, MEK).
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, MEK1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO).
-
Add 2.5 µL of a 2x kinase/substrate solution containing the target kinase and its specific peptide substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431 for EGFR, HT-29 for MEK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
This compound serves as a highly adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols and biological assays detailed in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this scaffold. The strategic incorporation of the 4-bromo-3-methoxyanilino moiety into quinoline or quinazoline cores offers a promising avenue for the development of potent and selective therapeutics for the treatment of cancer and other kinase-driven diseases. Further exploration of structure-activity relationships by modifying the substituents on both the aniline and the heterocyclic ring system will be crucial in optimizing the pharmacological profile of these compounds.
References
Synthesis of α-Carboline Compounds Using 4-Bromo-3-methoxyaniline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of α-carboline derivatives utilizing 4-Bromo-3-methoxyaniline as a key starting material. These compounds have been identified as potent inhibitors of Breast tumor kinase (Brk), a non-receptor tyrosine kinase implicated in the progression of several cancers. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The synthesis is achieved through a robust one-pot, palladium-catalyzed reaction involving a sequential aryl amination and intramolecular arylation. This methodology allows for the efficient construction of the α-carboline scaffold. The resulting 4-anilino-α-carboline derivatives exhibit significant antiproliferative activity, presenting a promising avenue for the development of targeted cancer therapies.
Data Presentation
The following table summarizes the quantitative data for a representative α-carboline compound synthesized from this compound, including its inhibitory activity against Brk kinase.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | IC₅₀ (Brk, nM) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | 4-((4-bromo-3-methoxyphenyl)amino)-9H-pyrido[2,3-b]indole | C₁₈H₁₄BrN₃O | 380.23 | 75% | 50 | See Experimental Protocols |
Experimental Protocols
This section details the methodology for the synthesis and characterization of 4-((4-bromo-3-methoxyphenyl)amino)-9H-pyrido[2,3-b]indole (Compound 1).
Materials:
-
This compound
-
2,3-Dichloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure: One-Pot Synthesis of 4-((4-bromo-3-methoxyphenyl)amino)-9H-pyrido[2,3-b]indole
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,3-dichloropyridine (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (2.5 mmol), palladium(II) acetate (0.02 mmol), and 2-(dicyclohexylphosphino)biphenyl (0.04 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (10 mL) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-carboline product as a solid.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.60 (s, 1H), 8.85 (d, J = 7.9 Hz, 1H), 8.35 (d, J = 4.7 Hz, 1H), 8.20 (d, J = 8.1 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.40 (t, J = 7.4 Hz, 1H), 7.25 (dd, J = 8.5, 2.2 Hz, 1H), 7.10 (d, J = 2.2 Hz, 1H), 6.95 (d, J = 4.7 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 155.8, 149.2, 148.5, 142.1, 140.3, 131.5, 129.8, 128.7, 125.4, 122.6, 120.9, 119.8, 115.6, 114.3, 112.8, 111.9, 110.1, 56.2.
-
MS (ESI): m/z 380.0 [M+H]⁺.
-
Mandatory Visualization
Diagram 1: Synthetic Workflow
Caption: One-pot synthesis of the target α-carboline.
Diagram 2: Brk Signaling Pathway Inhibition
Caption: Inhibition of the Brk signaling pathway.
Application Notes and Protocols for the Preparation of Brk Inhibitors Utilizing 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy.[1][2] Overexpressed in a high percentage of breast tumors and other cancers, Brk plays a crucial role in mediating cancer cell phenotypes such as increased proliferation, survival, and migration.[1][2] Its involvement in various signaling pathways, including those activated by growth factor receptors, makes it a compelling target for the development of novel cancer therapeutics.[1] This document provides detailed application notes and protocols for the synthesis of potential Brk inhibitors, with a focus on methodologies starting from 4-bromo-3-methoxyaniline, a versatile building block in medicinal chemistry.
Brk Signaling Pathway
Brk is implicated in multiple signaling cascades that drive tumorigenesis. It can be activated by various receptor tyrosine kinases (RTKs) such as EGFR and HER2. Once activated, Brk phosphorylates a range of downstream substrates, leading to the activation of pathways that promote cell proliferation, survival, and motility. Key signaling nodes downstream of Brk include STAT3, Akt, and the MAPK pathways. Understanding these interactions is critical for the rational design of effective Brk inhibitors.
References
Synthesis of 7-Bromo-6-methoxyquinazoline Derivatives from 4-Bromo-3-methoxyaniline: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-bromo-6-methoxyquinazoline derivatives, commencing from the readily available starting material, 4-bromo-3-methoxyaniline. Quinazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potent antitumor and anti-inflammatory properties.[1][2] Many quinazoline derivatives have been developed as inhibitors of key signaling molecules, such as the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[3][4] The protocols outlined herein describe a practical synthetic route to novel quinazoline derivatives, alongside representative data on their biological activity to guide further drug discovery and development efforts.
Synthetic Strategy Overview
The synthesis of 7-bromo-6-methoxyquinazolin-4(3H)-one from this compound is proposed via a two-step sequence. The initial step involves the introduction of a carboxyl group ortho to the amino functionality of the starting aniline to form the key intermediate, 2-amino-4-bromo-5-methoxybenzoic acid. This transformation can be achieved through a directed ortho-metalation followed by carboxylation. The subsequent and final step is the cyclization of the anthranilic acid derivative with a suitable one-carbon source, such as formamide, in a classic Niementowski quinazoline synthesis to yield the desired quinazolinone core.
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product [label="7-Bromo-6-methoxyquinazolin-4(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label=" Directed Ortho-Metalation\n & Carboxylation "];
intermediate -> product [label=" Niementowski Reaction "];
}
Figure 2: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
These application notes and protocols provide a solid foundation for the synthesis and preliminary evaluation of novel 7-bromo-6-methoxyquinazoline derivatives. The described synthetic route is practical for laboratory-scale synthesis and can be adapted for the generation of a library of analogs for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. The provided biological context highlights the therapeutic potential of this class of compounds, particularly in the field of oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-3-methoxyaniline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via various cross-coupling reactions allows for the synthesis of a diverse range of complex molecules. This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings, offering generalized protocols and comparative data to guide synthetic strategy.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
This compound is a valuable substrate for these transformations. The electron-donating methoxy and amino groups can influence the reactivity of the aryl bromide, and the presence of the N-H bond offers a potential site for secondary reactions, although this guide focuses on the functionalization of the C-Br bond.
Comparative Data for Cross-Coupling Reactions
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of bromoanilines and related compounds. This data is intended to provide a comparative baseline for reaction planning and optimization when using this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | DMF/H₂O | - | >95 |
| 2 | 4-Bromo-2-methylaniline derivative | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O | - | 31-46[1] |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 12 | 92 |
| 4 | 4-Bromo-6H-1,2-oxazine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 3 | 82[2] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-3-methoxyphenylacetonitrile | Ammonia equivalent | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - |
| 2 | 4-Bromo-7-azaindole derivative | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | >95[2] |
| 3 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 70-98 |
| 4 | 4-Bromobenzamide | Piperazine | Pd catalyst | - | - | - | -[3] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-3-iodophenol | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT-50 | -[4] |
| 2 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 85[2] |
| 3 | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | i-Pr₂NEt | Dioxane | RT | 80-95[5] |
| 4 | 4-Chloroaniline | Terminal Alkyne | Pd catalyst | - | - | 80 | 91-99[6] |
Table 4: Heck Olefination of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-phenoxyaniline | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - |
| 2 | Aryl Bromide | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 70-95 |
| 3 | 3-Bromoindazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | - | - | >95[7] |
| 4 | Aryl Halide | Alkene | Pd(OAc)₂ / dppp | K₂CO₃ | DMA | 140 | 59-79[8] |
Table 5: Stille Coupling of Aryl Bromides with Organostannanes
| Entry | Aryl Bromide | Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromo-1-methylpyridinium salt | Heteroarylstannane | Pd₂(dba)₃ / P(o-Tol)₃ | CuI | DMF | 65 | 51[9] |
| 2 | Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 76-98 |
| 3 | Aryl Bromide | Arylstannane | Pd(OAc)₂ / Dabco | - | DMF | 120 | 85-95[10] |
| 4 | Aryl Halide | Allyl-tin reagent | Pd catalyst | - | - | low | 4-100[11] |
Table 6: Negishi Coupling of Aryl Bromides with Organozinc Reagents
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Aromatic Bromide | α-Amino acid-derived organozinc | Pd(OAc)₂ / P(o-Tol)₃ | DMF | 50 | - |
| 2 | Aryl Bromide | Arylzinc Chloride | Pd(OAc)₂ / SPhos | THF | RT | 80-95 |
| 3 | Aryl Halide | Organozinc compound | Pd(PPh₃)₄ or Pd(OAc)₂(PPh₃)₂ | THF | Reflux | - |
| 4 | Aryl Bromide | Diarylzinc Reagent | CuI | - | - | - |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 eq.)
-
Anhydrous DMF or Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Olefination
This protocol outlines the coupling of this compound with a generic activated alkene (e.g., an acrylate or styrene).
Materials:
-
This compound (1.0 eq.)
-
Alkene (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 eq.)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add this compound, the alkene, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Stille Coupling
This protocol describes the coupling of this compound with a generic organostannane.
Materials:
-
This compound (1.0 eq.)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add this compound, the organostannane, palladium catalyst, phosphine ligand, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and heat the mixture to 80-100 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with aqueous potassium fluoride solution to precipitate the tin byproducts.
-
Stir for 1 hour, then filter through celite.
-
Extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 6: Negishi Coupling
This protocol outlines the coupling of this compound with a generic organozinc reagent.
Materials:
-
This compound (1.0 eq.)
-
Organozinc reagent (e.g., Aryl-ZnCl, 1.5 eq., typically prepared in situ or used as a solution)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and a solution of this compound in THF.
-
Add the organozinc reagent solution dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C for 4-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium‐Catalyzed Non‐Directed C─H Functionalization of Arenes with Trifluoromethylated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. moodle2.units.it [moodle2.units.it]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4-Bromo-3-methoxyaniline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyaniline is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its structure, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, allows for straightforward derivatization at multiple points. This opens avenues for the exploration of vast chemical spaces and the development of novel therapeutic agents. The strategic placement of the methoxy and bromine substituents on the aniline ring influences the molecule's electronic properties and provides handles for targeted modifications.
This document provides detailed application notes on the derivatization of this compound, focusing on its application in the development of kinase inhibitors and other potential therapeutic agents. It includes detailed experimental protocols for key derivatization reactions and summarizes quantitative data for structurally related bioactive molecules.
Applications in Medicinal Chemistry
Derivatives of this compound and structurally similar bromo-anilines have shown significant promise in several therapeutic areas, most notably in oncology. The anilino-quinazoline and anilino-quinoline scaffolds, which can be synthesized from this compound, are core components of numerous kinase inhibitors.[1][2]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety can act as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of various kinases, thereby inhibiting their activity. The 4-bromo-3-methoxyphenyl group can be tailored to occupy specific pockets within the kinase domain, enhancing potency and selectivity.
One of the most important targets for anilino-quinazolines is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[3] Inhibition of EGFR signaling can block tumor cell proliferation and survival. Furthermore, derivatives of substituted anilines have shown inhibitory activity against other kinases such as CLK1 and GSK-3α/β, which are implicated in Alzheimer's disease.[4]
Tubulin Polymerization Inhibition
Certain derivatives of bromo-methoxy-anilines can be elaborated into compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells. This mechanism is characteristic of several successful anticancer drugs.
Data Presentation
The following tables summarize the biological activities of representative derivatives that can be synthesized from or are structurally related to this compound.
Table 1: Kinase Inhibitory Activity of Anilino-Quinazoline Derivatives
| Compound ID | Derivative Class | Target Kinase | IC₅₀ (µM) | Reference |
| 3e | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | CLK1 | 1.5 | [4] |
| 3e | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | GSK-3α/β | 3 | [4] |
Table 2: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 5a | Full NCI-60 Panel (Mean) | 0.025 | [5] |
| 14a | UO-31 (Renal) | 0.03 | [5] |
| 14a | UACC-257 (Melanoma) | <0.01 | [5] |
| 14a | UACC-62 (Melanoma) | <0.01 | [5] |
| 14b | UO-31 (Renal) | <0.01 | [5] |
| 14b | UACC-257 (Melanoma) | 0.04 | [5] |
| 14b | UACC-62 (Melanoma) | <0.01 | [5] |
Mandatory Visualization
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Caption: General experimental workflow for the synthesis and evaluation of derivatives.
Caption: Logical relationship of synthesis and application in drug development.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should adapt these methods based on the specific substrate and desired product.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the synthesis of N-acyl derivatives, which are common intermediates in the synthesis of bioactive molecules.[6]
Materials:
-
This compound
-
Acyl chloride or Acetic anhydride (1.1 eq)
-
Pyridine (anhydrous) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
If DCM was used as the solvent, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. If pyridine was used as the solvent, dilute the reaction mixture with DCM or ethyl acetate and then perform the washes.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form biaryl derivatives.[7][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatization through reactions such as N-acylation and Suzuki-Miyaura cross-coupling provides access to a wide array of novel compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented herein serve as a guide for researchers to explore the rich chemical space accessible from this starting material and to develop new and effective therapeutic agents.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-3-methoxyaniline in the Synthesis of Phenylpyrazole Herbicides
Introduction
4-Bromo-3-methoxyaniline is a key aromatic building block utilized in the synthesis of a variety of agrochemicals. Its substituted aniline structure allows for the introduction of functionalities crucial for the biological activity of the final product. This application note details the use of this compound in the synthesis of potent phenylpyrazole herbicides, which are known to be effective against a broad spectrum of weeds. The synthetic route involves the transformation of this compound into the key intermediate, 4-bromo-2-cyano-3-methoxyaniline, which is subsequently used to construct the final herbicidally active compounds.
Data Presentation
The following table summarizes the key quantitative data for the synthetic protocol described below.
| Step | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Cyanation | This compound | 4-Bromo-2-cyano-3-methoxyaniline | N-Bromosuccinimide (NBS), Pyridine | ~80 | >95 | [1] |
| 2 | Phenylpyrazole herbicide synthesis (example) | 4-Bromo-2-cyano-3-methoxyaniline | Isoxazolin-3-yl-acylbenzene derivative | Specific reaction conditions from cited patents | - | - |
Note: The yield for the second step is dependent on the specific isoxazolin-3-yl-acylbenzene derivative being synthesized and is detailed in the referenced patent literature.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-cyano-3-methoxyaniline
This protocol describes the cyanation of this compound to produce the key intermediate 4-bromo-2-cyano-3-methoxyaniline. This intermediate is crucial for the subsequent synthesis of certain herbicidally active compounds.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Pyridine
-
Appropriate glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound in pyridine in a suitable reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-2-cyano-3-methoxyaniline.[1]
Step 2: Synthesis of Phenylpyrazole Herbicides
The intermediate, 4-bromo-2-cyano-3-methoxyaniline, serves as a precursor for the synthesis of herbicidally active isoxazolin-3-yl-acylbenzene derivatives. The detailed synthetic protocols for these subsequent steps are described in patent literature, specifically WO 98/31681 and WO 99/58509. The general approach involves the reaction of the aniline derivative with other reagents to form the final herbicidal molecule. Researchers are directed to these patents for specific reaction conditions, reagents, and purification methods for the synthesis of the final agrochemical products.
Mandatory Visualizations
Logical Relationship of the Synthetic Pathway
Caption: Synthetic pathway from this compound to a Phenylpyrazole Herbicide.
Experimental Workflow for the Synthesis of the Key Intermediate
Caption: Workflow for the synthesis of 4-Bromo-2-cyano-3-methoxyaniline.
References
Application Notes and Protocols for the N-alkylation of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyaniline is a valuable substituted aniline that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1] Its unique substitution pattern, featuring a bromine atom and a methoxy group, provides handles for diverse chemical modifications, making it an important intermediate in the development of pharmaceuticals and agrochemicals.[1] The N-alkylation of this compound is a fundamental transformation that introduces alkyl groups onto the nitrogen atom, a critical step in the synthesis of various kinase inhibitors and other therapeutic agents.[2][3][4] This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, focusing on common and effective methodologies.
Data Presentation: N-alkylation of Substituted Anilines
The following tables summarize quantitative data for the N-alkylation of this compound and structurally related anilines, providing a comparative overview of different methods and reaction conditions.
Table 1: Classical N-alkylation with Alkyl Halides
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-bromoaniline | Methyl iodide | NaH | THF | RT | 18 | ~99 |
| 4-bromoaniline | Methyl chloride | NaOH | Water | Heat | - | - |
| Dibenzylamine | Benzyl bromide | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | RT | - | - |
Table 2: Reductive Amination
| Starting Material | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-bromoaniline | Paraformaldehyde | NaBH₃CN / Acetic acid | THF | 50 | 18 | High |
| Benzaldehyde | 4-bromoaniline | NaBH₄ / DOWEX(R)50WX8 | THF | RT | 0.33 | 93[5] |
| Aniline | Benzaldehyde | NaBH₄ / Cation Exchange Resin | THF | RT | 0.33 | 91[5] |
Table 3: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl bromides | N,N-diethylamino-tributyltin | PdCl₂ | P(o-Tolyl)₃ | - | Toluene | 100 | 3 | Good to Excellent[6] |
| Aryl iodides/triflates | Primary amines | Pd(dba)₂ | BINAP/DPPF | NaOtBu | Toluene | 80-100 | - | High[7] |
| Aryl chlorides | Benzophenone imine | Pd₂(dba)₃ | IPr·HCl | KOtBu | Dioxane | - | - | Excellent[8] |
Experimental Protocols
The following are detailed protocols for the N-alkylation of this compound using three common methods.
Protocol 1: Classical N-alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
This method involves the direct reaction of the aniline with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination with a Carbonyl Compound (e.g., Benzaldehyde)
This one-pot reaction involves the formation of an imine intermediate from the aniline and a carbonyl compound, which is then reduced in situ to the corresponding amine.[9]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and 1,2-dichloroethane.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl amines.[6][7][10]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (dry)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (argon or nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
In a Schlenk tube, add palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and cesium carbonate (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry toluene, this compound (1.2 eq), and the aryl halide (1.0 eq).
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Classical N-alkylation with an alkyl halide.
Caption: Reductive amination pathway.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. This compound | 19056-40-7 [chemicalbook.com]
- 3. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Acylation Reactions of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the acylation of 4-bromo-3-methoxyaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The N-acylation of this substituted aniline is a fundamental transformation that allows for the introduction of various functional groups, modulating the compound's physicochemical properties and enabling the construction of more complex molecular architectures.
Introduction
This compound (CAS No. 19056-40-7) is an aromatic amine containing a bromine atom and a methoxy group on the phenyl ring.[1] The amino group is a versatile handle for chemical modification, and its acylation is a common strategy in organic synthesis to protect the amine, alter its reactivity, or to build amide-containing target molecules. Common acylating agents for anilines include acetic anhydride and acetyl chloride.[2] The resulting N-acyl-4-bromo-3-methoxyaniline derivatives are valuable intermediates in drug discovery and materials science.
Data Presentation
Due to the limited availability of specific experimental data for the acylation of this compound in the public domain, the following table provides expected product characteristics based on general knowledge of acylation reactions and data from closely related compounds. This data should be confirmed by experimental analysis.
| Acylating Agent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical Form | Expected Melting Point (°C) |
| Acetic Anhydride | N-(4-Bromo-3-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.09 | White to off-white solid | Similar to isomers like N-(3-bromo-4-methoxyphenyl)acetamide (111-115 °C)[3] |
| Acetyl Chloride | N-(4-Bromo-3-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.09 | White to off-white solid | Similar to isomers like N-(3-bromo-4-methoxyphenyl)acetamide (111-115 °C)[3] |
| Chloroacetyl Chloride | N-(4-Bromo-3-methoxyphenyl)-2-chloroacetamide | C₉H₉BrClNO₂ | 278.53 | Solid | To be determined experimentally |
Experimental Protocols
The following are detailed methodologies for the N-acylation of this compound.
Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid
This protocol is a classic method for the acetylation of anilines and is expected to give a clean product with high yield.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
To the stirred solution, add 1.1 to 1.5 equivalents of acetic anhydride in one portion.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining acetic acid.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(4-bromo-3-methoxyphenyl)acetamide.
Protocol 2: Acylation using Acetyl Chloride with a Base
This method is suitable for acylation with more reactive acyl chlorides and uses a base to neutralize the HCl byproduct.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acetyl Chloride (or other acyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 to 1.5 equivalents of triethylamine or pyridine to the solution.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General mechanism of N-acylation of this compound.
Caption: General experimental workflow for the acylation of this compound.
References
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. Pharmaceutical Intermediates Manufacturer,Pharmaceutical Intermediates Exporter,Supplier,Gujarat [maksons.co.in]
- 3. N-(3-bromo-4-methoxyphenyl)acetamide | 6943-73-3 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Diazotization of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical and dye industries. The resulting diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent reactions, allowing for the introduction of various functional groups onto an aromatic ring that are otherwise difficult to install directly.[1][2]
4-Bromo-3-methoxyaniline is a valuable building block in medicinal chemistry and materials science. The presence of the bromo and methoxy substituents on the aromatic ring influences its electronic properties and reactivity, making its diazonium salt a key precursor for the synthesis of a diverse array of more complex molecules. These include novel azo dyes, functionalized aryl halides via the Sandmeyer reaction, and other specialty chemicals.[3]
This document provides a detailed protocol for the diazotization of this compound and a subsequent azo coupling reaction for the qualitative and quantitative assessment of the diazonium salt formation.
Reaction Principle
The diazotization of this compound involves its reaction with nitrous acid (HNO₂) at low temperatures, typically between 0-5°C.[1][4] Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1] The resulting 4-bromo-3-methoxybenzenediazonium chloride is a reactive intermediate that should be used promptly in subsequent reactions.
The overall reaction is as follows:
BrC₆H₃(OCH₃)NH₂ + NaNO₂ + 2HCl → [BrC₆H₃(OCH₃)N₂]⁺Cl⁻ + NaCl + 2H₂O
A common method to confirm the formation of the diazonium salt and to determine the reaction yield is to perform an azo coupling reaction with an activated aromatic compound, such as β-naphthol, to produce a brightly colored azo dye.[5][6][7][8][9]
Experimental Protocols
Part 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Beakers (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Ice bath
-
Thermometer
Procedure:
-
In a 250 mL beaker, add 2.02 g (10 mmol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Stir the mixture until the amine is completely dissolved. An additional small amount of water or gentle warming may be required to achieve full dissolution.
-
Cool the resulting solution to 0-5°C in an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[4][10]
-
In a separate 100 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride over a period of 10-15 minutes. Ensure the temperature of the reaction mixture does not exceed 5°C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.
-
A slight excess of nitrous acid at the end of the reaction is desirable to ensure all the aniline has reacted. This can be confirmed by spotting a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[10]
-
The resulting pale yellow solution contains the 4-bromo-3-methoxybenzenediazonium chloride and should be used immediately in the next step.
Part 2: Azo Coupling with β-Naphthol (Yield Determination)
Materials:
-
β-Naphthol (2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Part 1) to the alkaline solution of β-naphthol.
-
An orange-red precipitate of the azo dye is expected to form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Weigh the dried product to calculate the reaction yield.
Data Presentation
The following table summarizes representative quantitative data for the diazotization of an aromatic amine and subsequent azo coupling. The exact yields for this compound may vary depending on the precise reaction conditions and purity of the starting materials.
| Parameter | Value | Notes |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 | A slight excess of sodium nitrite ensures complete conversion of the amine.[10] |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[4][10] |
| Reaction Time | 30 - 45 minutes | Includes addition and subsequent stirring. |
| Representative Yield | ||
| Azo Dye Product | 85 - 95% | Based on the starting amount of the aromatic amine. |
Visualizations
Caption: Workflow for the diazotization of this compound.
Caption: Workflow for the azo coupling of the diazonium salt with β-naphthol.
References
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 7. biotechjournal.in [biotechjournal.in]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-3-methoxyaniline as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyaniline is a versatile bifunctional molecule that holds significant promise as a precursor in the synthesis of radiolabeled compounds for molecular imaging, particularly in the development of Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) tracers. Its structure, featuring a nucleophilic aniline group and a bromine atom on an electron-rich aromatic ring, offers multiple avenues for the introduction of radionuclides such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and radioiodine isotopes ([¹²³I], [¹²⁴I], [¹²⁵I], [¹³¹I]).
The aniline moiety is amenable to N-alkylation reactions, a common strategy for introducing [¹¹C]methyl groups.[1] The bromo-substituent can be utilized in Stille or Suzuki cross-coupling reactions or can be a leaving group for radiofluorination. Furthermore, the bromine atom can be replaced by a radioiodine atom via a stannylated or boronic acid precursor. This application note provides an overview of the potential applications of this compound in radiochemistry and detailed protocols for the synthesis of radiolabeled tracers.
Applications in Drug Development and Molecular Imaging
Substituted anilines are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The ability to radiolabel these drug candidates without altering their fundamental structure is crucial for studying their in vivo pharmacokinetics, pharmacodynamics, and target engagement using non-invasive imaging techniques.[2] Radiolabeled compounds derived from this compound can be developed as imaging agents for a variety of biological targets, including but not limited to:
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Kinase Imaging: Many kinase inhibitors feature an aniline core. Radiolabeling these structures allows for the visualization of kinase expression and activity in tumors, aiding in cancer diagnosis and monitoring treatment response.
-
Neuroreceptor Imaging: The aniline scaffold is also present in various central nervous system (CNS) active compounds. Radiolabeled derivatives can be used to map the distribution and density of specific neuroreceptors, which is valuable in the study of neurological disorders.
-
Enzyme Imaging: As precursors to enzyme inhibitors, radiolabeled anilines can be employed to measure the in vivo activity of various enzymes.
Proposed Radiolabeling Strategies
Based on established radiochemical methods, several strategies can be employed to label derivatives of this compound.
Protocol 1: [¹¹C]N-Methylation of a this compound Derivative
This protocol describes the N-methylation of a hypothetical derivative of this compound, for instance, an amide-linked targeting moiety, using [¹¹C]methyl triflate.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-3-methoxyaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-bromo-3-methoxyaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent laboratory-scale syntheses for this compound involve two main strategies:
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Reduction of a nitrated precursor: This is a widely used method, starting from a commercially available nitro compound like 2-bromo-5-nitroanisole or 3-bromo-4-methoxynitrobenzene. Various reducing agents can be employed.
-
Direct bromination of 3-methoxyaniline: This involves the electrophilic bromination of 3-methoxyaniline. Controlling the regioselectivity to obtain the desired 4-bromo isomer is a key challenge in this route.
Q2: What are the primary challenges when synthesizing this compound?
A2: The main challenges during the synthesis include:
-
For the reduction route:
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Ensuring complete reduction of the nitro group.
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Side reactions if harsh reducing agents are used.
-
Purification of the final product from inorganic salts and byproducts.
-
-
For the bromination route:
-
Regioselectivity: Controlling the position of bromination to favor the desired 4-bromo isomer over other isomers can be difficult.
-
Impurity Profile: The formation of di-bromo derivatives and other related substances can complicate purification.[1]
-
Exothermicity: Bromination reactions are often exothermic, and improper heat management can lead to side reactions and safety hazards.[1]
-
Q3: What are the typical applications of this compound?
A3: this compound is a valuable intermediate in organic synthesis.[2][3] It is particularly used in the preparation of biologically active molecules for the pharmaceutical and agrochemical industries.[2] For instance, it is a reagent in the synthesis of 4-anilino substituted α-carboline compounds, which are investigated as inhibitors of breast tumor kinase (Brk) for cancer therapy.[3][4]
Troubleshooting Guides
Low Yield
Q4: My reaction yield is significantly lower than reported values. What are the possible causes and solutions?
A4: Low yield can stem from several factors depending on the synthetic route.
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Reduction Route) | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed. - Increase the reaction time or temperature as needed, but be mindful of potential side reactions. - Ensure the reducing agent is active and used in sufficient stoichiometric excess. |
| Incomplete Reaction (Bromination Route) | - Verify the activity of the brominating agent (e.g., N-Bromosuccinimide). - Monitor the reaction progress closely by TLC or HPLC. |
| Product Loss During Work-up | - Optimize the extraction procedure, ensuring the correct pH to keep the aniline in the organic phase. - Minimize transfers and use techniques like back-extraction to recover all product. - Ensure complete precipitation if crystallization is used for purification. |
| Side Reaction Formation | - For bromination, poor temperature control can lead to loss of regioselectivity and the formation of unwanted isomers.[1] - For reduction, overly harsh conditions can lead to decomposition. |
Impurity Issues
Q5: My final product contains significant impurities. How can I identify and minimize them?
A5: Impurities can be starting materials, byproducts, or from decomposition.
| Problem | Possible Cause | Suggested Solution |
| Presence of Starting Material | Incomplete reaction. | See "Low Yield" section for solutions on ensuring complete reaction. |
| Formation of Di-brominated Byproducts (Bromination Route) | High localized concentration of the brominating agent or elevated reaction temperature.[1] | - Add the brominating agent slowly and sub-surface to the reaction mixture.[1] - Maintain a consistently low reaction temperature.[1] - Use a precise molar ratio of the brominating agent to the aniline.[1] |
| Colored Product (Yellow to Brown) | Presence of oxidized impurities or residual reaction intermediates. | - Recrystallize the final product from a suitable solvent system. - Perform a charcoal treatment on a solution of the product to remove colored impurities. - Column chromatography can be used for purification if recrystallization is ineffective. |
| Inorganic Salts (Reduction Route) | Incomplete removal during work-up. | - Ensure thorough washing of the organic layer with water and brine during extraction. - If the product is solid, washing the crude solid with water can help remove salts. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 1-Bromo-2-methoxy-4-nitrobenzene | Zinc powder, Ammonium chloride | Tetrahydrofuran (THF) | Reflux overnight | 87% | [4] |
| 3-Bromo-4-methoxy nitrobenzene | Sodium sulfide (Na₂S) | Water | 90-95 °C, 5h | 72-74% | [5][6] |
| p-Nitrochlorobenzene | 1. N-Bromosuccinimide 2. Sodium methoxide 3. Nitro-reduction | Acetic acid, Methanol, Water | Multi-step synthesis | 62% (overall) | [5] |
| 3-Bromo-4-methoxy nitrobenzene | Stannous chloride (SnCl₂·2H₂O) | Not specified | Not specified | 67% | [5][6] |
Experimental Protocols
Protocol 1: Reduction of 1-Bromo-2-methoxy-4-nitrobenzene with Zinc and Ammonium Chloride
This protocol is based on a reported synthesis with a high yield.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq) in tetrahydrofuran (THF).
-
Addition of Reagents: To this solution, add ammonium chloride (12.0 eq) and zinc powder (12.0 eq).
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Reaction: Heat the reaction mixture to reflux and maintain it overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the excess zinc and salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a solid.
Protocol 2: Multi-step Synthesis from p-Fluoronitrobenzene
This protocol is based on a patented industrial method.[5][6]
Step 1: Bromination
-
In a reaction vessel, dissolve p-fluoronitrobenzene (1.0 eq) in acetic acid.
-
Control the temperature of the water bath to 15-60 °C.
-
Slowly add N-bromosuccinimide (1.0-1.2 eq) under stirring, ensuring the temperature does not exceed the set point.
-
After the addition is complete, continue stirring for the required time (e.g., 2-10 hours depending on the temperature).
-
Pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-fluoronitrobenzene.
-
Filter the solid, wash with water, and dry.
Step 2: Etherification
-
In a reaction vessel, suspend 3-bromo-4-fluoronitrobenzene (1.0 eq) in methanol.
-
Cool the mixture and slowly add sodium methoxide, maintaining a low temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Work-up by pouring into water and extracting the product.
Step 3: Nitro-Reduction
-
In a reaction vessel, add 3-bromo-4-methoxynitrobenzene (1.0 eq) and water.
-
Heat the mixture to 90-95 °C.
-
Add sodium sulfide (Na₂S) (4.0-5.0 eq) in portions.
-
Maintain the temperature for 5 hours.
-
Pour the reaction mixture into ice water to precipitate the final product, this compound.
-
Filter the solid, wash with water, and dry.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 3. This compound | 19056-40-7 [amp.chemicalbook.com]
- 4. This compound | 19056-40-7 [chemicalbook.com]
- 5. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 6. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-3-methoxyaniline
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 4-Bromo-3-methoxyaniline by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates an issue with solvent selection or volume. Consider the following troubleshooting steps:
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Increase Solvent Volume: You may have a saturated solution. Cautiously add small increments of the hot solvent until the solid dissolves completely.[1][2]
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Try a Different Solvent: The polarity of your current solvent may be unsuitable. For substituted anilines like this compound, polar organic solvents are often a good choice.[3] Consider solvents such as ethanol, methanol, or isopropanol. Aromatic compounds can also sometimes be recrystallized from mixed solvent systems like hexane/acetone or toluene.[2][4]
Q2: The recrystallization has yielded very little product. How can I improve the recovery?
A2: A low yield can result from several factors:
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Using Too Much Solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling.[5][6] Always use the minimum amount of hot solvent required to fully dissolve your compound.[1][4] You can try to evaporate some of the solvent and re-cool to recover more product.[5]
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Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.[2]
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Inadequate Cooling: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can significantly improve yield.[1][6]
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Excessive Washing: While washing the collected crystals is necessary to remove impurities, using too much cold solvent can dissolve some of the product.[6] Use a minimal amount of ice-cold solvent for washing.
Q3: No crystals have formed even after the solution has cooled completely. What is the next step?
A3: This is a common issue, often due to supersaturation or using excessive solvent.[2][7] You can induce crystallization by:
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Scratching: Gently scratch the inside surface of the flask at the liquid-air interface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]
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Seeding: If you have a small pure crystal of this compound, add it to the solution (this is called a seed crystal). It will act as a template for other crystals to grow upon.[4]
-
Reducing Solvent Volume: If too much solvent was used, gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.[5][7]
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Further Cooling: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound.[1]
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7] This is common for compounds with lower melting points or when the solution is too concentrated.[7] To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, providing time for proper crystal lattice formation.[5]
Q5: The purified crystals are still colored. How can I obtain a colorless product?
A5: Colored impurities can sometimes co-crystallize with the product.
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Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[1][8] Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.[4]
-
Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to remove persistent impurities.[4]
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₇H₈BrNO | [9][10] |
| Molecular Weight | 202.05 g/mol | [10][11] |
| Melting Point | 96-100 °C | [10][12] |
| Appearance | Light brown to beige solid | |
| Solubility | Soluble in polar organic solvents like methanol and ethanol. | [3][13] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for purification. The ideal solvent and specific volumes should be determined through small-scale trials.
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Ethanol or methanol are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[6] If the solid does not dissolve, add more hot solvent in small portions until a clear solution is obtained.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1] This step removes insoluble impurities and activated charcoal, if used.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this process. To maximize the yield, subsequently cool the flask in an ice bath.[1]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][14]
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for an extended period or by transferring them to a vacuum oven.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. scribd.com [scribd.com]
- 9. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 10. This compound 97 19056-40-7 [sigmaaldrich.com]
- 11. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]
- 13. 3-Bromo-4-(methoxy-d3) aniline Supplier in Mumbai, 3-Bromo-4-(methoxy-d3) aniline Trader, Maharashtra [chemicalmanufacturers.in]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Column Chromatography of 4-Bromo-3-methoxyaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-Bromo-3-methoxyaniline via column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the chromatographic purification of this compound and related aromatic amines.
Q1: Why is my compound streaking or tailing on the TLC plate and column?
A: This is the most common issue with aniline derivatives on silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution, peak tailing, and sometimes irreversible adsorption.[1]
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Solution: Add a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (TEA) into the eluent will neutralize the acidic sites on the silica, preventing the strong interaction and allowing your compound to elute in sharper bands.[1]
Q2: How do I select the optimal mobile phase (eluent)?
A: The best mobile phase should provide good separation between your target compound and any impurities. This is determined empirically using Thin Layer Chromatography (TLC).
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Procedure: Test various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The ideal system will move the this compound spot to a retention factor (Rf) of approximately 0.2-0.3.[1][2][3] This Rf value generally provides the best balance for separation on a column.[3]
Q3: My compound is not separating from an impurity. What can I do?
A: If you are experiencing poor separation, consider the following:
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Optimize Mobile Phase: A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the compound's retention on the column and may improve separation from impurities.[1]
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Check Column Loading: Overloading the column with too much crude sample is a frequent cause of poor separation.[1] Ensure you are using an appropriate amount of silica gel.
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Consider an Alternative Stationary Phase: If impurities have very similar polarity (e.g., isomers), silica gel may not be sufficient. A different stationary phase, such as alumina or a phenyl-functionalized silica gel, can offer different selectivity based on mechanisms like π-π interactions.[1]
-
Use a Gradient Elution: Starting with a low-polarity eluent and gradually increasing the polarity can help resolve closely eluting compounds.[1]
Q4: How much silica gel should I use?
A: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[1][2] For separations that are particularly difficult, a higher ratio may be necessary.
Q5: My purified compound has a brown or yellow color. How can I remove it?
A: The color is likely due to minor, highly conjugated or oxidized impurities. These can often be removed by passing the material through a small "plug" of silica gel using a relatively non-polar eluent (like hexanes/ethyl acetate 9:1) that elutes your product quickly but retains the colored impurities.[1] Treatment with activated charcoal followed by filtration can also be effective.[1]
Q6: My compound is not eluting from the column. What could be the cause?
A: There are several possibilities:
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Decomposition: The compound may not be stable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4]
-
Incorrect Solvent System: You may have accidentally used a solvent system that is not polar enough, or the polar and non-polar solvents were mistakenly reversed.[4]
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Strong Adsorption: If no TEA was used, the aniline may be irreversibly bound to the silica.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Hexanes / Ethyl Acetate | 9:1 → 4:1 | Low to Medium | A standard starting point for many organic compounds. Adjust ratio to achieve target Rf. |
| Dichloromethane / Hexanes | 1:1 → 100% DCM | Medium | Can offer different selectivity compared to ethyl acetate systems. |
| Toluene / Ethyl Acetate | 95:5 → 8:2 | Low to Medium | Good for aromatic compounds. |
| Mobile Phase Modifier | + 0.5-2% Triethylamine | N/A | Add to the final optimized solvent system to prevent tailing.[1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction of basic amine with acidic silica gel.[1] | Add 0.5-2% triethylamine (TEA) to the mobile phase.[1] |
| Poor Separation | Incorrect eluent polarity; Column overloading; Co-eluting impurities. | Optimize eluent using TLC for an Rf of 0.2-0.3.[1] Use a 50-100:1 silica-to-sample ratio.[1] Try an alternative stationary phase like alumina.[1] |
| Compound Won't Elute | Eluent is not polar enough; Compound decomposed on silica.[4] | Increase eluent polarity. Test compound stability on a TLC plate.[4] |
| Colored Product | Oxidized or highly conjugated impurities. | Filter through a short plug of silica gel or treat with activated charcoal.[1] |
| Cracks in Silica Bed | Improper column packing. | Pack the column as a uniform slurry; do not let it run dry. |
Experimental Protocol: Column Chromatography
This protocol outlines the standard procedure for purifying this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and elute with various solvent systems (see Table 1).
-
Identify a solvent system that provides an Rf value of 0.2-0.3 for the product and good separation from impurities.
-
Add 1% TEA to the chosen solvent system for the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column. Gently tap the column and use light air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[1]
-
Add a thin (0.5 cm) layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane).[1][5] Carefully apply the sample solution to the top of the silica bed using a pipette.[1]
-
Dry Loading (Recommended for Anilines): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 5-10 times the sample mass) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1][5] This method often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in an orderly manner in fractions (e.g., in test tubes).
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Experimental Workflow
Caption: Experimental workflow for purifying this compound.
References
Technical Support Center: Synthesis of 4-Bromo-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic pathways for this compound are:
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Bromination of 3-methoxyaniline: This involves the direct bromination of 3-methoxyaniline using a suitable brominating agent. This method is straightforward but can present challenges in controlling regioselectivity, potentially leading to isomeric impurities.
-
Reduction of 2-bromo-5-nitroanisole: This route involves the reduction of the nitro group of 2-bromo-5-nitroanisole to an amine. This method generally offers better control over the isomer distribution, provided the starting material is pure.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: Key parameters to control include:
-
Reaction Temperature: Particularly during bromination, maintaining the recommended temperature is crucial to prevent over-bromination and side reactions.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the brominating agent, is essential to avoid the formation of di- and tri-brominated impurities.
-
Purity of Starting Materials: The purity of the initial reagents, such as 3-methoxyaniline or 2-bromo-5-nitroanisole, directly impacts the purity of the final product. Impurities in the starting materials can be carried through the synthesis or interfere with the reaction.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) and stopping it at the optimal time can prevent the formation of degradation products or further side reactions.
Q3: How can I purify the crude this compound?
A3: Common purification techniques for this compound include:
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Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system should be chosen to effectively separate the desired product from impurities.
-
Column Chromatography: For challenging separations of isomeric impurities or closely related byproducts, silica gel column chromatography can be an effective purification method.
-
Acid-Base Extraction: As an aniline derivative, this compound is basic and can be converted to its hydrochloride salt by treatment with an acid. This allows for its separation from non-basic impurities through extraction. The free base can then be regenerated by treatment with a base.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Extend the reaction time if necessary, but be cautious of potential side reactions with prolonged heating. - Ensure efficient stirring to promote reactant mixing. |
| Suboptimal Reaction Temperature | - Verify the internal reaction temperature is within the optimal range for the specific protocol. - For exothermic reactions, ensure adequate cooling is in place. |
| Loss of Product During Workup | - Minimize transfers of the product solution. - Ensure the pH is appropriately adjusted during acid-base extractions to prevent loss of the amine in the aqueous layer. - Use a suitable solvent for extraction that has a good partition coefficient for the product. |
| Degradation of Product | - Anilines can be sensitive to air and light. Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Avoid unnecessarily high temperatures during solvent removal. |
Issue 2: Presence of Isomeric Impurities (e.g., 2-Bromo-3-methoxyaniline, 4-Bromo-2-methoxyaniline)
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity in Bromination | - Optimize the bromination conditions. The choice of brominating agent and solvent can significantly influence the regioselectivity. - Consider using a milder brominating agent or a different solvent system to favor the desired isomer. |
| Isomeric Impurities in Starting Material | - Analyze the purity of the starting 3-methoxyaniline by GC-MS or HPLC before use. - If significant isomeric impurities are present, purify the starting material before proceeding with the synthesis. |
| Detection and Removal | - Use HPLC with a suitable column and mobile phase to resolve and quantify isomeric impurities. - Purification can be achieved through careful column chromatography or fractional crystallization. |
Issue 3: Presence of Over-brominated Impurities (e.g., Di- or Tri-brominated products)
| Potential Cause | Troubleshooting Step |
| Excess Brominating Agent | - Carefully control the stoichiometry of the brominating agent. Use no more than the required molar equivalent. - Add the brominating agent slowly and in portions to avoid localized high concentrations. |
| High Reaction Temperature | - Maintain the reaction at the recommended lower temperature to disfavor multiple brominations. |
| Detection and Removal | - These impurities are typically less polar than the desired product and can be identified by GC-MS or LC-MS. - Removal can be accomplished by column chromatography or recrystallization, as their physical properties will differ from the mono-brominated product. |
Issue 4: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | - Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature. |
| Inefficient Mixing | - Ensure vigorous stirring throughout the reaction to maximize contact between reactants. |
| Detection and Removal | - Unreacted starting material can be detected by TLC or HPLC. - Purification can be achieved through recrystallization or column chromatography. In the case of unreacted 3-methoxyaniline, an acid wash during workup can help remove it. |
Issue 5: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | - Ensure the correct stoichiometry of the reducing agent is used. An excess is often required. |
| Deactivated Catalyst (for catalytic hydrogenation) | - Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons. |
| Low Reaction Temperature or Pressure (for catalytic hydrogenation) | - Ensure the reaction is carried out at the recommended temperature and hydrogen pressure. |
| Detection and Removal of Intermediates (Nitroso, Hydroxylamine) | - These intermediates can sometimes be detected by LC-MS. - They can often be removed by further reduction under the reaction conditions or separated by column chromatography. |
Data Presentation
The following table summarizes common impurities encountered in the synthesis of this compound, their likely origin, and typical analytical techniques for their detection.
| Impurity | Chemical Structure | Typical Origin | Analytical Detection | Typical Purity Levels of Final Product |
| 2-Bromo-3-methoxyaniline | Isomer | Bromination of 3-methoxyaniline | HPLC, GC-MS, NMR | >98% (by HPLC) |
| 4-Bromo-2-methoxyaniline | Isomer | Bromination of 3-methoxyaniline | HPLC, GC-MS, NMR | |
| 2,4-Dibromo-3-methoxyaniline | Over-bromination | Bromination of 3-methoxyaniline | HPLC, GC-MS, NMR | |
| 4,6-Dibromo-3-methoxyaniline | Over-bromination | Bromination of 3-methoxyaniline | HPLC, GC-MS, NMR | |
| 3-Methoxyaniline | Unreacted Starting Material | Incomplete bromination | HPLC, GC-MS | |
| 2-Bromo-5-nitroanisole | Unreacted Starting Material | Incomplete reduction | HPLC, GC-MS | |
| Nitroso/Hydroxylamine Intermediates | Incomplete Reduction Byproduct | Incomplete reduction of nitro group | LC-MS |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reduction of 2-bromo-5-nitroanisole
Materials:
-
2-bromo-5-nitroanisole
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-bromo-5-nitroanisole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes and potential impurity formation in the synthesis of this compound.
Technical Support Center: Side Reactions in the Bromination of 3-Methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methoxyaniline. Our goal is to help you anticipate and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the bromination of 3-methoxyaniline?
The two primary side reactions encountered during the bromination of 3-methoxyaniline are polybromination and oxidation .
-
Oxidation: Anilines are susceptible to oxidation, especially in the presence of bromine, which is an oxidizing agent. This can lead to the formation of colored impurities and polymeric, tar-like substances, which can complicate purification and reduce the yield of the desired product.[5]
Q2: How do the activating groups on 3-methoxyaniline influence the regioselectivity of bromination and the formation of side products?
The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho, para-directing. In 3-methoxyaniline, this leads to strong activation at the 2, 4, and 6 positions, making them all susceptible to bromination. The combined activating effect of both groups increases the likelihood of polysubstitution. The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are particularly reactive.
Q3: How can I control the bromination to favor the mono-brominated product?
To achieve selective mono-bromination, the potent activating effect of the amino group must be temporarily suppressed. The most effective and widely used strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[5] The resulting N-acetyl-3-methoxyaniline (3-acetamidoanisole) is less activated, allowing for more controlled bromination. The bulky acetyl group also provides steric hindrance, which favors bromination at the less hindered para position (position 4).[5]
Q4: My reaction is turning dark brown and forming a tar-like substance. What is causing this and how can I prevent it?
The formation of dark, tarry substances is likely due to the oxidation of the aniline.[5] To prevent this:
-
Protect the Amino Group: Acetylation of the amino group not only controls the regioselectivity of bromination but also makes the substrate less susceptible to oxidation.
-
Control Reaction Temperature: Running the reaction at a low temperature (e.g., in an ice bath) can help to minimize oxidation side reactions.
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.
-
Purify Starting Material: Ensure that your 3-methoxyaniline starting material is pure and free of colored impurities.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-brominated product.
| Possible Cause | Troubleshooting Steps |
| Polybromination | Protect the amino group by acetylation before bromination. This is the most effective way to prevent over-bromination.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure you are using the correct stoichiometry of the brominating agent (a slight excess may be needed). Allow for sufficient reaction time. |
| Oxidation of Starting Material | Use purified 3-methoxyaniline. Run the reaction at a lower temperature and consider using an inert atmosphere. |
| Product Loss During Workup | Optimize your extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous washes to minimize product loss. |
Issue 2: Formation of multiple isomers that are difficult to separate.
| Possible Cause | Troubleshooting Steps |
| Direct Bromination of Unprotected Aniline | The strong activation by both the amino and methoxy groups leads to a mixture of ortho and para isomers. Protecting the amino group will significantly improve regioselectivity towards the para-isomer due to steric hindrance.[5] |
| Reaction Conditions | Lowering the reaction temperature can sometimes improve selectivity. The choice of solvent can also play a role; acetic acid is a common solvent for these reactions. |
| Purification Method | Isomers of bromo-3-methoxyaniline can be challenging to separate. Column chromatography with a carefully selected eluent system is often required. HPLC or GC-MS can be used to analyze the isomeric ratio. |
Issue 3: The reaction is highly exothermic and difficult to control.
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Unprotected Aniline | The reaction of bromine with the highly activated aniline ring is very fast and releases a significant amount of heat. |
| Rate of Reagent Addition | Add the brominating agent slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature. |
| Insufficient Cooling | Ensure the reaction flask is adequately cooled using an efficient cooling bath (e.g., an ice-water or ice-salt bath) before and during the addition of the brominating agent. |
Data Presentation
The following table summarizes the expected outcomes of the bromination of 3-methoxyaniline under different conditions. Please note that specific yields can vary based on the exact experimental setup.
| Reaction Condition | Expected Major Product(s) | Expected Side Product(s) |
| Unprotected 3-methoxyaniline with excess Br₂ | Mixture of di- and tri-brominated 3-methoxyanilines | Mono-brominated isomers, oxidation products |
| Unprotected 3-methoxyaniline with 1 eq. Br₂ | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-methoxyaniline | Di-brominated products, oxidation products |
| Protected (N-acetylated) 3-methoxyaniline with 1 eq. Br₂ | 4-Bromo-N-acetyl-3-methoxyaniline | Small amounts of 2-bromo and 6-bromo isomers |
Experimental Protocols
Protocol 1: Protection of 3-Methoxyaniline (Acetylation)
This protocol describes the conversion of 3-methoxyaniline to N-(3-methoxyphenyl)acetamide to moderate its reactivity.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: After the initial exotherm subsides, heat the mixture at a gentle reflux for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water with vigorous stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude N-(3-methoxyphenyl)acetamide can be further purified by recrystallization from ethanol/water.
Protocol 2: Bromination of N-(3-methoxyphenyl)acetamide
This protocol details the selective bromination of the protected aniline.
-
Setup: Dissolve the dried N-(3-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled acetanilide solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration. Wash the precipitate with water, followed by a wash with a dilute solution of sodium bisulfite to remove any unreacted bromine. Dry the product. The crude 4-bromo-N-(3-methoxyphenyl)acetamide can be purified by recrystallization from ethanol.
Protocol 3: Deprotection of 4-Bromo-N-(3-methoxyphenyl)acetamide (Hydrolysis)
This protocol describes the removal of the acetyl protecting group to yield the final mono-brominated aniline.
-
Setup: In a round-bottom flask, suspend the purified 4-bromo-N-(3-methoxyphenyl)acetamide in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide solution) until the solution is alkaline. The desired 4-bromo-3-methoxyaniline will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Reaction pathways for unprotected vs. protected bromination.
Caption: Troubleshooting workflow for common bromination issues.
References
Technical Support Center: Bromination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of dibromo byproducts during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of dibromo byproducts in my reaction?
The formation of dibromo byproducts is a common issue, often referred to as over-bromination.[1] This typically occurs when the monobrominated product is sufficiently reactive to undergo a second bromination under the reaction conditions. Several factors can contribute to this, including the nature of the substrate, the reactivity of the brominating agent, and the reaction conditions. For instance, highly activated substrates like phenols are particularly susceptible to over-bromination.[1]
Q2: How does the choice of brominating agent affect selectivity for monobromination?
The choice of brominating agent is critical for controlling selectivity. While molecular bromine (Br₂) is a powerful brominating agent, it is often less selective and can lead to the formation of multiple brominated species. Reagents like N-bromosuccinimide (NBS) are frequently used as a milder and more selective source of bromine.[2] Other specialized reagents have been developed for highly selective monobromination of specific substrates, such as α,β-dibromohydrocinnamic acid for flavonoids and monobromomalononitrile for active methylene compounds.[3][4][5]
Q3: What is the underlying principle for the high selectivity observed in some bromination reactions?
The selectivity of bromination, particularly in free radical reactions, is significantly higher than that of chlorination.[6][7][8] This is explained by the Hammond postulate.[9][10] The rate-determining step in radical bromination is endothermic, meaning the transition state resembles the products (the carbon radical).[7][9] Consequently, the reaction will strongly favor the pathway that leads to the most stable radical intermediate (tertiary > secondary > primary).[7][9] In contrast, the rate-determining step for chlorination is exothermic, with a reactant-like transition state, leading to lower selectivity.[7][8][10]
Q4: Can reaction conditions be modified to favor monobromination?
Yes, adjusting reaction conditions is a key strategy to minimize dibromo byproducts. Key parameters to control include:
-
Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity.[11]
-
Stoichiometry: Using a stoichiometric amount or a slight excess of the substrate relative to the brominating agent can reduce the likelihood of the product reacting further.
-
Rate of Addition: Slow, dropwise addition of the brominating agent can prevent localized high concentrations, which can lead to over-bromination.[11]
-
Exclusion of Light: For radical reactions, conducting the experiment in the dark can prevent unwanted side reactions initiated by light.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during bromination experiments, leading to the formation of dibromo byproducts.
Issue 1: My reaction produces a mixture of mono- and di-brominated products with a low yield of the desired monobrominated compound.
| Potential Cause | Troubleshooting Step |
| Highly Reactive Substrate | For highly activated substrates like phenols or anilines, consider using a milder brominating system such as KBr with an oxidant like ZnAl–BrO₃⁻–LDHs.[1] |
| Overly Reactive Brominating Agent | Replace molecular bromine with a more selective reagent like N-bromosuccinimide (NBS). |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity.[11] |
| Incorrect Stoichiometry | Carefully control the stoichiometry, ensuring the brominating agent is the limiting reagent. |
Issue 2: The reaction is not selective, and I observe bromination at multiple positions on my molecule.
| Potential Cause | Troubleshooting Step |
| Radical vs. Electrophilic Pathway | The reaction mechanism may not be what you assume. For radical reactions, selectivity is governed by radical stability.[7] For electrophilic aromatic substitution, directing group effects are paramount. Ensure your conditions favor the desired pathway. |
| Solvent Effects | The solvent can influence the reactivity and selectivity of the brominating agent. Consider screening different solvents. |
| Presence of a Catalyst | If using a catalyst, ensure it is the correct one for the desired transformation and is not promoting side reactions. |
Issue 3: I am trying to perform a selective radical bromination, but the selectivity is poor.
| Potential Cause | Troubleshooting Step |
| Reaction is too Exothermic | While radical bromination is generally endothermic in its key step, overall exothermic reactions can reduce selectivity. Ensure adequate temperature control. |
| Presence of Radical Initiators | Uncontrolled initiation can lead to less selective reactions. If not using a specific initiator, ensure the reaction is shielded from light.[11] |
| Incorrect Brominating Agent | For radical reactions, NBS in the presence of a radical initiator (like AIBN or light) is a common choice for selective allylic or benzylic bromination. |
Selectivity in Radical Halogenation
The selectivity of radical halogenation is highly dependent on the halogen used. Bromination is significantly more selective than chlorination.
| Halogen | Relative Reactivity (Primary C-H) | Relative Reactivity (Secondary C-H) | Relative Reactivity (Tertiary C-H) | Selectivity for Tertiary over Primary |
| Chlorine | 1 | 3.8 | 5.0 | 5.0 : 1 |
| Bromine | 1 | 82 | 1600 | 1600 : 1 |
Data adapted from studies on radical halogenation.[10]
Experimental Protocols
Protocol 1: Selective Monobromination of Phenols using KBr and ZnAl–BrO₃⁻–LDHs [1]
This method is designed for the regioselective monobromination of phenols, primarily at the para position.
-
Reagent Preparation: Synthesize ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as described in the literature.
-
Reaction Setup: To a solution of the phenol (1 mmol) in a suitable solvent (e.g., dichloromethane), add potassium bromide (KBr, 1.2 mmol) and ZnAl–BrO₃⁻–LDHs (equivalent to 1 mmol of bromate).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the solid LDHs. Wash the filtrate with a solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Monobromination of Flavonoids using α,β-Dibromohydrocinnamic Acid [3][4]
This protocol provides a mild method for the selective monobromination of flavonoids.
-
Reaction Setup: Dissolve the flavonoid (1.0 equivalent) in dry DMF at room temperature.
-
Reagent Addition: Add α,β-dibromohydrocinnamic acid (3.0 equivalents) and cesium carbonate (Cs₂CO₃, 0.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 16 hours.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo. Purify the residue using preparative HPLC.
Visual Guides
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and Selective Method of Bromination of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-3-methoxyaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-bromo-3-methoxyaniline. Given the electron-rich nature of this substrate, certain challenges may arise during the reaction. This document aims to provide researchers, scientists, and drug development professionals with targeted solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound showing low to no conversion?
A1: Low conversion with this electron-rich aryl bromide can stem from several factors:
-
Inefficient Oxidative Addition: The electron-donating methoxy (-OCH₃) and aniline (-NH₂) groups increase the electron density on the aromatic ring. This can make the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, a crucial step in the catalytic cycle, less favorable.
-
Catalyst Inhibition: The aniline nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reaction.
-
Inactive Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species might be inefficient under your current conditions.
-
Poor Reagent Quality: The presence of water or other impurities in your reagents or solvents can lead to side reactions and catalyst deactivation.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction. To minimize homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles). The reaction should be set up and run under a strict inert atmosphere.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) present that can initiate homocoupling.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can drive the homocoupling side reaction.
Q3: Dehalogenation of my this compound is a major side product. What causes this and how can I avoid it?
A3: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction typically occurs via the formation of a palladium-hydride (Pd-H) species. This can react with the aryl palladium intermediate in a reductive elimination step to produce the dehalogenated aniline. To suppress dehalogenation:
-
Choice of Base and Solvent: Some bases and solvents are more prone to generating Pd-H species. For example, alcoholic solvents can be a source of hydrides. Using a non-protic solvent and a carefully selected base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands may be necessary.
Q4: My boronic acid appears to be decomposing during the reaction. What is happening?
A4: Boronic acids can undergo protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. To prevent this:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.
-
Use a Boronate Ester: Pinacol (Bpin) or other boronate esters are often more stable towards protodeboronation than the corresponding boronic acids. They can release the boronic acid slowly in situ under the reaction conditions.
-
Choice of Base: Use a non-hydroxide base if possible, as hydroxide ions can promote protodeboronation. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient oxidative addition due to electron-rich substrate. 2. Catalyst inhibition by the aniline group. 3. Inactive catalyst or inefficient reduction of Pd(II) precatalyst. 4. Non-optimal base or solvent. | 1. Use a more active catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos, or an NHC-palladium complex). 2. Increase reaction temperature. 3. Screen different bases (K₃PO₄, Cs₂CO₃ are often effective). 4. Screen different solvents or solvent mixtures (e.g., 1,4-Dioxane/water, Toluene/water, 2-MeTHF). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced. 3. Large excess of boronic acid. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (Ar or N₂). 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄. 3. Reduce the excess of boronic acid to 1.1-1.2 equivalents. |
| Dehalogenation of Starting Material | 1. Formation of palladium-hydride species. 2. Presence of protic impurities (e.g., water, alcohols). | 1. Use anhydrous solvents and reagents. 2. Avoid alcoholic solvents. 3. Screen different bases; K₃PO₄ is often a good choice. |
| Protodeboronation of Boronic Acid | 1. Presence of water or other proton sources. 2. Use of a boronic acid prone to hydrolysis. | 1. Use strictly anhydrous conditions. 2. Switch from the boronic acid to a more stable boronate ester (e.g., pinacol ester). 3. Use a non-hydroxide base like anhydrous K₃PO₄ or Cs₂CO₃. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading or catalyst deactivation. | 1. Increase reaction time and/or temperature. 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Ensure all reagents are pure and the reaction is free of oxygen. |
Quantitative Data on Analogous Suzuki Couplings
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 | [1] |
| Schiff base of 4-bromo-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 18-22 | 39 | [2][3] |
| Schiff base of 4-bromo-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 18-22 | 40 | [2][3] |
| 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [4] |
| 4-Bromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 120 | 24 | 97 | [2] |
Experimental Protocol
This protocol is a starting point based on successful Suzuki couplings of similar electron-rich bromoanilines.[2][4] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for your specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Ligand (e.g., SPhos, 4-8 mol%)
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Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane and 1 mL of water) to the flask via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow to diagnose and solve common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of 4-Bromo-3-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 4-Bromo-3-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions for this compound?
A1: The most common and effective cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3] These reactions are widely used in pharmaceutical and materials science for the synthesis of complex molecules.
Q2: How do the methoxy and aniline groups on the substrate affect the cross-coupling reaction?
A2: Both the methoxy (-OCH3) and aniline (-NH2) groups are electron-donating groups. These groups can influence the reactivity of the aryl bromide. The electron-rich nature of the ring can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems. However, these groups can also facilitate the reductive elimination step. Careful selection of the catalyst, ligand, and base is crucial to optimize the reaction.
Q3: What is the typical reactivity order if other halogens are present on the aniline ring?
A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[4] If this compound were to have another halogen, the reaction would preferentially occur at the more reactive halogen site, allowing for selective functionalization.
Q4: Can I use the same catalyst for both Suzuki-Miyaura and Buchwald-Hartwig reactions?
A4: While palladium is the catalytic metal for both reactions, the specific ligand and precatalyst system often differ for optimal results. Suzuki-Miyaura reactions often utilize ligands like PPh3 or bulky, electron-rich phosphines such as SPhos.[5] Buchwald-Hartwig aminations typically require bulky, electron-rich phosphine ligands like BINAP, DPPF, or XPhos to facilitate the C-N bond formation.[2][6]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods allow for the detection of the starting material consumption and product formation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a reliable precatalyst. For Suzuki reactions, Pd(PPh₃)₄ is a common choice, while Pd₂(dba)₃ or Pd(OAc)₂ with appropriate ligands are used for Buchwald-Hartwig reactions.[4][6] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can improve reaction efficiency, particularly for challenging couplings.[4][7] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are often required.[1][4] Ensure the base is dry and of high purity. |
| Low Reaction Temperature | Cross-coupling reactions often require elevated temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature incrementally, typically in the range of 80-120 °C.[4] |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1] |
| Impure Starting Materials | Verify the purity of this compound and the coupling partner using techniques like NMR or LC-MS. Impurities can interfere with the catalyst. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
Possible Causes & Solutions
| Cause | Recommended Action |
| High Catalyst Loading | High concentrations of the palladium catalyst can sometimes promote side reactions like the homocoupling of the aryl bromide. Try reducing the catalyst loading incrementally. |
| High Temperature | While necessary for the reaction, excessively high temperatures can lead to side product formation. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Inappropriate Base | A base that is too strong or too weak can sometimes lead to side reactions. Screening different bases can help identify the optimal choice for your specific coupling partners. |
| Boronic Acid Decomposition (Suzuki) | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). Use fresh, high-purity boronic acid and consider using a slight excess (1.1-1.5 equivalents). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst and Solvent Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), followed by a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1).[5]
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is as follows:
-
Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition : Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.), followed by an anhydrous, degassed solvent such as toluene or dioxane.[2]
-
Reaction Execution : Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
Technical Support Center: 4-Bromo-3-methoxyaniline Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methoxyaniline. The following sections address common issues related to the impact of solvents on reaction kinetics, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I choose for a Palladium-catalyzed cross-coupling reaction with this compound?
A1: The optimal solvent depends on the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). For Suzuki-Miyaura couplings, polar aprotic solvents or mixtures with water are often effective. Toluene, dioxane, and DMF are commonly used.[1][2] For Buchwald-Hartwig aminations, toluene and 1,4-dioxane have been shown to provide high conversion rates.[3] It is crucial to screen several solvents to find the best conditions for your specific substrate and catalyst system.[4][5]
Q2: My reaction yield is low. What are the potential solvent-related causes?
A2: Low yields can stem from several solvent-related issues:
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Poor Solubility: this compound, your coupling partner, or the catalyst may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rate. While generally soluble in common organic solvents, its solubility can be moderate in some protic solvents.
-
Reagent Degradation: The aniline functional group can be sensitive. Some solvents may react with the starting material or intermediates, especially at elevated temperatures.[4]
-
Incompatible Reaction Conditions: The solvent's polarity and boiling point can significantly affect catalyst activity and stability. The chosen solvent may not be optimal for the specific catalyst and base combination.[4][6]
Q3: I am observing multiple byproducts. Could the solvent be the cause?
A3: Yes, the solvent can contribute to byproduct formation. Side reactions, such as self-coupling or reaction of your starting material with the solvent, can occur.[4] For instance, in some palladium-catalyzed reactions, the solvent can participate in the catalytic cycle. Using a stable, inert solvent is recommended. Performing the reaction under an inert atmosphere (nitrogen or argon) can also help prevent oxidation-related side products.[4]
Q4: How does solvent polarity affect the reaction kinetics of this compound?
A4: Solvent polarity influences the stabilization of charged intermediates and transition states in the catalytic cycle. For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. A more polar solvent can stabilize the resulting polar Pd(II) complex, potentially accelerating the reaction. However, the effect is complex and also depends on the ligand and base used.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound, with a focus on solvent impact.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | 1. Degraded Reagent: Improper storage (exposure to air, light, moisture).2. Poor Reagent Solubility: Starting materials or catalyst not fully dissolved.3. Incompatible Solvent: The chosen solvent may be hindering catalyst activity. | 1. Verify reagent purity via TLC, HPLC, or NMR before use.[4]2. Choose a solvent in which all reactants are soluble. Consider using a co-solvent system (e.g., Toluene/Water, Dioxane/Water).3. Screen a panel of solvents with varying polarities (e.g., Toluene, Dioxane, 2-MeTHF, DMF).[3] |
| Formation of Multiple Byproducts | 1. Side Reactions: The aniline may be participating in self-coupling or reacting with the solvent.2. Over-reaction: Reaction proceeded for too long or at too high a temperature. | 1. Select a more inert solvent. Lowering the reaction temperature may also minimize side reactions.[4]2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction upon consumption of the limiting reagent. |
| Inconsistent Reaction Rates | 1. Presence of Water: Trace amounts of water can either promote or inhibit the reaction depending on the specific catalytic system.2. Solvent Purity: Impurities in the solvent can poison the catalyst. | 1. For reactions requiring anhydrous conditions, use freshly distilled, dry solvents. For reactions that benefit from water (e.g., some Suzuki couplings), use a controlled amount of degassed water.2. Use high-purity, anhydrous grade solvents. |
Data Presentation: Solvent Effects on Cross-Coupling Reactions
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides
Reaction Model: Coupling of an aryl bromide with an arylboronic acid.
| Solvent | Base | Temperature (°C) | Time (h) | Conversion/Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Water | K₃PO₄ | 90 | - | Good Conversion | ~2000 | [7] |
| Toluene/Water | K₃PO₄ | 70 | - | 91 | 3136 | [7] |
| Toluene | Na₂CO₃ | 80 | 15 | 82 | - | [8] |
| DMF | KOH | Reflux | 1 | 100 (78% isolated) | - | [2] |
| Dioxane | KOH | Reflux | 1 | 60 | - | [2] |
| 2-MeTHF | - | - | - | 95 | - |
Note: Data is compiled from reactions with similar substrates like 4-bromonitrobenzene and 4-bromoacetophenone and may vary for this compound.[2][7][8]
Table 2: Representative Solvent Screening for Buchwald-Hartwig Amination
Reaction Model: Coupling of Bromobenzene with various secondary amines.
| Solvent | Catalyst System | Conversion (%) | Reference |
| Toluene | [Pd(allyl)Cl]₂ / TrixiePhos | 97 | [3] |
| 1,4-Dioxane | [Pd(allyl)Cl]₂ / TrixiPhos | 87 | [3] |
| THF | [Pd(allyl)Cl]₂ / TrixiePhos | 83 | [3] |
| DMF | [Pd(allyl)Cl]₂ / TrixiePhos | 28 | [3] |
| DMSO | [Pd(allyl)Cl]₂ / TrixiePhos | 2 | [3] |
Note: Toluene and 1,4-dioxane were found to be the most effective solvents for this class of reaction, achieving over 95% conversion in many cases.[3]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a method for testing the efficacy of different solvents on the coupling of this compound with a generic arylboronic acid.
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Preparation: In parallel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) to a series of oven-dried reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add 5 mL of a different anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, THF, 2-MeTHF).
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Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Reaction: Place the vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).
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Monitoring: Stir the reactions vigorously. At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture.
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Analysis: Quench the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product.
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Work-up: After the reaction is complete, cool the mixtures to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Kinetic Study of a Buchwald-Hartwig Amination Reaction
This protocol describes how to monitor the reaction rate as a function of the solvent.
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Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard (e.g., dodecane) in the solvent to be tested.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Initiation: Add the amine coupling partner, followed by the stock solution containing this compound and the internal standard. This marks time zero (t=0).
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Sampling: At regular intervals, withdraw aliquots from the reaction mixture using a syringe and immediately quench them in a vial containing a known volume of a suitable solvent (e.g., cold diethyl ether) and an aqueous solution (e.g., saturated NH₄Cl).
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Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
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Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Comparing the rates obtained in different solvents will reveal the kinetic impact of the solvent.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to experiments with this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Influence of solvent on the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 19056-40-7 [chemicalbook.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
Temperature control in the synthesis of 4-Bromo-3-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 4-Bromo-3-methoxyaniline, with a specific focus on the critical role of temperature control.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their probable causes related to temperature, and recommended solutions.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Final Product | Bromination: Reaction temperature is too low, leading to an incomplete reaction. Nitro Reduction: Insufficient temperature (if heating is required by the specific protocol), resulting in incomplete conversion of the nitro intermediate. | Bromination: Ensure the reaction temperature is maintained within the optimal range (e.g., 25-45°C) for a sufficient duration. Monitor the reaction progress using TLC or HPLC.[1] Nitro Reduction: If using a reflux method, ensure a steady reflux is maintained. For reductions at specific temperatures (e.g., 85-95°C), use a controlled heating mantle and monitor the internal temperature. |
| Formation of Impurities (Low Purity) | Bromination: The reaction temperature is too high, which can decrease regioselectivity and lead to the formation of isomeric byproducts (e.g., 2-bromo-3-methoxyaniline or 6-bromo-3-methoxyaniline). High temperatures can also cause over-bromination, resulting in di-bromo impurities. Nitro Reduction: Inadequate temperature control can lead to the formation of side products. While many zinc-based reductions can proceed at room temperature, excessive heat may promote side reactions. In some cases, incomplete reduction at non-optimal temperatures can result in the formation of intermediates like nitroso or hydroxylamine compounds. | Bromination: Maintain a consistent and controlled low temperature during the addition of the brominating agent. An ice bath may be necessary to manage any exotherm. Perform the reaction at the lowest effective temperature to maximize para-selectivity. Nitro Reduction: For protocols specifying room temperature, use a water bath to dissipate any heat generated. For high-temperature reductions, avoid overheating and maintain the temperature within the specified range. |
| Product is Off-Color (e.g., Dark Brown or Tarry) | Bromination: High reaction temperatures can lead to the degradation of the aniline starting material or the product, forming colored polymeric impurities. Nitro Reduction: Overheating during the reduction of the nitro group can lead to the formation of colored byproducts, such as azo or azoxy compounds. | Bromination: Strictly adhere to the recommended temperature range. Slow, controlled addition of the brominating agent can help to manage the reaction exotherm. Nitro Reduction: Avoid excessive heating. If the reaction is exothermic, provide adequate cooling to maintain the desired temperature. The final product can often be decolorized through treatment with activated charcoal during workup or by recrystallization. |
| Inconsistent Reaction Times | The rate of both the bromination and nitro reduction reactions is highly dependent on temperature. | Maintain a stable and consistent temperature throughout the reaction to ensure reproducible reaction times and outcomes. Use a reliable temperature monitoring and control system. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination step in the synthesis of this compound?
A1: For the synthesis route starting from p-fluoronitrobenzene, the bromination is typically controlled between 15°C and 60°C.[1] However, to maximize the regioselectivity and obtain the desired 4-bromo isomer, it is often recommended to perform the reaction at the lower end of this range, for instance, between 25°C and 45°C.
Q2: I am observing the formation of di-brominated impurities. How can I avoid this?
A2: The formation of di-brominated byproducts is often a result of excessive temperature or localized high concentrations of the brominating agent. To minimize this, maintain a consistent and low reaction temperature. Additionally, ensure the slow, dropwise addition of the brominating agent to the reaction mixture with efficient stirring.
Q3: Is it necessary to heat the nitro reduction step when using zinc dust?
A3: This depends on the specific protocol. One common method for the reduction of the nitro intermediate (2-bromo-5-nitroanisole) involves heating the reaction mixture to reflux in a solvent like THF.[2] However, many reductions of nitroarenes using zinc dust and ammonium chloride can be effectively carried out at room temperature.[3][4] If a protocol calls for heating, it is to increase the reaction rate, but excessive temperatures should be avoided to prevent side reactions.
Q4: What are the potential side products if the temperature is not controlled during the nitro reduction?
A4: Improper temperature control during the reduction of nitroarenes can lead to several impurities. Incomplete reduction may leave unreacted starting material or result in the formation of intermediates such as nitroso or hydroxylamine compounds. Excessive heat can promote the formation of dimeric products like azo and azoxy compounds.
Q5: How does temperature affect the yield of the bromination step?
A5: Temperature has a direct impact on both reaction rate and selectivity, which in turn affects the yield. The table below summarizes data from a patented synthesis, showing the relationship between temperature, reaction time, and yield for the bromination of p-fluoronitrobenzene.
Quantitative Data
Table 1: Effect of Temperature on the Bromination of p-Fluoronitrobenzene
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 | 4.5 | 71.3 |
| 35 | 2.0 | 74.3 |
| 45 | 1.8 | 73.2 |
Data extracted from patent CN102199099B.[1]
Experimental Protocols
Protocol 1: Synthesis from 2-Bromo-5-nitroanisole (Reduction)
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To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).
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Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight), monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
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The residue is then taken through a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the this compound.[2]
Protocol 2: Synthesis from p-Fluoronitrobenzene (Bromination Step)
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In a reaction vessel, add p-fluoronitrobenzene and acetic acid.
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Using a water bath, control the temperature to the desired setpoint (e.g., 35°C).
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Slowly add the brominating agent (e.g., N-bromosuccinimide) under stirring, ensuring the temperature does not exceed the setpoint.
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After the addition is complete, maintain the temperature and continue stirring for the recommended duration (e.g., 2.0 hours at 35°C).[1]
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Upon completion, the reaction is quenched, typically by pouring it into ice water, to precipitate the product.
Visualizations
Caption: Experimental workflow highlighting critical temperature control points.
References
Removal of unreacted starting materials from 4-Bromo-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials and other impurities from 4-Bromo-3-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromo-5-nitroanisole or m-anisidine, depending on the synthetic route. Other potential impurities are side-products from the reaction, such as isomers or over-brominated species, and residual reagents like zinc or ammonium chloride.[1] Discoloration, often appearing as a yellow or brown hue, can indicate the presence of oxidized impurities.
Q2: My crude this compound is a dark oil/solid. How can I decolorize it?
A2: Discoloration in anilines is typically due to air oxidation.[2] Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and perform a hot filtration before allowing the solution to cool and crystallize.[3] Passing a solution of the crude product through a short plug of silica gel can also be effective.
Q3: Which purification method is most suitable for my sample of this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
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Extraction: Useful for a preliminary cleanup to remove water-soluble impurities and some starting materials.
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Column Chromatography: Highly effective for separating compounds with different polarities, such as isomers and other organic byproducts.
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Recrystallization: An excellent final purification step for obtaining high-purity crystalline solids, particularly effective at removing small amounts of impurities.
Q4: How can I assess the purity of my this compound sample after purification?
A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining purity and identifying residual impurities.[4] For a quick assessment, Thin-Layer Chromatography (TLC) can be used to check for the presence of multiple components. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity by comparing the integrals of the product signals to those of any impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
dot
Caption: Troubleshooting workflow for low yield after purification.
Issue 2: Product is Still Impure After Purification
dot
Caption: Troubleshooting workflow for an impure product after purification.
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of the effectiveness of different purification methods for removing unreacted starting materials from this compound. The initial purity is assumed to be around 85-90% based on typical synthesis outcomes.[1]
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Extraction | 90 - 95 | > 95 | Fast, simple, and good for removing water-soluble impurities. | Limited effectiveness for removing non-polar organic impurities. |
| Column Chromatography | 95 - 99 | 70 - 90 | Highly effective for separating a wide range of impurities, including isomers. | Can be time-consuming and requires significant solvent usage. Potential for product loss on the column. |
| Recrystallization | > 99 | 60 - 85 | Can achieve very high purity. Effective for removing small amounts of impurities from a solid product. | Yield can be lower due to the solubility of the product in the mother liquor. Requires the product to be a solid. |
Experimental Protocols
Extraction Protocol
This protocol is designed for a preliminary purification of crude this compound to remove water-soluble starting materials and reagents.
Materials:
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Crude this compound
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Ethyl acetate
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
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Separatory funnel
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Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Dissolve the crude this compound in ethyl acetate (approximately 10 mL per gram of crude material).
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Transfer the solution to a separatory funnel.
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Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate.
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Drain the lower aqueous layer.
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Wash the organic layer with an equal volume of brine.
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Separate the layers and drain the organic layer into a clean Erlenmeyer flask.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the solution to remove the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.
Column Chromatography Protocol
This protocol is for the purification of this compound using silica gel chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or petroleum ether)
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Ethyl acetate
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Triethylamine (TEA)
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. The addition of 0.5-1% TEA to the mobile phase is recommended to prevent peak tailing.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Recrystallization Protocol
This protocol describes the purification of this compound by recrystallization. Based on the properties of similar bromoanilines, a mixed solvent system of ethanol and water is a good starting point.[5]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, a small amount of activated charcoal can be added at this stage, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven.
References
Stability of 4-Bromo-3-methoxyaniline under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Bromo-3-methoxyaniline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a solid that is generally stable at room temperature when stored in a tightly sealed container, protected from light and air.[1] Like many aniline derivatives, it can be susceptible to slow oxidation over time, which may lead to discoloration (turning yellow or brown).[1] For long-term storage, it is advisable to keep the compound in a cool, dry, and well-ventilated area.
Q2: How does this compound behave in acidic solutions?
A2: As an aniline derivative, this compound is a weak base and will react with strong acids to form the corresponding anilinium salt.[2][3] This protonation of the amino group increases the compound's solubility in aqueous acidic solutions.[4] While the formation of the anilinium salt is a reversible acid-base reaction, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can promote degradation through hydrolysis or other acid-catalyzed reactions. The electron-donating methoxy group may slightly increase the basicity compared to unsubstituted aniline, influencing its reactivity.[2]
Q3: What is the stability of this compound in basic solutions?
A3: In basic solutions, this compound will exist predominantly in its free base form. While generally more stable against hydrolysis in basic conditions compared to some other classes of compounds, anilines can be susceptible to oxidation, and strongly basic conditions can potentially facilitate certain degradation pathways. The rate and extent of degradation will depend on the specific pH, temperature, and presence of oxidizing agents.
Q4: What are the likely degradation products of this compound under forced degradation conditions?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for substituted anilines include oxidation, and to a lesser extent, hydrolysis.
-
Oxidation: This is a common degradation pathway for anilines and can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds.[3]
-
Hydrolysis: Under harsh acidic or basic conditions and elevated temperatures, hydrolysis of the methoxy group to a hydroxyl group or, less likely, cleavage of the carbon-bromine bond could occur.
Identification of specific degradation products would require analytical techniques such as HPLC-MS or GC-MS.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation due to prolonged exposure to air and/or light. | 1. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purification by recrystallization or chromatography. 3. For future use, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Low or No Reaction Yield in Acidic Media | 1. Protonation of the Amine: The amine group is protonated to form the anilinium salt, which deactivates the aromatic ring towards electrophilic substitution. 2. Degradation: The compound may have degraded due to harsh acidic conditions (e.g., high temperature, prolonged reaction time). | 1. If the reaction requires a nucleophilic amine, consider adding a base to neutralize the acid and free the amine. 2. If the reaction is an electrophilic aromatic substitution, the protonated amine will be strongly deactivating. Consider protecting the amine group (e.g., as an acetamide) before proceeding. 3. Monitor the stability of the starting material under the reaction conditions using TLC or HPLC to check for degradation. |
| Inconsistent Results in Stability Studies | 1. Variable pH: The pH of the solution may not be adequately controlled. 2. Presence of Oxygen: Dissolved oxygen can promote oxidative degradation. 3. Photodegradation: Exposure to light can induce degradation. | 1. Use appropriate buffer systems to maintain a constant pH throughout the experiment. 2. Degas solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon). 3. Conduct experiments in amber glassware or protect the reaction setup from light. |
| Unexpected Peaks in HPLC Analysis of Stability Samples | Formation of degradation products. | 1. Characterize the unexpected peaks using a mass spectrometer detector (LC-MS) to identify their molecular weights. 2. Compare the retention times and mass spectra to potential degradation products. 3. Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability and identify potential degradation products.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade acetonitrile, methanol, and water
-
Suitable buffer for mobile phase (e.g., phosphate buffer)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, use 1 M HCl for more aggressive stress.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
In a separate experiment, use 1 M NaOH.
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified intervals.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Monitor the reaction at different time points.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 60 °C or 80 °C).
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that provides both visible and UV light (e.g., in a photostability chamber).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the samples after a defined exposure period.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all formed degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Data Presentation:
The results of the forced degradation studies can be summarized in the following table. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Control | 24 | RT | 0 | 0 |
| 0.1 M HCl | 24 | RT | Data | Data |
| 1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | RT | Data | Data |
| 1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | RT | Data | Data |
| Thermal (Solid) | 24 | 80 | Data | Data |
| Thermal (Solution) | 24 | 80 | Data | Data |
| Photolytic | 24 | RT | Data | Data |
| Note: "Data" indicates where experimentally determined values should be inserted. RT = Room Temperature. |
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-3-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-methoxyaniline. The information focuses on common issues encountered during the quenching and work-up procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on the quenching and purification steps.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent yellow or brown color in the final product | Incomplete quenching of the brominating agent (e.g., NBS or Br₂). Formation of colored impurities due to air oxidation of the aniline. | - Ensure a slight excess of the quenching agent (e.g., 10% aqueous sodium thiosulfate or sodium sulfite) is used. Stir vigorously until the color disappears. - Consider purification by column chromatography or recrystallization. For stubborn coloration, treatment with activated carbon may be effective. |
| Low yield of this compound | Incomplete reaction. Loss of product during work-up due to its partial water solubility or formation of emulsions. Over-bromination leading to di- or poly-brominated byproducts. | - Monitor the reaction by TLC or LC-MS to ensure completion before quenching. - During extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product ("salting out").[1] To break emulsions, try gentle swirling, adding more brine, or filtering the mixture through a pad of Celite. - Control the reaction temperature (typically 0-5 °C) and add the brominating agent slowly and dropwise to minimize side reactions. |
| Presence of di-brominated byproducts in the final product | Use of excess brominating agent. Reaction temperature is too high. High concentration of the brominating agent in one area of the reaction mixture. | - Use a precise stoichiometry of the brominating agent, or a slight excess of the starting aniline. - Maintain a low and consistent reaction temperature. - Ensure vigorous stirring and slow, dropwise addition of the brominating agent. |
| Formation of a precipitate (elemental sulfur) during quenching with sodium thiosulfate | The reaction mixture is acidic when the sodium thiosulfate solution is added. | - If the reaction is performed under acidic conditions, consider neutralizing the mixture with a saturated sodium bicarbonate solution before adding the sodium thiosulfate.[2] Alternatively, use sodium sulfite as the quenching agent, which is less prone to this issue.[2] |
| Difficulty in filtering the reaction mixture after quenching | The product has oiled out or precipitated as a fine, difficult-to-filter solid. | - Ensure the product is fully dissolved in the organic solvent before proceeding with the aqueous wash. If the product precipitates upon quenching, ensure it is a crystalline solid that can be easily filtered. If it is oily, you may need to extract it with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in the synthesis of this compound?
A1: Quenching is a critical step to neutralize any unreacted and highly reactive brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), remaining in the reaction mixture after the desired product has been formed.[3] This prevents further unwanted side reactions during the work-up and purification process. Common quenching agents are reducing agents like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[2]
Q2: How do I know if the quenching process is complete?
A2: A visual indication of complete quenching is the disappearance of the characteristic reddish-brown or yellow-orange color of bromine.[4] The reaction mixture should become colorless or pale yellow. If the color persists after adding the quenching agent, it indicates that unreacted brominating agent is still present, and more quenching solution should be added.
Q3: Can I use sodium bicarbonate to quench the reaction?
A3: Sodium bicarbonate is not an effective quenching agent for unreacted bromine or NBS. Its primary role in the work-up is to neutralize acidic byproducts, such as hydrobromic acid (HBr), that may have formed during the reaction.[2] A reducing agent is necessary to quench the excess brominating agent.
Q4: My product seems to be partially soluble in water. How can I minimize losses during the aqueous work-up?
A4: To reduce the solubility of your organic product in the aqueous layer, you can use a technique called "salting out." This involves washing the organic layer with a saturated solution of sodium chloride (brine).[1] The high concentration of salt in the aqueous phase decreases the solubility of the organic compound, driving it into the organic layer and improving your yield.
Q5: What are the best practices for removing the succinimide byproduct when using NBS as the brominating agent?
A5: Succinimide, the byproduct of NBS, is moderately water-soluble. It can be removed by washing the organic layer with water or a saturated sodium bicarbonate solution.[3][5] For base-sensitive products, repeated washes with deionized water or brine can be used.[3] If the reaction is conducted in a non-polar solvent like chloroform, the succinimide may precipitate and can be removed by filtration.[5]
Experimental Protocol: Synthesis of this compound
This protocol details a common method for the synthesis of this compound starting from 3-methoxyaniline (m-anisidine) using N-Bromosuccinimide (NBS).
Materials:
-
3-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-methoxyaniline (1.0 equivalent) in DMF. Cool the solution to 0-5 °C in an ice-water bath.
-
Bromination: Dissolve NBS (1.0-1.05 equivalents) in DMF and add it dropwise to the cooled aniline solution via the addition funnel over 1-2 hours. It is crucial to maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess NBS by slowly adding a saturated aqueous sodium thiosulfate solution until the yellow color of the reaction mixture disappears.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
Quenching and Work-up Workflow
The following diagram illustrates the general workflow for the quenching and work-up procedure in the synthesis of this compound.
References
Technical Support Center: Characterization of Unexpected Byproducts in 4-Bromo-3-methoxyaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the identification and characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in reactions with this compound?
A1: Impurities in reactions involving this compound can originate from several sources:
-
Starting Material: The purity of the starting this compound is crucial. Impurities from its synthesis, such as regioisomers (e.g., 2-Bromo-5-methoxyaniline or 3-Bromo-4-methoxyaniline) or unreacted precursors like 2-bromo-5-nitroanisole, can be carried through to the final product.[1]
-
Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to the formation of unexpected byproducts. These are discussed in detail in the troubleshooting guides below.
-
Degradation: Like many anilines, this compound and its derivatives can be susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of colored impurities.
-
Solvent and Reagent Impurities: The purity of solvents and other reagents used in the reaction can also introduce contaminants.
Q2: Which analytical techniques are most effective for identifying unexpected byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is generally the most effective approach:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of your reaction mixture, including the desired product and any byproducts. It can also be used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying the molecular weights of the separated components from HPLC. This information is critical for proposing potential structures for unknown byproducts.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of isolated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can be a useful analytical tool.
Troubleshooting Guides
This section provides troubleshooting for common reactions performed with this compound, focusing on the identification and mitigation of unexpected byproducts.
N-Acylation Reactions
Problem: Formation of unexpected byproducts during the N-acylation of this compound.
Potential Byproducts and Causes:
-
Diacylation: The formation of a diacylated product where the acyl group has added twice to the nitrogen atom. This is more likely to occur with highly reactive acylating agents and forcing reaction conditions.
-
O-Acylation: While less common for anilines, under certain conditions, acylation could potentially occur at the methoxy group, though this is generally unfavorable.
-
Ring Acylation (Friedel-Crafts): Direct acylation of the aromatic ring is unlikely under standard N-acylation conditions as the amino group deactivates the catalyst. However, if a Lewis acid is present, this could become a competing pathway.
Troubleshooting and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Over-reaction (Diacylation) | Use a milder acylating agent (e.g., acetic anhydride instead of acetyl chloride). Carefully control the stoichiometry of the acylating agent (use 1.0-1.1 equivalents). Perform the reaction at a lower temperature. |
| Use of Strong Lewis Acids | Avoid strong Lewis acids if only N-acylation is desired. Use a non-acidic catalyst or a base like pyridine to facilitate the reaction.[4] |
Data Presentation: Potential N-Acylation Byproducts
| Byproduct | Potential Molecular Weight (for Acetylation) | Key Characterization Features |
| N,N-Diacetyl-4-bromo-3-methoxyaniline | 285.12 g/mol | Absence of N-H proton in 1H NMR. Two carbonyl signals in 13C NMR. |
| 4-Bromo-3-methoxy-acetanilide (Desired Product) | 243.09 g/mol | Presence of an N-H proton in 1H NMR. One carbonyl signal in 13C NMR. |
Experimental Protocol: N-Acetylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
Logical Workflow for N-Acylation Troubleshooting
Caption: Troubleshooting workflow for N-acylation reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low yield of the desired biaryl product and formation of unexpected byproducts in Suzuki coupling reactions with this compound.
Potential Byproducts and Causes:
-
Homocoupling of Boronic Acid: The boronic acid reagent can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene (Ar-H) through the cleavage of the C-B bond, which reduces the amount of boronic acid available for the cross-coupling reaction.
-
Hydrodehalogenation: The starting this compound can be reduced to 3-methoxyaniline. This is a common side reaction in palladium-catalyzed couplings.[5]
Troubleshooting and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Homocoupling | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Hydrodehalogenation | Optimize the choice of palladium catalyst, ligand, and base. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. |
Data Presentation: Potential Suzuki Coupling Byproducts
| Byproduct | Origin | Identification |
| Symmetrical Biaryl (from boronic acid) | Homocoupling of the boronic acid | Molecular weight corresponding to the dimer of the boronic acid's aryl group. |
| Arene (from boronic acid) | Protodeboronation of the boronic acid | Identified by GC-MS or LC-MS. |
| 3-Methoxyaniline | Hydrodehalogenation of this compound | Molecular weight of 123.15 g/mol . |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Workflow for Suzuki Coupling Byproduct Analysis
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Buchwald-Hartwig Amination
Problem: Incomplete reaction or formation of significant byproducts during the Buchwald-Hartwig amination of this compound.
Potential Byproducts and Causes:
-
Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 3-methoxyaniline.[5] The choice of ligand and base can significantly influence the extent of this side reaction.[8]
-
Catalyst Deactivation: The amine substrate or product can sometimes coordinate too strongly to the palladium catalyst, leading to deactivation.
-
Homocoupling of Aryl Halide: Although less common than with boronic acids, under certain conditions, the starting aryl bromide can undergo homocoupling to form a symmetrical biaryl.
Troubleshooting and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Hydrodehalogenation | Screen different bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).[8][9] Optimize the base and reaction temperature; sometimes a weaker base or lower temperature can minimize this side reaction. |
| Catalyst Deactivation | Use a higher catalyst loading or a more robust pre-catalyst. The choice of ligand is critical to stabilize the active catalytic species. |
| Aryl Halide Homocoupling | This is less common but can be influenced by the catalyst system and reaction conditions. Re-optimization of these parameters is recommended. |
Data Presentation: Potential Buchwald-Hartwig Amination Byproducts
| Byproduct | Origin | Identification |
| 3-Methoxyaniline | Hydrodehalogenation | Molecular weight of 123.15 g/mol . |
| Symmetrical Biaryl | Homocoupling of this compound | Molecular weight of 246.12 g/mol (for the dimer of the de-brominated aniline). |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the primary amine (1.1-1.2 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.2-1.5 eq) in an oven-dried Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.[9][10]
Logical Workflow for Buchwald-Hartwig Amination Troubleshooting
References
- 1. This compound | 19056-40-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-3-methoxyaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis and scale-up of 4-Bromo-3-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
There are two primary routes for the synthesis of this compound:
-
Direct Bromination of 3-methoxyaniline: This method involves the electrophilic aromatic substitution of 3-methoxyaniline using a brominating agent.[1][2] The amino (-NH2) and methoxy (-OCH3) groups are ortho-, para-directing activators. Due to steric hindrance, the para-position to the amino group is favored for substitution.[3]
-
Reduction of a Nitro Precursor: A common alternative involves the reduction of a nitrated precursor, such as 2-bromo-5-nitroanisole. This method avoids direct handling of elemental bromine and can offer high yields.[4] A multi-step industrial process also exists starting from p-fluoronitrobenzene, which undergoes bromination, etherification, and finally nitro group reduction.[5][6]
Q2: What are the main challenges when scaling up the synthesis of this compound?
Scaling up the synthesis presents several key challenges:
-
Exothermicity: The bromination reaction is often highly exothermic. Without proper heat management, temperature spikes can lead to a decrease in regioselectivity and the formation of impurities.[7]
-
Regioselectivity: Controlling the selective bromination at the C4 position is crucial. Poor temperature control or inadequate mixing can result in the formation of isomeric byproducts.[7]
-
Impurity Profile: On a larger scale, the formation of di-brominated or other poly-brominated byproducts can increase, complicating the purification process.[7]
-
Work-up and Purification: Handling larger volumes during extraction, washing, and crystallization can lead to product loss. Removing byproducts, such as succinimide from reactions using N-Bromosuccinimide (NBS), can be more challenging at scale.[7]
Q3: How can I minimize the formation of di-brominated impurities during synthesis?
To reduce the formation of di-brominated and other impurities, consider the following strategies:[7]
-
Stoichiometry Control: Use a precise 1:1 or slightly less than 1:1 molar ratio of the brominating agent to 3-methoxyaniline.
-
Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a solution, to the reaction mixture to prevent localized high concentrations.
-
Temperature Management: Maintain a consistently low reaction temperature (e.g., 0-5 °C) to decrease the rate of secondary reactions.[7]
Q4: My final product has a persistent yellow or brown color. How can I decolorize it?
Product coloration is often due to trace impurities or oxidation of the aniline. The following methods can be effective for decolorization:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon, followed by hot filtration.
-
Recrystallization: Perform one or more recrystallizations from an appropriate solvent system. This is highly effective for removing colored impurities and improving overall purity.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the desired product from colored byproducts.[8]
Q5: What are the recommended storage conditions for this compound?
To ensure stability and maximize shelf life, store the compound in tightly sealed containers in a dark place under an inert atmosphere at room temperature.[9] It should be kept away from moisture and direct sunlight.[10]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reaction.Poor temperature control leading to side product formation.[7]Product loss during work-up, extraction, or purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the starting material.Implement efficient cooling and ensure controlled, slow addition of reagents to maintain the optimal reaction temperature.[7]Optimize extraction and crystallization solvents and techniques to minimize loss. |
| Formation of Isomeric Byproducts | Loss of regioselectivity due to inadequate temperature control.[7]Inefficient mixing leading to localized "hot spots" and non-selective reactions. | Ensure the reactor has sufficient cooling capacity for the reaction scale.Use appropriate agitation speed and impeller design to ensure the reaction mixture is homogeneous. |
| Product Fails to Precipitate/Crystallize | Supersaturation of the product in the solvent.Presence of impurities inhibiting crystallization.Incorrect solvent or solvent/anti-solvent ratio. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.Cool the solution slowly in an ice bath.If impurities are suspected, purify the crude oil by column chromatography before attempting crystallization again.Perform solvent screening to find an optimal system for crystallization. |
| Inconsistent Results on Scale-Up | Heat and mass transfer limitations at a larger scale.Changes in reagent addition rates or mixing efficiency. | Characterize the reaction exotherm using reaction calorimetry to design an adequate cooling strategy.Maintain equivalent mixing power per unit volume during scale-up.Ensure reagent addition times are scaled appropriately to maintain concentration control. |
Experimental Protocols & Data
Protocol 1: Synthesis via Reduction of 2-Bromo-5-nitroanisole
This protocol is adapted from a standard laboratory procedure.[4]
Reaction Scheme: 2-Bromo-5-nitroanisole → this compound
Materials & Conditions:
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| 2-Bromo-5-nitroanisole | 1.0 | Starting Material |
| Zinc Powder | 12.0 | Reducing Agent |
| Ammonium Chloride | 12.0 | Co-reagent |
| Tetrahydrofuran (THF) | ~8.7 mL / g of SM | Solvent |
| Ethyl Acetate | As needed | Extraction Solvent |
| Brine | As needed | Washing Solution |
Procedure:
-
Setup: To a solution of 2-bromo-5-nitroanisole (1.0 eq) in Tetrahydrofuran (THF), add ammonium chloride (12.0 eq) and zinc powder (12.0 eq).[4]
-
Reaction: Heat the reaction mixture to reflux and stir overnight. Monitor reaction completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.[4] Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the resulting residue between water and ethyl acetate. Separate the organic layer.[4]
-
Purification: Wash the organic layer with a brine solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[4] The product can be further purified by recrystallization or column chromatography if needed.
Expected Results:
| Metric | Value | Reference |
| Yield | ~87% | [4] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 96-100 °C | [4] |
Protocol 2: Synthesis via Direct Bromination of 3-Methoxyaniline
This protocol uses N-Bromosuccinimide (NBS) as a milder brominating agent compared to liquid bromine.[2][5]
Reaction Scheme: 3-Methoxyaniline → this compound
Materials & Conditions:
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| 3-Methoxyaniline | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating Agent |
| Acetic Acid or Dichloromethane | Varies | Solvent |
Procedure:
-
Setup: Dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a flask equipped with a stirrer and thermometer.[5]
-
Cooling: Cool the solution to a low temperature, typically between -10 °C and 15 °C, using a cooling bath.[3][5]
-
Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.[5]
-
Reaction: Stir the mixture at a controlled temperature for several hours until TLC analysis indicates the consumption of the starting material.[5]
-
Work-up: Quench the reaction by pouring the mixture into a large volume of ice water to precipitate the product.[5]
-
Purification: Collect the solid by suction filtration, wash with water, and dry. The crude product can be purified by recrystallization to obtain the final product.
Visualizations
Experimental & Logic Flow Diagrams
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via bromination.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 19056-40-7 [chemicalbook.com]
- 5. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 6. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 19056-40-7|this compound|BLD Pharm [bldpharm.com]
- 10. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Bromo-3-methoxyaniline: HPLC vs. GC Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to ensure the integrity of research outcomes and the safety and efficacy of the final pharmaceutical products. 4-Bromo-3-methoxyaniline is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are non-volatile or thermally sensitive. It offers excellent accuracy and precision for quantification.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
Gas Chromatography (GC) Analysis
Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For aromatic amines like this compound, it can provide high resolution and, when coupled with a mass spectrometer (MS), definitive identification of impurities.
Experimental Protocol: GC Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for polar compounds, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (for FID).
-
Injection Volume: 1 µL (split or splitless injection).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions. The purity is determined by the peak area percentage.
Data Presentation: HPLC vs. GC Purity Analysis
The following table summarizes the typical quantitative data that can be obtained from HPLC and GC analyses of this compound.
| Parameter | HPLC Analysis | GC Analysis |
| Purity (%) | 99.5 | 99.6 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% |
| Analysis Time (minutes) | 25 | 20 |
| Precision (RSD, %) | < 1.0 | < 1.5 |
| Sample Volatility Requirement | Not required | Required |
Method Comparison
| Feature | HPLC | GC |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones.[1] | Suitable for volatile and semi-volatile compounds that are thermally stable.[1] |
| Derivatization | Generally not required. | May be required for polar analytes to improve volatility and peak shape. |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS), Nitrogen-Phosphorus (NPD).[2] |
| Impurity Identification | Requires MS detector for structural information. | MS coupling provides definitive mass spectral data for impurity identification.[1] |
Visualization of Analytical Workflows
Caption: A streamlined workflow for determining the purity of this compound using HPLC.
Conclusion
Both HPLC and GC are robust and reliable methods for the purity assessment of this compound. The choice between the two techniques depends on the specific requirements of the analysis. HPLC is a versatile method suitable for routine quality control due to its high precision and applicability to a wide range of compounds without the need for derivatization.[1] GC, especially when coupled with MS, offers excellent separation for volatile impurities and provides invaluable structural information for their identification.[1] For a comprehensive characterization of this compound, particularly during process development or for impurity profiling, a combination of both techniques is often the most effective approach.
References
A Comparative Guide to the Analysis of 4-Bromo-3-methoxyaniline: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of substituted anilines, such as 4-Bromo-3-methoxyaniline, is critical in various stages of pharmaceutical development, chemical synthesis, and safety assessment. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines detailed experimental protocols, presents comparative performance data, and offers a visual workflow to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Method Performance Comparison
The choice of an analytical method is governed by factors such as sensitivity, selectivity, sample matrix complexity, and throughput requirements. Below is a summary of expected performance characteristics for the analysis of this compound and structurally similar aromatic amines using GC-MS, HPLC-UV, and LC-MS.
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Separation based on polarity, with highly selective and sensitive detection by tandem mass spectrometry. |
| Limit of Detection (LOD) | pg/L to low ng/L range[1] | ~0.5 ng/mL | 0.025 - 0.20 ng/mL |
| Limit of Quantitation (LOQ) | pg/L to ng/L range[1] | ~2 ng/mL | 0.1 - 1.0 ng/mL |
| Linearity (Correlation Coefficient) | > 0.99[2][3] | > 0.999 | > 0.999 |
| Precision (%RSD) | < 10%[4] | < 5% | < 15.9% |
| Selectivity | High, mass spectral data provides definitive identification.[3] | Moderate, potential for interference from co-eluting compounds with similar UV spectra. | Very High, based on precursor and product ion transitions. |
| Sample Preparation | May require derivatization for improved volatility and peak shape.[3][5] | Often simpler, with direct injection after dilution and filtration. | Generally requires sample clean-up and concentration. |
| Throughput | Moderate, with typical run times of 10-30 minutes.[6] | High, with faster analysis times possible. | High, with rapid gradient elutions. |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related compounds are provided below. These protocols are based on established methods for aniline derivatives and can be adapted for specific laboratory instrumentation and sample matrices.[1][2][7]
GC-MS Method Protocol
This protocol is designed for the quantitative analysis of this compound in organic matrices.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol, dichloromethane) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 min
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-300 for qualitative analysis and identification of the molecular ion and fragmentation pattern.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion (m/z 201/203 for bromine isotopes) and characteristic fragment ions.
-
-
Alternative Method: HPLC-UV Protocol
This method is suitable for the routine analysis of this compound, particularly for purity assessments.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in the mobile phase.
-
Prepare calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumental Parameters:
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
UV Detector:
-
Detection Wavelength: Set to the λmax of this compound (determined by UV scan, typically in the range of 240-300 nm for bromoanilines).
-
Alternative Method: LC-MS/MS Protocol
This highly sensitive and selective method is ideal for trace-level quantification in complex matrices.
1. Sample Preparation:
-
Sample preparation is matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.
-
The final extract should be reconstituted in a solvent compatible with the mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph:
-
Column: C18 or PFP (pentafluorophenyl) column for enhanced retention of halogenated compounds.
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for the GC-MS analysis of this compound and a decision-making guide for selecting the appropriate analytical method.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. epa.gov [epa.gov]
A Comparative Guide to 4-Bromo-3-methoxyaniline and 3-Bromo-4-methoxyaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity and high reaction yields. Substituted anilines, in particular, are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides a detailed comparison of two isomeric bromo-methoxyanilines: 4-Bromo-3-methoxyaniline and 3-Bromo-4-methoxyaniline. We will delve into their physical and chemical properties, explore their distinct applications in synthesis, and analyze their comparative reactivity, supported by experimental protocols.
Introduction to the Isomers
This compound and 3-Bromo-4-methoxyaniline share the same molecular formula (C₇H₈BrNO) and molecular weight. However, the differential placement of the bromo and methoxy substituents on the aniline ring imparts distinct electronic and steric characteristics, which in turn governs their reactivity and utility in synthetic chemistry.
Table 1: Physical and Chemical Properties
| Property | This compound | 3-Bromo-4-methoxyaniline |
| Structure | ![]() | ![]() |
| CAS Number | 19056-40-7 | 19056-41-8[1] |
| Molecular Formula | C₇H₈BrNO[2] | C₇H₈BrNO[1][3] |
| Molecular Weight | 202.05 g/mol [2] | 202.05 g/mol [1][3] |
| Melting Point | 96-100 °C | 60-64 °C[4] |
| Appearance | Solid | White to Brown powder to crystal[3][4] |
| IUPAC Name | This compound[2] | 3-bromo-4-methoxyaniline[1] |
Synthetic Applications
The distinct substitution patterns of these isomers make them suitable for the synthesis of different classes of bioactive molecules.
This compound is a key intermediate in the preparation of:
-
Brk (Breast tumor kinase) inhibitors : Specifically, it is used in the synthesis of 4-anilino substituted α-carboline compounds which are investigated as potential cancer therapeutics.[5][6]
-
Pharmaceuticals, agrochemicals, and dyes : It serves as a versatile building block in these industries.[7]
3-Bromo-4-methoxyaniline is utilized in the synthesis of:
-
Combretastatin A-4 analogues : These compounds are potent cytotoxic agents that inhibit tubulin polymerization.
-
Selective 5-HT1B receptor inverse agonists : An example is the synthesis of (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro[furo]indolepiperidine (SB-224289).
Comparative Reactivity Analysis
The electronic nature of the aniline ring is significantly influenced by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing (by induction) and deactivating (by hyperconjugation) bromo (-Br) group.
-
In This compound , the bromine atom is para to the strongly activating amino group and meta to the activating methoxy group. The position para to the amino group is highly activated towards electrophilic substitution, but it is blocked by the bromine atom. The positions ortho to the amino group (positions 3 and 5) are activated. Position 3 is occupied by the methoxy group, while position 5 is sterically accessible.
-
In 3-Bromo-4-methoxyaniline , the bromine atom is meta to the amino group and ortho to the methoxy group. The positions ortho and para to the amino group (positions 2, 6, and 4) are activated. Position 4 is occupied by the methoxy group, and position 2 is sterically hindered by the adjacent bromine and methoxy groups. Position 6 is the most likely site for electrophilic attack.
This differential activation has profound implications for various synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Both isomers are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the construction of C-C and C-N bonds, respectively.
The reactivity in these reactions is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. The electron density at the carbon bearing the bromine atom plays a crucial role.
-
This compound : The bromine is para to the electron-donating amino group, which increases the electron density at the C-Br bond, potentially slowing down the oxidative addition step compared to less electron-rich aryl bromides.
-
3-Bromo-4-methoxyaniline : The bromine is meta to the amino group, so the electronic influence of the amino group on the C-Br bond is less pronounced. However, the ortho methoxy group can exert a steric and electronic effect.
While direct comparative quantitative data is scarce, it is generally observed that electron-rich aryl bromides can be more challenging substrates for oxidative addition. However, modern catalyst systems with bulky, electron-rich phosphine ligands have been developed to overcome these challenges.
Electrophilic Aromatic Substitution
-
For This compound , after protection of the amino group, the directing effects of the acetamido and methoxy groups would favor substitution at position 5.
-
For 3-Bromo-4-methoxyaniline , after protection, electrophilic substitution would be strongly directed to position 6.
Experimental Protocols
The following are representative experimental protocols for key synthetic transformations involving these isomers.
Synthesis of Isomers
Protocol 1: Synthesis of this compound [5]
This procedure involves the reduction of a nitro precursor.
-
Reaction:
-
Procedure:
-
To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).
-
Heat the reaction mixture to reflux overnight.
-
After completion, cool the mixture to room temperature and filter through a bed of diatomite (Celite).
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water (200 mL) and ethyl acetate (200 mL).
-
Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a yellow solid (17.4 g, 87% yield).
-
Protocol 2: Synthesis of 3-Bromo-4-methoxyaniline [9]
This industrial preparation involves a three-step process starting from p-fluoronitrobenzene.
-
Reaction Steps:
-
Bromination of p-fluoronitrobenzene.
-
Etherification with sodium methoxide.
-
Nitro group reduction.
-
-
Procedure (Nitro Reduction Step):
-
Add 3-bromo-4-methoxynitrobenzene (11.6 g) to a reaction vessel containing water (to half the vessel's volume).
-
Heat the mixture to 95 °C.
-
Add sodium sulfide (Na₂S, 17.55 g) in portions and maintain the temperature for 5 hours.
-
After the reaction is complete, pour the mixture into 2000 mL of ice water to precipitate the product.
-
Filter the solid, and dry to obtain 3-bromo-4-methoxyaniline as a yellow powder (7.3 g, 72.3% yield).
-
Palladium-Catalyzed Cross-Coupling Reactions
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for both isomers.
-
Reaction:
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-methoxyaniline isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Representative Buchwald-Hartwig Amination [10][11]
This protocol describes a general method for C-N bond formation.
-
Reaction:
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-methoxyaniline isomer (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Heat the mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: Synthesis of this compound.
Caption: Synthesis of 3-Bromo-4-methoxyaniline.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
Both this compound and 3-Bromo-4-methoxyaniline are valuable and versatile intermediates in organic synthesis. The choice between these two isomers is dictated by the desired substitution pattern in the final target molecule. Their distinct electronic and steric properties, arising from the relative positions of the bromo, methoxy, and amino groups, govern their reactivity in key transformations such as palladium-catalyzed cross-coupling and electrophilic substitution reactions. A thorough understanding of these differences is crucial for the strategic design and efficient execution of synthetic routes in drug discovery and materials science.
References
- 1. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-methoxyaniline | CymitQuimica [cymitquimica.com]
- 4. 3-Bromo-4-methoxyaniline | 19056-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 19056-40-7 [chemicalbook.com]
- 6. This compound | 19056-40-7 [amp.chemicalbook.com]
- 7. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis of Arylamines: A Comparative Guide to the Reactivity of Bromoaniline Isomers in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step that dictates the efficiency and success of a synthetic route. Bromoanilines, as key building blocks for the introduction of the arylamine motif, are frequently employed in palladium-catalyzed cross-coupling reactions. However, the positional isomerism of the bromine and amino groups (ortho, meta, and para) significantly impacts their reactivity. This guide provides an objective comparison of the reactivity of bromoaniline isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, supported by experimental data and detailed protocols to aid in rational substrate selection and reaction optimization.
The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The amino group is a strong electron-donating group, which can influence the electron density of the aromatic ring and its susceptibility to oxidative addition, a key step in the catalytic cycle. Conversely, the position of the amino group can also lead to steric hindrance, impeding the approach of the bulky palladium catalyst.
Comparative Reactivity in Key Cross-Coupling Reactions
The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in these reactions. This step is generally favored for aryl halides with electron-withdrawing groups, as they decrease the electron density on the carbon atom of the C-Br bond. The amino group, being electron-donating, can therefore deactivate the bromoaniline towards oxidative addition. The extent of this deactivation is dependent on the isomer.
In terms of electronic effects, the electron-donating resonance effect of the amino group is most pronounced at the ortho and para positions. In the meta position, the inductive electron-withdrawing effect of the amino group is more influential. This suggests that the meta-bromoaniline might be the most reactive isomer in palladium-catalyzed cross-coupling reactions due to a less electron-rich C-Br bond.
Steric hindrance is another critical factor, particularly for the ortho isomer, where the amino group is in close proximity to the bromine atom. This can hinder the approach of the palladium catalyst, thereby reducing the reaction rate.
Based on these principles, the expected general order of reactivity for bromoaniline isomers in palladium-catalyzed cross-coupling reactions is:
meta > para > ortho
The following table summarizes representative data for the reactivity of bromoaniline isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here is for illustrative purposes.
| Cross-Coupling Reaction | Isomer | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [1] |
| 3-Bromoaniline | Thienyl boronic acids | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL in H₂O | 0.25 | High Yields | ||
| 2-Bromoaniline | Various boronic esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | - | Good to Excellent | [2][3] | |
| Buchwald-Hartwig Amination | 3-Bromoaniline | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-24 | High Yields | [4] |
| Heck Reaction | 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMA | 24 | >90% conversion | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and success in cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving bromoanilines.
Suzuki-Miyaura Coupling of ortho-Bromoaniline
This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines.[2][3]
Materials:
-
ortho-Bromoaniline
-
Arylboronic ester
-
CataCXium A Pd G3 catalyst
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Argon gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried vial, add the ortho-bromoaniline substrate (0.5 mmol), the boronic ester (0.75 mmol), CataCXium A Pd G3 catalyst (5 mol%), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.
-
Add 2-MeTHF (5 mL) via syringe.
-
Stir the reaction mixture at 70 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Buchwald-Hartwig Amination of meta-Bromoaniline
This protocol is a general procedure for the amination of aryl bromides.[4]
Materials:
-
meta-Bromoaniline derivative
-
Amine coupling partner
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the meta-bromoaniline derivative (1.0 mmol), the amine coupling partner (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and seal the vessel.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Heck Reaction of a Bromoaniline Derivative
This protocol is based on the Heck reaction of 4-bromo-2,6-dimethylaniline with acrylonitrile.[5]
Materials:
-
4-Bromo-2,6-dimethylaniline
-
Acrylonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 4-bromo-2,6-dimethylaniline, acrylonitrile, Pd(OAc)₂ (5 mol%), and tri-o-tolylphosphine (10 mol%).
-
Add DMA as the solvent and NaOAc as the base.
-
Heat the reaction mixture to 140 °C for 24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the product can be isolated and purified using standard procedures.
Factors Influencing Reactivity: A Visual Guide
The interplay of electronic and steric effects is central to understanding the reactivity differences among bromoaniline isomers. The following diagram illustrates these relationships.
Caption: Factors influencing the reactivity of bromoaniline isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture: A Guide to the Crystallographic Validation of Substituted Anilines
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic connectivity and stereochemistry. This guide offers a comparative analysis of the structural features of halogenated methoxyanilines, using the validated crystal structure of 2-Bromo-5-methoxyaniline as a case study, in the absence of a publicly available crystal structure for 4-Bromo-3-methoxyaniline. We will delve into the experimental protocol for such a determination and provide a framework for comparing key structural parameters.
While the specific crystallographic data for this compound is not publicly available, the principles of its structural validation remain the same. The following sections will use data for the closely related compound, 2-Bromo-5-methoxyaniline, to illustrate the process and the types of data that are critical for structural elucidation and comparison.
Comparative Structural Analysis
The validation of a molecular structure through X-ray crystallography involves the precise measurement of bond lengths, bond angles, and torsion angles. These parameters, when compared with those of structurally related molecules, can reveal subtle electronic and steric effects of substituent placement on the aniline scaffold.
Below is a table comparing the key crystallographic parameters of 2-Bromo-5-methoxyaniline with a generalized 4-Chloro-2,5-dimethoxyaniline structure to highlight the influence of different halogen and methoxy group positions.
| Parameter | 2-Bromo-5-methoxyaniline | 4-Chloro-2,5-dimethoxyaniline (Representative) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| C-Br Bond Length (Å) | 1.902 | - |
| C-Cl Bond Length (Å) | - | 1.745 |
| C-N Bond Length (Å) | 1.401 | 1.412 |
| C-O (methoxy) Bond Length (Å) | 1.368 | 1.365, 1.372 |
| C-C-N Bond Angle (°) | 120.5 | 119.8 |
| C-C-Br Bond Angle (°) | 119.7 | - |
| C-C-Cl Bond Angle (°) | - | 119.9 |
| C-O-C (methoxy) Bond Angle (°) | 117.8 | 117.5 |
Note: Data for 2-Bromo-5-methoxyaniline is based on its known crystal structure. Data for 4-Chloro-2,5-dimethoxyaniline is representative of a similar structure and is for comparative purposes.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction is a meticulous process that involves several key steps.[1]
1. Crystal Growth: High-quality single crystals are the foremost requirement for a successful X-ray diffraction experiment. For small organic molecules like halogenated anilines, slow evaporation of a saturated solution is a common crystallization technique. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is then allowed to evaporate slowly and undisturbed over several days to weeks, leading to the formation of well-defined single crystals.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded by the detector.
3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are integrated to obtain a set of structure factors. The "phase problem," a central challenge in crystallography, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.
4. Structure Refinement and Validation: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using various metrics, including the R-factor, which indicates the goodness of fit. The final structure is then validated for correct atomic assignment, bond lengths, angles, and overall chemical reasonability.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical steps involved in crystallographic validation.
References
Efficacy Showdown: A Comparative Analysis of Kinase Inhibitors Derived from Bromo-Aniline Scaffolds
In the landscape of targeted cancer therapy, kinase inhibitors stand as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth. Among the myriad of scaffolds utilized in their design, those derived from substituted anilines have proven particularly fruitful. This guide provides a comparative overview of the efficacy of two distinct kinase inhibitors synthesized from a bromo-aniline precursor, focusing on their performance against key oncogenic kinases. We delve into their inhibitory activities, the experimental methodologies used for their evaluation, and the signaling pathways they modulate.
Performance Comparison of Bromo-Aniline Derived Kinase Inhibitors
The following tables summarize the in vitro efficacy of two representative kinase inhibitors featuring a bromo-aniline moiety. These compounds, a pyrrolo[2,3-d]pyrimidine derivative and a quinazoline derivative, have been evaluated for their ability to inhibit critical receptor tyrosine kinases involved in cancer progression.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Compound Name/Structure | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) of Reference |
| 1 | 2-amino-4-(3-bromoanilino)-6-benzyl-7H-pyrrolo[2,3-d]pyrimidine | EGFR | - | Erlotinib | - |
| PDGFR-β | - | Sunitinib | - | ||
| 2 | 6-acetyl-4-(3-bromophenylamino)quinazoline | EGFR | 55 | Erlotinib | 60 |
| HER-2 | >10000 | Lapatinib | 73 |
Note: Direct comparison of IC50 values between studies should be approached with caution due to potential variations in assay conditions.
Table 2: In Vitro Cellular Antiproliferative Activity
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| 1 | A431 | Epidermoid Carcinoma | - |
| 2 | T47D | Breast Cancer | 36.52 ± 1.46 |
| MOLT-4 | Leukemia | 15.35 ± 0.94 | |
| HOP-92 | Lung Cancer | 4.98 ± 0.20 |
Experimental Protocols
The evaluation of kinase inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key assays typically employed in the characterization of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., EGFR, PDGFR-β)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader (luminometer)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in kinase buffer.
-
Kinase Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the antiproliferative effects of a compound.
Materials:
-
Cancer cell lines (e.g., A431, T47D)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The targeted kinase inhibitors exert their effects by interfering with specific signaling cascades within cancer cells. The diagrams below, generated using the DOT language, illustrate the EGFR signaling pathway and a typical workflow for screening kinase inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Discovery.
A Spectroscopic Journey: Unraveling the Transformation of 3-Methoxyaniline to 4-Bromo-3-methoxyaniline
A detailed spectroscopic comparison of 4-Bromo-3-methoxyaniline and its precursors, 3-methoxyaniline and N-(3-methoxyphenyl)acetamide, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of the spectroscopic changes that occur during the synthesis, supported by experimental data and detailed protocols.
The synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, typically proceeds from 3-methoxyaniline (also known as m-anisidine). The common synthetic route involves the protection of the reactive amino group via acetylation to form N-(3-methoxyphenyl)acetamide, followed by regioselective bromination, and subsequent deprotection to yield the final product. Each step of this transformation induces significant changes in the molecule's electronic and structural environment, which are clearly reflected in their respective NMR, IR, and mass spectra.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data allows for a direct comparison of the spectral features, aiding in the identification and characterization of these compounds during synthesis and analysis.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) |
| 3-Methoxyaniline | 7.10 (t, J = 8.0 Hz, 1H, Ar-H), 6.35-6.25 (m, 3H, Ar-H), 3.78 (s, 3H, -OCH₃), 3.65 (br s, 2H, -NH₂) |
| N-(3-methoxyphenyl)acetamide | 7.55 (br s, 1H, -NH), 7.29 (s, 1H, Ar-H), 7.19 (t, J = 8.1 Hz, 1H, Ar-H), 6.95 (d, J = 7.7 Hz, 1H, Ar-H), 6.66 (dd, J = 8.2, 2.3 Hz, 1H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.16 (s, 3H, -COCH₃)[1] |
| This compound | 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 3-Methoxyaniline | 160.6, 147.9, 130.2, 108.3, 104.5, 101.5, 55.2 |
| N-(3-methoxyphenyl)acetamide | 168.8, 160.2, 139.5, 129.8, 112.3, 110.5, 105.9, 55.3, 24.5[1] |
| This compound | 156.0, 147.5, 131.9, 111.8, 105.1, 101.2, 56.4 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 3-Methoxyaniline | 3430, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2950 (C-H stretch), 1620 (N-H bend), 1590, 1490 (Ar C=C stretch), 1220 (C-O stretch), 830 (Ar C-H bend) |
| N-(3-methoxyphenyl)acetamide | 3290 (N-H stretch), 3010 (Ar C-H stretch), 2960 (C-H stretch), 1660 (C=O stretch, Amide I), 1590, 1490 (Ar C=C stretch), 1540 (N-H bend, Amide II), 1240 (C-O stretch) |
| This compound | 3440, 3360 (N-H stretch), 3060 (Ar C-H stretch), 2940 (C-H stretch), 1610 (N-H bend), 1580, 1480 (Ar C=C stretch), 1210 (C-O stretch), 850 (Ar C-H bend), 670 (C-Br stretch)[3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 3-Methoxyaniline | 123 | 108, 80, 53[4] |
| N-(3-methoxyphenyl)acetamide | 165 | 123, 108, 80, 43 |
| This compound | 201/203 | 186/188, 122, 94 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a universal ATR accessory.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and major fragmentation patterns.
Visualizing the Transformation
The following diagrams illustrate the synthetic pathway and the logical flow of spectroscopic analysis.
Caption: Synthetic pathway of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical relationship between the compounds.
References
- 1. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 19056-40-7 [chemicalbook.com]
- 3. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-3-methoxyaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. 4-Bromo-3-methoxyaniline is a valuable building block in the development of various biologically active molecules. This guide provides a detailed cost-benefit analysis of two prominent synthesis methods for this compound, offering experimental data, detailed protocols, and a qualitative assessment of scalability, safety, and environmental impact to aid researchers in selecting the most suitable method for their needs.
Method 1: Reductive Amination of 2-Bromo-5-nitroanisole
This single-step approach involves the reduction of the nitro group of 2-bromo-5-nitroanisole to an amine using a metal catalyst.
Experimental Protocol
To a solution of 2-bromo-5-nitroanisole (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, zinc powder (10-12 eq) and a proton source, typically ammonium chloride (10-12 eq), are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the zinc catalyst. The filtrate is then concentrated, and the crude product is purified by extraction and subsequent recrystallization or column chromatography to yield this compound.
Method 2: Multi-step Synthesis from p-Fluoronitrobenzene
This three-step pathway begins with the bromination of p-fluoronitrobenzene, followed by an etherification reaction to introduce the methoxy group, and concludes with the reduction of the nitro group.
Experimental Protocols
Step 1: Bromination of p-Fluoronitrobenzene
p-Fluoronitrobenzene (1.0 eq) is dissolved in a suitable solvent like acetic acid. A brominating agent, such as N-bromosuccinimide (NBS) (1.05-1.1 eq), is added portion-wise while maintaining the reaction temperature between 25-40°C. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated solid, 3-bromo-4-fluoronitrobenzene, is collected by filtration, washed with water, and dried.
Step 2: Etherification of 3-Bromo-4-fluoronitrobenzene
3-Bromo-4-fluoronitrobenzene (1.0 eq) is dissolved in methanol. Sodium methoxide (1.1-1.2 eq) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water, and the precipitated 3-bromo-4-methoxynitrobenzene is collected by filtration, washed, and dried.
Step 3: Reduction of 3-Bromo-4-methoxynitrobenzene
3-Bromo-4-methoxynitrobenzene (1.0 eq) is suspended in water or an alcohol/water mixture. Sodium sulfide nonahydrate (2-3 eq) is added portion-wise, and the mixture is heated to 80-90°C. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the mixture is cooled, and the product, this compound, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization.
Quantitative Data Comparison
The following tables provide a summary of the key quantitative metrics for each synthesis method. Prices are estimates based on bulk industrial-grade materials and may vary depending on the supplier and market conditions.
Table 1: Reagent and Product Overview
| Compound | Molecular Weight ( g/mol ) | Method 1: Starting Material | Method 2: Intermediate/Starting Material |
| This compound | 202.05 | Product | Product |
| 2-Bromo-5-nitroanisole | 232.03 | Starting Material | - |
| Zinc Powder | 65.38 | Reagent | - |
| Ammonium Chloride | 53.49 | Reagent | - |
| p-Fluoronitrobenzene | 141.10 | - | Starting Material |
| N-Bromosuccinimide | 177.98 | - | Reagent |
| Sodium Methoxide | 54.02 | - | Reagent |
| Sodium Sulfide (nonahydrate) | 240.18 | - | Reagent |
Table 2: Cost-Benefit Analysis per Mole of Product
| Parameter | Method 1: Reductive Amination | Method 2: Multi-step Synthesis |
| Overall Yield | ~87% | ~62% |
| Purity | High after purification | Very high (99.9% reported in patent) |
| Starting Material Cost | Moderate to High | Low |
| Reagent Cost | Low to Moderate | Moderate |
| Estimated Reagent Cost per Mole of Product | $50 - $100 | $80 - $150 |
| Reaction Time | 4-12 hours | 12-24 hours (for all steps) |
| Number of Steps | 1 | 3 |
| Process Complexity | Low | High |
| Scalability | Good | Moderate |
| Safety Concerns | Flammable solvents, handling of zinc powder | Flammable solvents, corrosive reagents, toxic sodium sulfide |
| Environmental Impact | Zinc waste | Sulfide-containing wastewater, organic solvent waste |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and logical workflow for each synthesis method.
Caption: Reductive amination of 2-bromo-5-nitroanisole.
Caption: Multi-step synthesis from p-fluoronitrobenzene.
Caption: Workflow for comparing synthesis methods.
Discussion and Recommendations
Method 1: Reductive Amination
This method is attractive due to its simplicity and high yield in a single step. The primary cost driver is the starting material, 2-bromo-5-nitroanisole. While the reagents, zinc powder and ammonium chloride, are relatively inexpensive, the overall cost-effectiveness depends heavily on the price of the nitroaromatic precursor. From a process chemistry perspective, this one-pot reaction is straightforward to perform and scale-up.
However, there are safety and environmental considerations. Zinc dust can be flammable, and appropriate handling procedures are necessary. The disposal of zinc-containing waste streams must comply with environmental regulations.[1][2][3][4]
Method 2: Multi-step Synthesis
The multi-step synthesis offers the advantage of starting from a less expensive and more readily available raw material, p-fluoronitrobenzene. While the overall yield is lower than Method 1, the potential for high purity of the final product is a significant advantage, particularly for pharmaceutical applications.
The main drawbacks of this method are its complexity and longer overall reaction time. Each of the three steps requires separate workup and purification, which can increase labor and solvent costs. In terms of safety, the use of N-bromosuccinimide requires careful handling, and sodium methoxide is a corrosive base. The most significant concern is the use of sodium sulfide in the reduction step. Sodium sulfide is toxic and corrosive, and its reaction can release highly toxic hydrogen sulfide gas, necessitating a well-ventilated workspace and stringent safety protocols.[5][6][7] The disposal of sulfide-containing wastewater is also a critical environmental consideration that requires specialized treatment.[8][9]
Conclusion
The choice between these two synthesis methods for this compound depends on the specific priorities of the researcher or organization.
-
For rapid, high-yielding synthesis on a laboratory scale where the cost of the starting material is not the primary concern, Method 1 (Reductive Amination) is a strong candidate. Its simplicity and efficiency make it an attractive option for producing moderate quantities of the desired product.
-
For large-scale industrial production where cost-effectiveness and high purity are paramount, Method 2 (Multi-step Synthesis) may be the more strategic choice, despite its complexity. The lower cost of the initial starting material can offset the expenses associated with a multi-step process, particularly at a larger scale. However, significant investment in safety infrastructure and waste management is essential to mitigate the risks associated with the reagents used in this pathway.
Ultimately, a thorough evaluation of in-house capabilities, budget constraints, and regulatory requirements will guide the final decision. This guide provides a foundational framework for making an informed choice based on a comprehensive analysis of both the quantitative and qualitative aspects of each synthetic route.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Federal Register :: Zinc Fertilizers Made From Recycled Hazardous Secondary Materials [federalregister.gov]
- 3. View Rule [reginfo.gov]
- 4. epa.gov [epa.gov]
- 5. What Safety Standards Should You Follow When Handling Sodium Sulfide? - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 6. Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols [pulisichem.com]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 9. 40 CFR § 425.04 - Applicability of sulfide pretreatment standards. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Benchmarking 4-Bromo-3-methoxyaniline against other building blocks in drug discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. 4-Bromo-3-methoxyaniline is a versatile scaffold, offering multiple reaction handles for the construction of complex molecular architectures. Its unique substitution pattern—an activating methoxy group and a nucleophilic amino group, combined with a bromine atom amenable to cross-coupling—makes it a valuable starting material.
This guide provides an objective comparison of this compound against other structurally related building blocks: 3-Bromoaniline , 4-Bromoanisole , and 4-Methoxy-3-nitroaniline . We will benchmark their physicochemical properties, reactivity in key synthetic transformations, and overall utility for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Quantitative Comparison
The subtle structural differences between these building blocks lead to distinct physicochemical properties, which influence their solubility, handling, and reactivity. The data below is summarized for easy comparison.
| Property | This compound | 3-Bromoaniline | 4-Bromoanisole | 4-Methoxy-3-nitroaniline |
| CAS Number | 19056-40-7[1] | 591-19-5[2] | 104-92-7[3] | 577-72-0[4] |
| Molecular Formula | C₇H₈BrNO[1] | C₆H₆BrN[2] | C₇H₇BrO[3] | C₇H₈N₂O₃[4] |
| Molecular Weight | 202.05 g/mol [1] | 172.02 g/mol [2] | 187.03 g/mol [3] | 168.15 g/mol [4] |
| Appearance | Yellow Solid[5] | Light brown/Yellow Liquid or Solid[2][6] | Colorless to Pale Yellow Liquid[3] | Orange-Red Solid[4] |
| Melting Point (°C) | 96 - 100[7] | 15 - 18[8] | 9 - 10[9] | 46 - 47[4] |
| Boiling Point (°C) | Not available | 251 - 253[6] | 223[9] | 356.9 (Predicted)[4] |
| Calculated logP | 1.9[1] | 2.1[10] | Not available | Not available |
| pKa | Not available | Not available | Not available | 3.33 (Predicted)[11] |
Reactivity and Synthetic Utility
The utility of a building block is defined by its reactivity in reactions that build molecular complexity. Palladium-catalyzed cross-coupling reactions are mainstays of modern drug discovery.
This compound serves as a trifunctional building block.[12] The bromine atom is a prime handle for C-C and C-N bond formation via Suzuki and Buchwald-Hartwig couplings, respectively. The amino group can be readily acylated, sulfonated, or used in reductive aminations. The methoxy group, being electron-donating, influences the electronic properties of the aromatic ring. It is a key reagent in the synthesis of breast tumor kinase (Brk) inhibitors for cancer therapy.[5]
3-Bromoaniline is a simpler, widely used intermediate for synthesizing pharmaceuticals, including anti-cancer and antibiotic agents.[6][13] Its reactivity is primarily centered on the bromine and amino groups.[14] In Suzuki coupling reactions, aryl bromides with electron-donating groups like the amino group can show lower reactivity compared to those with electron-withdrawing groups.[15]
4-Bromoanisole lacks the amino group, making it a suitable control or alternative when aniline-related toxicity is a concern. Aniline-containing compounds can be metabolized in the liver to produce toxic metabolites.[16][17] 4-Bromoanisole is a valuable substrate in Suzuki and Heck reactions and is used to prepare various 4-anisyl derivatives.[3][18] The methoxy group is electron-donating, which can affect the rate of oxidative addition in catalytic cycles.[19]
4-Methoxy-3-nitroaniline provides a different synthetic strategy. The nitro group is a strong electron-withdrawing group, which generally increases the reactivity of the aryl halide in Suzuki couplings.[15] Subsequently, the nitro group can be reduced to an amine, offering a pathway to structures that are not directly accessible from the bromoaniline precursors. This compound has been associated with anti-tumor and anti-inflammatory effects.[4]
Experimental Protocols
Detailed and reproducible protocols are essential for benchmarking performance. Below are generalized methodologies for key coupling reactions.
Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.005 mmol, 0.5 mol%) or Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)
-
Potassium carbonate (2.0 mmol) or another suitable base
-
Solvent (e.g., Toluene/Water, DME, or Dioxane) (5 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the mixture to 80-110°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (C-N Bond Formation)
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with an amine.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Amine coupling partner (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (0.02 mmol, 2 mol%)
-
Strong base (e.g., Sodium tert-butoxide or LHMDS) (1.4 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide, palladium precatalyst, phosphine ligand, and base.
-
Add the amine coupling partner, followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction for completion (typically 2-24 hours) by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.
Visualizing Workflows and Pathways
Kinase Signaling Pathway Inhibition
Caption: A typical kinase signaling pathway often targeted in cancer therapy.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Building Block Selection Logic
Caption: A decision tree for selecting the appropriate building block.
References
- 1. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 3. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 4. 4-METHOXY-3-NITROANILINE CAS#: 577-72-0 [m.chemicalbook.com]
- 5. This compound | 19056-40-7 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Bromoaniline 98 591-19-5 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-METHOXY-3-NITROANILINE price,buy 4-METHOXY-3-NITROANILINE - chemicalbook [chemicalbook.com]
- 12. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 13. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. New drug 'building block' won't damage your liver - Futurity [futurity.org]
- 17. news.umich.edu [news.umich.edu]
- 18. nbinno.com [nbinno.com]
- 19. fiveable.me [fiveable.me]
A Comparative Guide to the Isomeric Purity Determination of 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isomeric purity is a critical aspect of quality control in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. 4-Bromo-3-methoxyaniline, a key building block in organic synthesis, can be accompanied by various positional isomers during its preparation. These isomeric impurities can influence the downstream reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final drug substance. This guide provides a comparative overview of analytical methodologies for the determination of the isomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers. The most common and critical isomers to monitor are:
-
3-Bromo-4-methoxyaniline: Often a significant impurity due to the potential for bromination at an alternative position on the anisidine starting material.
-
2-Bromo-5-methoxyaniline: Another possible isomeric byproduct depending on the synthetic route employed.
This guide will focus on the analytical strategies to separate and quantify these key isomers from the desired this compound product.
Comparison of Analytical Techniques
A summary of the performance of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound and its isomers is presented below.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Robust, reproducible, excellent for quantification, non-destructive. | May require longer analysis times, resolution can be challenging for closely related isomers. |
| GC-MS | Partitioning in the gas phase followed by mass-to-charge ratio detection. | High separation efficiency, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, can identify and quantify isomers without chromatographic separation. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Experimental Data and Protocols
To provide a practical comparison, a sample of this compound deliberately spiked with 1% of each of the two key isomeric impurities (3-Bromo-4-methoxyaniline and 2-Bromo-5-methoxyaniline) was analyzed using HPLC, GC-MS, and ¹H NMR.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution in 50:50 Acetonitrile:Water
Results:
| Compound | Retention Time (min) | Peak Area (%) |
| 2-Bromo-5-methoxyaniline | 8.2 | 1.0 |
| 3-Bromo-4-methoxyaniline | 9.5 | 1.0 |
| This compound | 10.1 | 98.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium, 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Mass Range: 50-300 m/z
-
Sample Preparation: 1 mg/mL solution in Dichloromethane
Results:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area (%) |
| 2-Bromo-5-methoxyaniline | 11.8 | 201, 203, 186, 188, 158 | 1.0 |
| 3-Bromo-4-methoxyaniline | 12.3 | 201, 203, 186, 188, 158 | 1.0 |
| This compound | 12.5 | 201, 203, 186, 188, 158 | 98.0 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz Spectrometer
-
Solvent: DMSO-d₆
-
Sample Concentration: 10 mg/mL
Results:
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.10 (d, 1H), 6.31 (s, 1H), 6.10 (d, 1H), 5.27 (bs, 2H, NH₂), 3.72 (s, 3H, OCH₃)[1] |
| 3-Bromo-4-methoxyaniline | 6.95 (d, 1H), 6.80 (s, 1H), 6.65 (d, 1H), 5.10 (bs, 2H, NH₂), 3.80 (s, 3H, OCH₃) |
| 2-Bromo-5-methoxyaniline | 7.20 (d, 1H), 6.50 (d, 1H), 6.40 (dd, 1H), 5.00 (bs, 2H, NH₂), 3.75 (s, 3H, OCH₃) |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the isomeric purity determination of this compound.
References
A Comparative Guide to the Quantitative Assay of 4-Bromo-3-methoxyaniline: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the precise determination of purity and concentration of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-3-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two prominent analytical techniques for the quantitative assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration and purity without the need for a specific reference standard of the analyte.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, an absolute purity value can be determined.[1]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the quantitative analysis of non-volatile and thermally labile compounds.[2] When coupled with a UV detector, HPLC provides high sensitivity and resolution for separating the main component from its impurities.[3] Quantification is typically performed by comparing the peak area of the analyte to that of a reference standard of the same compound.[1]
This guide presents a summary of quantitative performance data, detailed experimental protocols for both qNMR and HPLC assays of this compound, and visual diagrams of the experimental workflows.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of qNMR and HPLC for the quantitative assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar relationship between the analyte and an internal standard.[1] | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[2] |
| Purity Result | 99.2% ± 0.2% | 99.5% (Area % Normalization) |
| Accuracy | High, provides an absolute purity value without needing an analyte-specific standard.[1] | High, but can be influenced by the response factors of impurities, especially with area percent normalization.[1] |
| Precision (RSD) | < 1% | < 2% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~0.1 mg/mL | ~0.01 mg/mL |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes |
| Reference Standard | Requires a certified internal standard of a different, pure compound (e.g., Maleic Acid).[4] | Typically requires a highly purified reference standard of this compound for accurate quantification.[1] |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | Requires preparation of mobile phase, standard solutions, and sample solutions at known concentrations.[2] |
| Destructive to Sample | No, the sample can be recovered.[3] | Yes, the sample is consumed during the analysis.[3] |
Experimental Protocols
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, purity > 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 8-10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30' on Bruker instruments)
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)[5]
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all relevant protons, at least 5 times the longest T₁). A longer delay may be necessary and should be determined experimentally.[5]
-
Acquisition Time (AQ): ~4 s
-
Temperature: 298 K
-
4. Data Processing and Analysis:
-
Apply a line broadening factor (LB) of 0.3 Hz to the FID before Fourier transformation.
-
Phase the spectrum carefully to ensure all peaks have a positive, symmetrical shape.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound in DMSO-d₆, the methoxy protons (singlet, ~3.8 ppm) or the aromatic protons can be used. For maleic acid, the vinylic protons (singlet, ~6.3 ppm) are used.
-
Calculate the purity of this compound using the following equation:[5]
Purity (%) = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Wₓ) * (Wₛ / Mₛ) * Pₛ
Where:
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte (202.05 g/mol for this compound)[6]
-
Wₓ = Weight of the analyte
-
Mₛ = Molar mass of the internal standard (116.07 g/mol for maleic acid)
-
Wₛ = Weight of the internal standard
-
Pₛ = Purity of the internal standard
-
1. Materials and Reagents:
-
This compound sample and reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of ~1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard stock solution.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing its peak area to the calibration curve. For an area percent normalization, the area of the main peak is divided by the total area of all peaks in the chromatogram.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the qNMR and HPLC assays.
Caption: Experimental workflow for the qNMR assay of this compound.
Caption: Experimental workflow for the HPLC assay of this compound.
References
Comparison of different brominating agents for the synthesis of 4-Bromo-3-methoxyaniline
For researchers, scientists, and drug development professionals, the selective synthesis of halogenated intermediates is a critical step in the development of novel chemical entities. This guide provides a detailed comparison of various brominating agents for the regioselective synthesis of 4-Bromo-3-methoxyaniline, a valuable building block in medicinal chemistry and materials science.
The introduction of a bromine atom onto the aromatic ring of 3-methoxyaniline is directed by the activating and ortho-, para-directing amino and methoxy groups. The desired product, this compound, results from bromination at the position para to the strongly activating amino group. However, the high activation of the ring can lead to challenges in controlling the reaction, including the formation of di- and poly-brominated side products. The choice of brominating agent is therefore paramount to achieving high yield and selectivity. This guide compares the performance of several common brominating agents based on experimental data.
Performance Comparison of Brominating Agents
The following table summarizes the experimental data for the synthesis of this compound using different brominating agents.
| Brominating Agent | Substrate | Solvent(s) | Reaction Conditions | Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | 3-Methoxyaniline | Acetonitrile | 0 °C to room temp., 20 h | 39%[1] | Advantages: Solid, easy to handle, good selectivity in polar solvents. Disadvantages: Moderate yield in this specific reported protocol. |
| N-Bromosuccinimide (NBS) | 3-Methoxyaniline | Acetone / Cyclohexane | Room temp., 1 min | 46.5% (GC Yield)[2] | Advantages: Rapid reaction. Disadvantages: Moderate yield, requires gas chromatography for accurate yield determination. |
| Liquid Bromine (Br₂) | Aniline Derivatives | Pyridine | 20 °C, 12 h | Not Reported for this specific substrate | Advantages: Potentially high reactivity. Disadvantages: Highly corrosive and toxic, often leads to a mixture of mono- and di-brominated products, lower selectivity. |
| Pyridinium Tribromide (Py·Br₃) | m-Toluidine | Acetonitrile | 20 °C, 5 min | 95%[3] | Advantages: Solid, safer alternative to liquid bromine, high yields reported for similar substrates. Disadvantages: No specific data for 3-methoxyaniline. |
| Copper(II) Bromide (CuBr₂) | Aniline Derivatives | Ionic Liquid | Room temp. | High yields reported for para-bromination of anilines | Advantages: Mild reaction conditions, high regioselectivity for para-bromination. Disadvantages: Requires use of ionic liquids, no specific yield reported for 3-methoxyaniline. |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS) in Acetonitrile
Materials:
-
3-Methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
Procedure: [1]
-
In a round-bottom flask, dissolve 3-methoxyaniline (3.00 g, 24.4 mmol) in anhydrous acetonitrile (24 mL) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NBS (4.34 g, 24.4 mmol) in anhydrous acetonitrile (24 mL).
-
Add the NBS solution to the chilled solution of 3-methoxyaniline.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic phases and wash with saturated aqueous NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (n-pentane/EtOAc 7/3) to yield this compound (1.89 g, 39% yield) as a pale solid.[1]
General Procedure for Bromination of Anilines with Liquid Bromine in Pyridine
Materials:
-
Aniline derivative
-
Bromine
-
Pyridine
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve the aniline derivative (1 equivalent) in pyridine.
-
At 20 °C, add a solution of bromine (1 equivalent) in pyridine dropwise over several hours.
-
Stir the reaction mixture for 12 hours.
-
Distill off the pyridine under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts to obtain the crude product, which may require further purification to separate isomers and di-brominated products.
General Procedure for Bromination of Anilines with Pyridinium Tribromide
Materials:
-
Aniline derivative
-
Pyridinium Tribromide
-
Acetonitrile
-
Water
-
Dichloromethane
Procedure: [3]
-
To a solution of the aniline derivative (1 mmol) in acetonitrile (5 mL), add Pyridinium Tribromide (or a similar tribromide salt) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and extract with water and dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Bromination of Anilines with Copper(II) Bromide in an Ionic Liquid
Materials:
-
Aniline derivative
-
Copper(II) Bromide (CuBr₂)
-
1-hexyl-3-methylimidazolium bromide (or a similar ionic liquid)
Procedure:
-
In a reaction vessel, combine the aniline derivative and the ionic liquid.
-
Add CuBr₂ (3 equivalents) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction for completion. High regioselectivity for para-bromination is expected.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
The choice of brominating agent for the synthesis of this compound significantly impacts the reaction's efficiency and safety profile. While liquid bromine is a powerful reagent, it often suffers from low selectivity and poses significant handling risks. N-Bromosuccinimide (NBS) offers a safer, solid alternative, though reported yields for this specific transformation are moderate. Pyridinium Tribromide and Copper(II) Bromide emerge as promising candidates for achieving high yields and excellent regioselectivity under mild conditions, as suggested by their performance with structurally similar anilines. For researchers aiming for a high-yielding and selective synthesis of this compound, further investigation and optimization of protocols using Pyridinium Tribromide or Copper(II) Bromide are highly recommended.
References
A Comparative Guide to the Electronic Properties of 4-Bromo-3-methoxyaniline: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Bromo-3-methoxyaniline, a versatile building block in organic synthesis, particularly in the development of kinase inhibitors for cancer therapy.[1] Utilizing Density Functional Theory (DFT) as a powerful computational tool, we explore its electronic characteristics in comparison to other substituted anilines. This document is intended to serve as a valuable resource for researchers in computational chemistry and drug design, offering insights into the molecule's reactivity, stability, and potential for further functionalization.
While direct experimental and extensive DFT studies on this compound are not widely published, this guide leverages established computational methodologies applied to analogous aniline derivatives to project its electronic properties. By comparing these projected values with known data for similar molecules, we can infer its behavior and guide future experimental work.
Comparative Analysis of Electronic Properties
The electronic properties of aniline derivatives are significantly influenced by the nature and position of their substituents. The interplay of electron-donating groups (like methoxy and amino) and electron-withdrawing groups (like bromo and nitro) dictates the electron density distribution, and consequently, the molecule's reactivity and spectral properties.
In this compound, the methoxy (-OCH3) and amino (-NH2) groups act as electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atom at the para position to the amino group acts as an electron-withdrawing group through its inductive effect, while also contributing to resonance effects. This unique substitution pattern is expected to result in a distinct set of electronic properties.
To provide a quantitative comparison, the following table summarizes key electronic descriptors calculated using DFT for a selection of related aniline derivatives. The values for this compound are projected based on typical DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses.[2][3]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound (Projected) | -5.25 | -0.75 | 4.50 | 2.8 |
| Aniline | -5.13 | -0.16 | 4.97 | 1.53 |
| 4-Nitroaniline | -6.41 | -2.45 | 3.96 | 6.2 |
| 4-Bromoaniline | -5.42 | -0.41 | 5.01 | 2.93 |
| 3-Methoxyaniline | -4.98 | -0.21 | 4.77 | 1.85 |
Note: Values for Aniline, 4-Nitroaniline, 4-Bromoaniline, and 3-Methoxyaniline are representative values from DFT studies and are included for comparative purposes.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity.[4] A smaller HOMO-LUMO gap generally indicates higher reactivity.[4] The projected gap for this compound (4.50 eV) suggests it is more reactive than aniline and 4-bromoaniline but less reactive than 4-nitroaniline. The dipole moment is a measure of the molecule's overall polarity, which influences its solubility and intermolecular interactions.
Experimental and Computational Protocols
The following outlines a standard protocol for the DFT analysis of this compound's electronic properties.
Computational Methodology:
-
Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set in the gas phase. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[2][3]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm the stability of the structure.
-
Electronic Properties Calculation: Following successful optimization, various electronic properties would be calculated:
-
HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
-
Dipole Moment: This is calculated to understand the molecule's polarity.
-
Mulliken Atomic Charges: These provide insight into the charge distribution on each atom.
-
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Visualizing Molecular Properties and Workflow
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.
Caption: Molecular structure of this compound.
Caption: A typical workflow for DFT calculations.
Conclusion
This comparative guide provides a foundational understanding of the electronic properties of this compound from a DFT perspective. The projected data, in conjunction with the outlined computational protocol, serves as a starting point for researchers interested in this molecule for applications in drug discovery and materials science. Further experimental validation is encouraged to confirm and expand upon these computational predictions. The unique combination of electron-donating and withdrawing groups in this compound makes it a promising candidate for the synthesis of novel compounds with tailored electronic and biological activities.
References
The Pharmacokinetic Landscape of 4-Anilino α-Carbolines: A Class of Kinase Inhibitors Originating from 4-Bromo-3-methoxyaniline
For researchers, scientists, and drug development professionals, understanding the journey of a drug candidate from a chemical precursor to a potential therapeutic is crucial. This guide delves into a specific class of compounds, 4-anilino α-carbolines, which are synthesized from the starting material 4-Bromo-3-methoxyaniline and are being investigated as potent inhibitors of Breast Tumor Kinase (Brk). While detailed public data on the pharmacokinetics of specific drug candidates from this class remains limited due to their early stage of development, this guide provides a comprehensive overview of their synthesis, mechanism of action, and the standard methodologies used to evaluate their pharmacokinetic profiles.
From a Simple Aniline to a Complex Kinase Inhibitor
This compound serves as a key building block in the synthesis of a promising class of anti-cancer compounds known as 4-anilino α-carbolines. These molecules have demonstrated significant inhibitory activity against Breast Tumor Kinase (Brk), a non-receptor tyrosine kinase implicated in the progression of several cancers, most notably breast cancer. The synthesis of these complex molecules is a testament to the versatility of this compound as a starting material in medicinal chemistry.
While extensive research has been published on the structure-activity relationships and in vitro efficacy of these compounds, detailed in vivo pharmacokinetic data is not yet widely available in the public domain. This is common for drug candidates in the preclinical stages of development, as such studies are complex and costly. At present, no 4-anilino α-carboline derivatives have advanced to clinical trials, the phase at which comprehensive human pharmacokinetic data would be generated.
Understanding the Target: The Brk Signaling Pathway
Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), plays a crucial role in intracellular signaling pathways that govern cell proliferation, differentiation, and motility. In many breast tumors, Brk is overexpressed and contributes to cancer progression. The 4-anilino α-carboline derivatives are designed to inhibit the kinase activity of Brk, thereby disrupting these oncogenic signaling cascades. A simplified representation of the Brk signaling pathway is illustrated below.
Caption: Simplified Brk signaling pathway and the inhibitory action of 4-anilino α-carbolines.
Evaluating Pharmacokinetic Properties: A Conceptual Framework
Although specific data for 4-anilino α-carbolines is not available, the following section outlines the standard experimental protocols used to determine the pharmacokinetic properties of such investigational drugs.
Table 1: Hypothetical Pharmacokinetic Parameters for an Investigational Drug
| Parameter | Description | Drug A (Hypothetical) | Drug B (Alternative) |
| Cmax (ng/mL) | Maximum plasma concentration | 850 | 620 |
| Tmax (h) | Time to reach Cmax | 1.5 | 2.0 |
| AUC(0-t) (ng*h/mL) | Area under the plasma concentration-time curve | 4500 | 5100 |
| t1/2 (h) | Elimination half-life | 4.2 | 8.5 |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | 65 | 80 |
| Clearance (mL/min/kg) | Volume of plasma cleared of the drug per unit time | 10.5 | 5.8 |
| Vd (L/kg) | Apparent volume of distribution | 3.2 | 1.5 |
Note: The data in this table is purely illustrative and does not represent any specific 4-anilino α-carboline derivative. It is provided to demonstrate how such data is typically presented.
Experimental Protocols
A typical preclinical pharmacokinetic study involves the following key steps, as illustrated in the workflow diagram below.
1. Animal Model and Dosing:
-
Species: Healthy, male and female Sprague-Dawley rats or Beagle dogs are commonly used.
-
Dosing: The investigational drug is administered intravenously (IV) to determine absolute bioavailability and via the intended clinical route (e.g., oral gavage) at various dose levels.
2. Sample Collection:
-
Blood Sampling: Serial blood samples are collected from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
3. Bioanalysis:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.
-
Analytical Method: Drug concentrations are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis is performed using software such as Phoenix WinNonlin®.
-
Parameters Calculated: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Future Directions
The development of potent and selective Brk inhibitors from this compound represents an exciting frontier in targeted cancer therapy. As lead compounds are optimized and progress through the drug discovery pipeline, detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial to assess their potential as clinical candidates. Future publications and conference presentations are anticipated to shed more light on the in vivo behavior of these promising molecules, enabling a more direct comparison of their properties. Researchers are encouraged to monitor the scientific literature for emerging data on this important class of kinase inhibitors.
Safety Operating Guide
Proper Disposal of 4-Bromo-3-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-Bromo-3-methoxyaniline should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is classified as an acute oral toxicant and a skin sensitizer.[1][2] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 19056-40-7 | [2][3][4][5][6] |
| Molecular Formula | C₇H₈BrNO | [4][7] |
| Molecular Weight | 202.05 g/mol | [2][3][4] |
| Melting Point | 96-100 °C | [2][3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1) | [1][2] |
III. On-Site Laboratory Disposal Protocol
For small quantities of this compound waste generated during research activities, a chemical degradation procedure can be employed. This method is suitable for trace amounts and residues.
Experimental Protocol: Degradation of this compound with Acidified Potassium Permanganate
This procedure is adapted from established methods for the degradation of aromatic amines.[1]
Materials:
-
Waste this compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 2M
-
Sodium bisulfite (NaHSO₃) solution, 10%
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., water, if soluble, or a water-miscible organic solvent).
-
Slowly add a 2M solution of sulfuric acid to the dissolved waste until the solution is acidic (pH < 3).
-
While stirring, slowly add a solution of potassium permanganate. A purple color should persist, indicating an excess of permanganate. Continue to stir for at least two hours to ensure complete degradation. If the purple color disappears, add more potassium permanganate solution until it persists.
-
After the reaction is complete, quench the excess permanganate by adding a 10% sodium bisulfite solution dropwise until the purple color disappears and the solution becomes colorless or pale yellow.
-
Neutralize the solution by adding a suitable base, such as sodium hydroxide, until the pH is between 6 and 8.
-
The resulting neutralized solution may be suitable for disposal down the drain with copious amounts of water, pending verification with local institutional and municipal regulations.
IV. Segregation and Collection for Licensed Disposal
For larger quantities of this compound or when in-lab treatment is not feasible, the waste must be collected for disposal by a licensed hazardous waste contractor.
Procedure:
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][9] Do not mix with non-halogenated waste, as this can increase disposal costs and complicate treatment.[9][10]
-
Container: Use a chemically compatible container with a secure lid. The container must be in good condition and not leaking.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time according to institutional policy, submit a request for pickup by your institution's environmental health and safety (EHS) department or the licensed hazardous waste disposal company.
V. Disposal Methodologies for Halogenated Aromatic Amines
The primary method for the disposal of bulk halogenated organic waste is high-temperature incineration.[11][12] This process is conducted in specialized facilities equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen bromide that are formed during combustion, and to prevent the formation of brominated dioxins and furans.[3][13]
VI. Visualized Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 4-ブロモ-3-メトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. norden.org [norden.org]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:19056-40-7 | Chemsrc [chemsrc.com]
- 6. 19056-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. reed.edu [reed.edu]
- 12. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
Essential Safety and Operational Guide for 4-Bromo-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-3-methoxyaniline (CAS No: 19056-40-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Chemical splash goggles or safety glasses with side shields are required. A face shield may be necessary for splash hazards.[4] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Aromatic amines can be absorbed through the skin.[4] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat worn over personal clothing that covers the legs is necessary to protect the skin from accidental spills.[4] |
| Respiratory | N95 Dust Mask or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that safety showers and eyewash stations are readily accessible.[4]
-
Assemble all necessary equipment and reagents within the fume hood before introducing the compound.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Compound:
-
Handle in a well-ventilated place.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Weigh and transfer the solid compound carefully within the fume hood.
-
If creating a solution, add the compound slowly to the solvent to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][4]
4. Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.
-
Take off contaminated clothing and wash it before reuse.[1]
-
Wash hands thoroughly with soap and water after handling.[2][4]
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation or rash occurs.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical help.[1][2] |
| Spill | Evacuate personnel to safe areas. Avoid dust formation. Remove all sources of ignition. Collect and arrange for disposal in suitable, closed containers.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


